2-Methylquinoline-3-carboxylic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-methylquinoline-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO2/c1-7-9(11(13)14)6-8-4-2-3-5-10(8)12-7/h2-6H,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXYKQNAKEPRCGF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C=C1C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60363244 | |
| Record name | 2-Methylquinoline-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60363244 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
635-79-0 | |
| Record name | 2-Methyl-3-quinolinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=635-79-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Methylquinoline-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60363244 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-METHYL-3-QUINOLINECARBOXYLIC ACID | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 2-Methylquinoline-3-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthesis pathways for 2-methylquinoline-3-carboxylic acid, a quinoline derivative of interest in medicinal chemistry and drug development. This document details the core synthetic methodologies, providing in-depth experimental protocols and quantitative data to facilitate reproducible research. The logical flow of the synthesis and experimental procedures are visually represented through diagrams generated using the DOT language.
Core Synthesis Strategy: The Friedländer Annulation and Subsequent Hydrolysis
The most direct and efficient route for the synthesis of this compound involves a two-step process:
-
Friedländer Annulation: The synthesis of the quinoline core is achieved through the Friedländer annulation, a condensation reaction between an o-aminoaryl aldehyde or ketone and a compound containing an α-methylene group. For the target molecule, the reaction of 2-aminobenzaldehyde with ethyl acetoacetate yields the intermediate, ethyl 2-methylquinoline-3-carboxylate. A highly effective variation of this method involves a domino nitro reduction-Friedländer heterocyclization, starting from 2-nitrobenzaldehyde.[1]
-
Ester Hydrolysis: The resulting ethyl ester is then hydrolyzed to the desired this compound. This can be accomplished through either acid- or base-catalyzed hydrolysis.[2]
This two-step approach is advantageous due to the ready availability of the starting materials and the generally high yields obtained in both steps.
Experimental Protocols
Step 1: Synthesis of Ethyl 2-Methylquinoline-3-carboxylate via Domino Nitro Reduction-Friedländer Heterocyclization[1]
This procedure outlines the synthesis of the ethyl ester intermediate from 2-nitrobenzaldehyde and ethyl acetoacetate.
Materials:
-
2-Nitrobenzaldehyde
-
Ethyl acetoacetate
-
Iron powder (Fe)
-
Glacial acetic acid (AcOH)
-
Ethanol (EtOH)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethyl acetate (EtOAc)
Procedure:
-
A mixture of 2-nitrobenzaldehyde (1.0 mmol), ethyl acetoacetate (1.2 mmol), and iron powder (4.0 mmol) in a 1:1 mixture of ethanol and acetic acid (4 mL) is stirred at 80 °C.
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature and filtered through a pad of Celite.
-
The filtrate is concentrated under reduced pressure.
-
The residue is dissolved in ethyl acetate and washed with saturated aqueous sodium bicarbonate solution and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.
-
The crude product is purified by column chromatography on silica gel to afford ethyl 2-methylquinoline-3-carboxylate.
Step 2: Hydrolysis of Ethyl 2-Methylquinoline-3-carboxylate to this compound[2]
This protocol describes the base-catalyzed hydrolysis of the ethyl ester to the final carboxylic acid product.
Materials:
-
Ethyl 2-methylquinoline-3-carboxylate
-
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)
-
Water
-
Hydrochloric acid (HCl)
Procedure:
-
Ethyl 2-methylquinoline-3-carboxylate is suspended in an aqueous solution of sodium hydroxide (e.g., 1 N).
-
The mixture is heated to reflux (approximately 100-130 °C) overnight, or until the reaction is complete as monitored by TLC.
-
The reaction mixture is cooled to room temperature.
-
The solution is acidified with hydrochloric acid to a pH of approximately 2-3, leading to the precipitation of the carboxylic acid.
-
The precipitate is collected by filtration, washed with cold water, and dried to yield this compound.
Quantitative Data Summary
The following tables summarize the quantitative data for the synthesis of this compound and its ethyl ester intermediate.
Table 1: Synthesis of Ethyl 2-Methylquinoline-3-carboxylate
| Reaction | Starting Materials | Reagents & Conditions | Yield (%) | Reference |
| Domino Nitro Reduction-Friedländer | 2-Nitrobenzaldehyde, Ethyl acetoacetate | Fe, AcOH, EtOH, 80 °C | High | [1] |
Table 2: Hydrolysis of Ethyl 2-Methylquinoline-3-carboxylate
| Reaction | Starting Material | Reagents & Conditions | Yield (%) | Reference |
| Base-Catalyzed Hydrolysis | Ethyl 2-methylquinoline-3-carboxylate | 1 N NaOH (aq), 130 °C, overnight | Not specified | [2] |
| Base-Catalyzed Hydrolysis | Ethyl 2-methylquinoline-3-carboxylate | 1 N KOH (aq), 75 °C, overnight | Not specified | [2] |
Visualizing the Synthesis Pathways
The following diagrams, generated using the DOT language, illustrate the chemical transformations and experimental workflows described.
Caption: Overall synthesis pathway for this compound.
Caption: Experimental workflow for the synthesis of the ethyl ester intermediate.
Caption: Experimental workflow for the hydrolysis to the final product.
Alternative Synthesis Pathways
While the Friedländer synthesis is the most direct route, other classical quinoline syntheses can be considered, although they may require less common starting materials or offer lower regioselectivity for the desired product.
-
Pfitzinger Reaction: This reaction typically involves the condensation of isatin with a carbonyl compound to yield quinoline-4-carboxylic acids. To obtain a 3-carboxylic acid derivative, a dicarbonyl compound with a specific substitution pattern would be necessary, making this a less straightforward approach.
-
Doebner Reaction: The Doebner reaction, a three-component reaction between an aniline, an aldehyde, and pyruvic acid, also generally produces quinoline-4-carboxylic acids.[2][3][4][5] Modifications to the pyruvic acid component would be required to achieve substitution at the 3-position.
The selection of the optimal synthesis pathway will depend on the availability of starting materials, desired scale, and the specific requirements of the research application. The presented Friedländer-based approach offers a reliable and well-documented method for obtaining this compound.
References
- 1. Quinolines from the cyclocondensation of isatoic anhydride with ethyl acetoacetate: preparation of ethyl 4-hydroxy-2-methylquinoline-3-carboxylate and derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BJOC - Quinolines from the cyclocondensation of isatoic anhydride with ethyl acetoacetate: preparation of ethyl 4-hydroxy-2-methylquinoline-3-carboxylate and derivatives [beilstein-journals.org]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
- 5. CN101781247B - New method for synthesizing substituted 3-quinoline carboxylic acid and analogue - Google Patents [patents.google.com]
An In-depth Technical Guide to 2-Methylquinoline-3-carboxylic Acid (CAS 635-79-0)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-Methylquinoline-3-carboxylic acid (CAS 635-79-0), a quinoline derivative of interest in medicinal chemistry and drug development. This document collates available data on its physicochemical properties, synthesis, and potential biological activities. While specific experimental data for this compound remains limited in publicly accessible literature, this guide leverages information on closely related analogues to provide a predictive and comparative analysis. The guide is structured to be a valuable resource for researchers and professionals engaged in the exploration and application of novel quinoline-based compounds.
Chemical Identity and Physicochemical Properties
This compound is a heterocyclic compound featuring a quinoline core, which is a bicyclic aromatic structure composed of a benzene ring fused to a pyridine ring. The molecule is further functionalized with a methyl group at the 2-position and a carboxylic acid group at the 3-position.
Table 1: General and Physicochemical Properties of this compound
| Property | Value | Source/Reference |
| IUPAC Name | This compound | - |
| CAS Number | 635-79-0 | - |
| Molecular Formula | C₁₁H₉NO₂ | [1] |
| Molecular Weight | 187.19 g/mol | [1] |
| Appearance | Solid (predicted) | General knowledge |
| Melting Point | Not available | - |
| Boiling Point | Not available | - |
| Solubility | Not available | - |
| pKa | Not available | - |
Synthesis
Furthermore, the oxidation of the corresponding methyl group at the 3-position of a 2-methylquinoline precursor could be a viable strategy, analogous to the synthesis of quinoline-2-carboxylic acid from 2-methylquinoline.[3]
A general synthetic workflow for a related class of compounds, 2-[(quinolin-8-yloxy)methyl]quinoline-3-carboxylic acid derivatives, involves a one-pot Williamson ether synthesis followed by ester hydrolysis.[4] This suggests that the target molecule could potentially be synthesized from a suitable precursor via a multi-step reaction sequence.
Proposed Synthetic Workflow
The following diagram illustrates a generalized synthetic approach that could be adapted for the synthesis of this compound, based on the Pfitzinger reaction.
Caption: Proposed Pfitzinger reaction for the synthesis of this compound.
Spectroscopic Data (Predictive and Comparative)
No specific experimental spectroscopic data (NMR, IR, Mass Spectrometry) for this compound has been identified in the available literature. However, data from closely related compounds can be used for predictive characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons of the quinoline ring system, a singlet for the methyl group, and a broad singlet for the carboxylic acid proton, typically downfield. For comparison, the ¹H NMR spectrum of 6-fluoro-2-methylquinoline-3-carboxylic acid has been reported.[5]
-
¹³C NMR: The carbon NMR spectrum would display signals for the eleven carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid would appear significantly downfield. The aromatic carbons would resonate in the typical aromatic region, and the methyl carbon would be found upfield. The ¹³C NMR data for 2-methylquinoline is available and can serve as a reference for the quinoline core.[6][7]
Infrared (IR) Spectroscopy
The IR spectrum of a carboxylic acid is characterized by a very broad O-H stretching band, typically in the region of 3300-2500 cm⁻¹, and a strong C=O stretching absorption between 1725 and 1700 cm⁻¹. The IR spectra of various quinoline carboxylic acid derivatives have been documented, providing a basis for comparison.[8][9][10][11]
Mass Spectrometry (MS)
The mass spectrum would be expected to show a molecular ion peak corresponding to the molecular weight of the compound (187.19 g/mol ). Common fragmentation patterns for carboxylic acids include the loss of the carboxyl group (COOH) or carbon dioxide (CO₂). The fragmentation of other quinoline carboxylic acids has been studied and can offer insights into the expected fragmentation of the title compound.[12]
Table 2: Predicted Spectroscopic Features of this compound
| Technique | Predicted Key Features | Comparative Reference |
| ¹H NMR | Aromatic protons (multiplets), Methyl protons (singlet, ~2.5-3.0 ppm), Carboxylic acid proton (broad singlet, >10 ppm) | [5][13][14] |
| ¹³C NMR | Carbonyl carbon (>160 ppm), Aromatic carbons (120-150 ppm), Methyl carbon (~20 ppm) | [6][7][9] |
| IR (cm⁻¹) | O-H stretch (broad, 3300-2500), C=O stretch (strong, 1725-1700), C=C and C=N stretches (1600-1450) | [8][10][11][15][16] |
| MS (m/z) | Molecular ion [M]⁺ at 187, [M-COOH]⁺ at 142, [M-CO₂]⁺ at 143 | [12] |
Biological Activity and Potential Applications
While specific biological studies on this compound are scarce, the broader class of quinoline carboxylic acid derivatives has demonstrated a wide range of pharmacological activities, suggesting potential avenues for research and drug development.
Known Activities of Related Compounds
-
Antiproliferative and Cytotoxic Effects: Various quinoline carboxylic acid derivatives have been investigated for their potential as anticancer agents. Studies have shown that some of these compounds exhibit antiproliferative activity against different cancer cell lines.[17][18]
-
Anti-inflammatory Activity: Certain quinoline carboxylic acids have displayed anti-inflammatory properties.[18]
-
Antimicrobial Activity: The quinoline scaffold is a well-known pharmacophore in antimicrobial agents. Derivatives of quinoline carboxylic acids have been synthesized and evaluated for their antibacterial and antifungal activities.[8]
-
Enzyme Inhibition: Some quinoline carboxylic acid derivatives have been identified as inhibitors of specific enzymes, such as protein kinase CK2, which is implicated in various diseases including cancer.[19][20][21]
Proposed Mechanism of Action (Hypothetical)
Based on the activities of related compounds, a hypothetical mechanism of action for this compound could involve the inhibition of key cellular signaling pathways. For instance, its structural similarity to known protein kinase inhibitors suggests it might interfere with ATP binding or substrate recognition of certain kinases.
The following diagram illustrates a generalized signaling pathway that is often targeted by small molecule inhibitors in cancer therapy, which could be a potential area of investigation for this compound.
Caption: A generalized signaling pathway potentially targeted by kinase inhibitors.
Experimental Protocols for Biological Assays
To evaluate the potential biological activities of this compound, a series of standard in vitro assays can be employed.
Antiproliferative Assay (e.g., MTT Assay)
This assay assesses the ability of a compound to inhibit cell proliferation.
Workflow for MTT Assay:
Caption: A typical workflow for an MTT-based cell proliferation assay.
Conclusion
This compound (CAS 635-79-0) represents a molecule of interest within the broader family of quinoline derivatives, which have shown significant promise in various therapeutic areas. While specific experimental data for this compound is limited, this guide provides a foundational understanding based on its chemical structure and the properties of related compounds. Further experimental investigation is warranted to fully elucidate its synthesis, spectroscopic characteristics, and biological activities, which could unlock its potential in drug discovery and development.
References
- 1. scbt.com [scbt.com]
- 2. iipseries.org [iipseries.org]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. 6-FLUORO-2-METHYLQUINOLINE-3-CARBOXYLIC ACID(461026-47-1) 1H NMR spectrum [chemicalbook.com]
- 6. 2-Methylquinoline | C10H9N | CID 7060 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. spectrabase.com [spectrabase.com]
- 8. ajchem-a.com [ajchem-a.com]
- 9. Secure Verification [cherry.chem.bg.ac.rs]
- 10. journals.iucr.org [journals.iucr.org]
- 11. researchgate.net [researchgate.net]
- 12. chempap.org [chempap.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Synthesis and Biological Evaluation of 2-Substituted Quinoline 6-Carboxamides as Potential mGluR1 Antagonists for the Treatment of Neuropathic Pain [jstage.jst.go.jp]
- 19. tandfonline.com [tandfonline.com]
- 20. Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Profile of 2-Methylquinoline-3-carboxylic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the expected spectroscopic data for 2-Methylquinoline-3-carboxylic acid, a quinoline derivative of interest in medicinal chemistry and materials science. Due to the limited availability of published experimental spectra for this specific compound, this document presents a compilation of predicted data based on the analysis of structurally related compounds. It also outlines general experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.
Chemical Structure and Properties
-
IUPAC Name: this compound
-
CAS Number: 635-79-0
Predicted Spectroscopic Data
The following tables summarize the expected spectroscopic characteristics of this compound. These predictions are derived from the known spectral data of similar compounds, including 2-methylquinoline, quinoline-3-carboxylic acid, and various other substituted quinoline derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Spectral Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~12.0 - 13.0 | Singlet (broad) | 1H | -COOH |
| ~8.2 - 8.4 | Singlet | 1H | H4 |
| ~7.8 - 8.1 | Multiplet | 2H | H5, H8 |
| ~7.5 - 7.7 | Multiplet | 2H | H6, H7 |
| ~2.8 | Singlet | 3H | -CH₃ |
Note: The exact chemical shifts are dependent on the solvent and concentration used. The carboxylic acid proton is often broad and may exchange with D₂O.
Table 2: Predicted ¹³C NMR Spectral Data
| Chemical Shift (δ) ppm | Assignment |
| ~168 - 172 | -COOH |
| ~155 - 158 | C2 |
| ~147 - 150 | C8a |
| ~138 - 141 | C4 |
| ~130 - 133 | C8 |
| ~128 - 130 | C6 |
| ~127 - 129 | C7 |
| ~126 - 128 | C5 |
| ~125 - 127 | C4a |
| ~122 - 125 | C3 |
| ~22 - 25 | -CH₃ |
Infrared (IR) Spectroscopy
The IR spectrum of this compound is expected to show characteristic absorption bands for the carboxylic acid and the quinoline ring system.
Table 3: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Bond Vibration | Functional Group |
| 2500-3300 (broad) | O-H stretch | Carboxylic acid |
| ~1700-1725 | C=O stretch | Carboxylic acid |
| ~1600, ~1570, ~1450 | C=C and C=N stretches | Quinoline ring |
| ~1210-1320 | C-O stretch | Carboxylic acid |
| ~900-950 (broad) | O-H bend | Carboxylic acid |
Mass Spectrometry (MS)
The mass spectrum is expected to show a prominent molecular ion peak and characteristic fragmentation patterns.
Table 4: Predicted Mass Spectrometry Data
| m/z | Interpretation |
| 187 | Molecular ion [M]⁺ |
| 170 | [M - OH]⁺ |
| 159 | [M - CO]⁺ |
| 142 | [M - COOH]⁺ |
| 115 | Fragmentation of the quinoline ring |
Experimental Protocols
The following are general protocols for obtaining the spectroscopic data. Instrument parameters should be optimized for the specific sample and equipment.
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.
-
¹H NMR Acquisition: Acquire the proton NMR spectrum using a spectrometer operating at a frequency of 300 MHz or higher. Typical parameters include a 90° pulse width, a relaxation delay of 1-2 seconds, and an appropriate number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the carbon NMR spectrum on the same instrument. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans and a longer relaxation delay may be necessary. Proton decoupling is typically used to simplify the spectrum.
Infrared (IR) Spectroscopy
-
Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is commonly used. Place a small amount of the solid sample directly on the ATR crystal. Alternatively, prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide and pressing it into a thin disk.
-
Data Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer, typically over a range of 4000-400 cm⁻¹. Collect a background spectrum of the empty sample holder before running the sample.
Mass Spectrometry
-
Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC) or Liquid Chromatography (LC). For a solid sample, direct insertion probe (DIP) with electron ionization (EI) is a common method.
-
Ionization: Electron Ionization (EI) is a standard technique for generating fragment ions and determining the fragmentation pattern. Electrospray ionization (ESI) is a softer ionization method that is useful for determining the molecular weight.
-
Data Acquisition: Acquire the mass spectrum over a suitable mass-to-charge (m/z) range (e.g., 50-500 amu).
Workflow for Spectroscopic Analysis
The following diagram illustrates a general workflow for the spectroscopic characterization of a chemical compound like this compound.
References
Biological activity of 2-Methylquinoline-3-carboxylic acid derivatives
An In-depth Technical Guide on the Biological Activity of 2-Methylquinoline-3-carboxylic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinoline, a heterocyclic aromatic compound, forms the core scaffold of numerous molecules with a wide array of pharmacological activities.[1] Its versatile structure allows for substitutions at various positions, enabling the fine-tuning of therapeutic efficacy and pharmacokinetic profiles.[1] Among its many derivatives, those based on the quinoline-3-carboxylic acid moiety have shown significant promise. This guide focuses on the biological activities of this compound and its related derivatives, which have been investigated for their potential as anticancer, antimicrobial, and anti-inflammatory agents.[2][3][4] This document provides a comprehensive overview of their quantitative biological data, the experimental protocols used for their evaluation, and the potential signaling pathways involved in their mechanisms of action.
Biological Activities and Quantitative Data
The derivatives of quinoline-3-carboxylic acid have demonstrated a broad spectrum of biological activities. The following sections and tables summarize the quantitative data from various in vitro studies, providing a comparative analysis of their potency.
Anticancer and Cytotoxic Activity
Quinoline derivatives are a notable class of heterocyclic compounds recognized for their potential as anticancer agents.[5] Many exert their cytotoxic effects by inhibiting key signaling pathways involved in cancer cell proliferation and survival.[5][6] The cytotoxic potential of these compounds is typically evaluated using various human cancer cell lines, with the half-maximal inhibitory concentration (IC50) being a key metric.
Table 1: In Vitro Cytotoxicity of Quinoline-3-Carboxylic Acid Derivatives
| Compound/Derivative | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| 2-Styrylquinoline-3-carboxylate Derivative (2f) | MCF-7 (Breast Cancer) | Not specified, but noted as potent | [2] |
| 2-Styrylquinoline-3-carboxylate Derivative (2l) | K562 (Leukemia) | Not specified, but noted as potent | [2] |
| Quinoline-3-carboxylic acid | MCF-7 (Breast Cancer) | Noted for remarkable growth inhibition | [3] |
| 2-Aminoquinoline-3-carboxylic acid derivative | Protein Kinase CK2 | 0.65 - 18.2 | [7][8] |
| Tetrazolo[1,5-a]quinoline-4-carboxylic acid derivative | Protein Kinase CK2 | 0.65 - 18.2 | [7][8] |
| 4-Quinoline carboxylic acid analog (17) | HCT-116 (Colon Cancer) | 1.48 ± 0.16 | [9] |
| 4-Quinoline carboxylic acid methyl ester (15) | HCT-116 (Colon Cancer) | 3.93 ± 0.65 |[9] |
Antimicrobial Activity
The emergence of multidrug-resistant pathogens necessitates the development of new antimicrobial agents. Quinoline derivatives have been extensively studied for their antibacterial and antifungal properties.[10][11][12] Their efficacy is quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that completely inhibits the visible growth of a microorganism.[13]
Table 2: In Vitro Antibacterial Activity of Quinoline Derivatives
| Compound/Derivative | Bacterial Strain | MIC (µg/mL) | Reference |
|---|---|---|---|
| Quinoline-Thiazole Derivative (4m) | C. krusei | <0.06 | [14] |
| Quinoline-Thiazole Derivative (4d, 4i, 4k, 4l, 4m) | C. albicans | 1.95 | [14] |
| Quinolone-3-carbonitrile derivative | Various strains | 3.13 - 100 | [10] |
| 2-Phenyl-quinoline-4-carboxylic acid (5a4) | S. aureus | 64 | |
| 2-Phenyl-quinoline-4-carboxylic acid (5a7) | E. coli | 128 | |
| Quinoline derivative (6) | B. cereus, Staphylococcus, Pseudomonas, E. coli | 3.12 - 50 | [12] |
| Coumarin-3-carboxylic acid with thioether quinoline (A9) | Xanthomonas oryzae pv oryzae (Xoo) | 11.05 (EC50) | [15] |
| Coumarin-3-carboxylic acid with thioether quinoline (A9) | Acidovorax citrulli (Aac) | 8.05 (EC50) |[15] |
Anti-inflammatory Activity
Chronic inflammation is implicated in a multitude of diseases.[16] Certain quinoline-carboxylic acids have demonstrated significant anti-inflammatory properties, often evaluated by their ability to inhibit the production of inflammatory mediators in cell-based assays.[3][17]
Table 3: In Vitro Anti-inflammatory Activity of Quinoline-Carboxylic Acid Derivatives
| Compound/Derivative | Assay | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|---|
| Quinoline-4-carboxylic acid | LPS-induced inflammation | RAW264.7 macrophages | Noted as appreciable | [3][17] |
| Quinoline-3-carboxylic acid | LPS-induced inflammation | RAW264.7 macrophages | Noted as appreciable |[3][17] |
Mechanisms of Action and Signaling Pathways
The biological effects of this compound derivatives are underpinned by their interaction with various cellular targets and signaling pathways. A common preclinical workflow is employed to systematically evaluate the efficacy and safety of new quinoline-based drug candidates.[1]
Caption: A typical preclinical workflow for the evaluation of novel quinoline-based drug candidates.[1]
In cancer, quinoline derivatives may target receptor tyrosine kinases like EGFR and VEGFR, which are crucial for cancer progression.[5] In inflammation, a key mechanism involves the inhibition of the NF-κB signaling pathway. Lipopolysaccharide (LPS) stimulation of macrophages typically leads to the activation of NF-κB, resulting in the production of pro-inflammatory cytokines like TNF-α and IL-6.[18] Anti-inflammatory quinoline compounds can potentially interfere with this cascade.
Caption: Inhibition of the NF-κB signaling pathway by a potential anti-inflammatory agent.[18]
Experimental Protocols
The evaluation of the biological activity of this compound derivatives relies on a set of standardized and robust experimental protocols.
In Vitro Cytotoxicity Assessment: MTT Assay
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[19][20]
Caption: A generalized workflow for determining cytotoxicity using the MTT assay.[9]
Protocol:
-
Cell Culture and Seeding: Human cancer cell lines (e.g., MCF-7, HCT-116) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.[6] Cells are then seeded into 96-well plates at a predetermined density (e.g., 10,000 cells/well) and allowed to adhere overnight.[5][6]
-
Compound Treatment: Stock solutions of the test compounds are prepared (typically in DMSO) and diluted with the culture medium to various concentrations.[6] The cells are treated with these concentrations for a specified incubation period (e.g., 24, 48, or 72 hours).[19]
-
MTT Addition: After incubation, the medium is removed, and a fresh medium containing MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. The plates are incubated for a few hours. Viable cells with active metabolism reduce the yellow MTT to a purple formazan precipitate.[9]
-
Formazan Solubilization: The medium is removed, and a solvent such as DMSO is added to each well to dissolve the insoluble purple formazan crystals.[9]
-
Data Analysis: The absorbance of the resulting solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).[9] The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined from the dose-response curve.[5]
Antimicrobial Susceptibility Testing: Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[13][21]
Protocol:
-
Preparation of Inoculum: Bacterial or fungal strains are grown in a suitable broth medium to a specified turbidity, corresponding to a standard cell density.
-
Compound Dilution: The test compounds are serially diluted in a 96-well microtiter plate using a suitable broth medium.
-
Inoculation: Each well is inoculated with the standardized microbial suspension. Control wells (no compound, no inoculum) are included.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.[13]
In Vitro Anti-inflammatory Assay: Measurement of Nitric Oxide (NO) Production
This assay assesses the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in LPS-stimulated macrophages.[18][22]
Protocol:
-
Cell Culture: A murine macrophage cell line, such as RAW 264.7, is cultured in DMEM supplemented with 10% FBS.[18] Cells are seeded in 96-well plates and allowed to adhere.[18]
-
Compound Treatment: Cells are pre-treated with various concentrations of the test compounds for a short period (e.g., 1-2 hours).
-
LPS Stimulation: Inflammation is induced by adding lipopolysaccharide (LPS) to the wells (except for the negative control) and incubating for approximately 24 hours.[18]
-
Nitrite Measurement (Griess Assay): The production of NO is indirectly measured by quantifying the accumulation of its stable metabolite, nitrite, in the culture supernatant.[18]
-
Data Analysis: The concentration of nitrite is determined using a standard curve. The percentage of inhibition of NO production is calculated by comparing the treated groups to the LPS-stimulated control group.
Conclusion
The this compound scaffold and its derivatives represent a versatile and promising class of compounds in medicinal chemistry. The available data strongly indicates their potential as anticancer, antimicrobial, and anti-inflammatory agents. The cytotoxic effects against various cancer cell lines, broad-spectrum antimicrobial activity, and potent inhibition of inflammatory pathways highlight the therapeutic potential of this chemical class. Future research, focusing on structure-activity relationship (SAR) studies and lead optimization, will be crucial for developing these compounds into clinically effective drugs. The experimental protocols and workflows detailed in this guide provide a robust framework for the continued investigation and development of these promising therapeutic candidates.
References
- 1. benchchem.com [benchchem.com]
- 2. Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of some novel quinoline-3-carboxylic acids and pyrimidoquinoline derivatives as potential antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. brieflands.com [brieflands.com]
- 7. tandfonline.com [tandfonline.com]
- 8. Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. biointerfaceresearch.com [biointerfaceresearch.com]
- 11. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 12. Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. benchchem.com [benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. benchchem.com [benchchem.com]
- 19. Synthesis and Preliminary Evaluation of the Cytotoxicity of Potential Metabolites of Quinoline Glycoconjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
An In-depth Technical Guide to 2-Methylquinoline-3-carboxylic Acid and its Esters for Researchers and Drug Development Professionals
An authoritative overview of the synthesis, biological activities, and therapeutic potential of 2-methylquinoline-3-carboxylic acid and its ester derivatives, providing a critical resource for scientists in medicinal chemistry and pharmacology.
Introduction
Quinoline derivatives have long been a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents. Among these, this compound and its esters represent a promising class of compounds with a diverse pharmacological profile. This technical guide offers a comprehensive analysis of their synthesis, physicochemical properties, and biological activities, with a focus on their potential as antiproliferative, anti-inflammatory, and antimicrobial agents. Detailed experimental protocols and an exploration of the underlying signaling pathways are provided to support further research and development in this area.
Physicochemical Properties
This compound is a solid organic compound with the empirical formula C₁₁H₉NO₂ and a molecular weight of 187.19 g/mol . Its structure features a quinoline core, a bicyclic aromatic system composed of a benzene ring fused to a pyridine ring, with a methyl group at the 2-position and a carboxylic acid group at the 3-position. The corresponding ethyl ester, ethyl 2-methylquinoline-3-carboxylate, has the molecular formula C₁₃H₁₃NO₂ and a molecular weight of 215.25 g/mol . These compounds are generally characterized by their limited solubility in water and good solubility in organic solvents.
| Property | This compound | Ethyl 2-methylquinoline-3-carboxylate |
| Molecular Formula | C₁₁H₉NO₂ | C₁₃H₁₃NO₂ |
| Molecular Weight | 187.19 g/mol | 215.25 g/mol |
| Appearance | Solid | Light yellow to yellow solid |
| CAS Number | 635-79-0 | 15785-08-7 |
Synthesis of this compound and its Esters
The synthesis of this compound and its esters can be achieved through several established synthetic routes. One common and efficient method is the Doebner-von Miller reaction, which involves the condensation of an aniline with an α,β-unsaturated carbonyl compound.
General Synthetic Workflow
Caption: General workflow for the synthesis of this compound and its ethyl ester.
Experimental Protocols
Synthesis of Ethyl 2-methylquinoline-3-carboxylate
Materials:
-
Aniline
-
Ethyl acetoacetate
-
Concentrated sulfuric acid
-
Ethanol
-
Sodium bicarbonate solution (saturated)
-
Drying agent (e.g., anhydrous sodium sulfate)
-
Rotary evaporator
-
Standard glassware for organic synthesis
Procedure:
-
In a round-bottom flask, combine equimolar amounts of aniline and ethyl acetoacetate.
-
Add a catalytic amount of concentrated sulfuric acid to the mixture.
-
Heat the reaction mixture under reflux for 2-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After cooling to room temperature, the reaction mixture is carefully neutralized with a saturated solution of sodium bicarbonate.
-
The product is extracted with a suitable organic solvent, such as ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure ethyl 2-methylquinoline-3-carboxylate.
Synthesis of this compound
Materials:
-
Ethyl 2-methylquinoline-3-carboxylate
-
Sodium hydroxide (or potassium hydroxide)
-
Ethanol
-
Water
-
Hydrochloric acid (concentrated)
Procedure:
-
Dissolve ethyl 2-methylquinoline-3-carboxylate in ethanol in a round-bottom flask.
-
Add an aqueous solution of sodium hydroxide (typically 10-20%).
-
Heat the mixture under reflux for 2-4 hours, monitoring the reaction by TLC until the starting material is consumed.
-
After cooling, the ethanol is removed under reduced pressure.
-
The remaining aqueous solution is diluted with water and then acidified with concentrated hydrochloric acid until a precipitate forms.
-
The precipitate, this compound, is collected by filtration, washed with cold water, and dried.
-
Further purification can be achieved by recrystallization from a suitable solvent like ethanol.
Biological Activities and Therapeutic Potential
Antiproliferative Activity
Derivatives of this compound have demonstrated significant antiproliferative activity against various cancer cell lines. The mechanism of action is believed to involve multiple pathways, including the inhibition of key enzymes involved in cell proliferation and the induction of apoptosis.
| Compound | Cell Line | IC₅₀ (µM) | Reference |
| 2-Styrylquinoline-3-carboxylate derivative | MCF-7 (Breast Cancer) | Micromolar range | [1] |
| 2-Styrylquinoline-3-carboxylate derivative | K562 (Leukemia) | Micromolar range | [1] |
| 2,4-disubstituted quinoline-3-carboxylic acid derivative (2f) | MCF-7 (Breast Cancer) | Potent | [1] |
| 2,4-disubstituted quinoline-3-carboxylic acid derivative (2l) | K562 (Leukemia) | Potent | [1] |
Anti-inflammatory Activity
Several quinoline carboxylic acid derivatives have been shown to possess potent anti-inflammatory properties. A key mechanism underlying this activity is the inhibition of the NF-κB (Nuclear Factor-kappa B) signaling pathway, a critical regulator of the inflammatory response.[2] By inhibiting this pathway, these compounds can reduce the production of pro-inflammatory cytokines and mediators.[2]
| Compound | Assay | Cell Line | IC₅₀ (µM) | Reference |
| Quinoline-3-carboxylic acid | LPS-induced inflammation | RAW264.7 macrophages | Appreciable activity | [3] |
| Novel Quinoline Inhibitor (Q3) | TNF-induced NF-κB activation | HeLa/NF-κB-Luc cells | ~5 | [4] |
Antimicrobial Activity
The quinoline scaffold is present in many well-known antimicrobial agents. Derivatives of this compound have also been investigated for their antibacterial and antifungal activities. Their proposed mechanism of action often involves the inhibition of bacterial DNA gyrase, an enzyme essential for DNA replication.
| Compound | Microorganism | MIC (µg/mL) | Reference |
| 2-Aryl-quinoline-4-carboxylic acid derivative (5a4) | Staphylococcus aureus | 64 | [5] |
| 2-Aryl-quinoline-4-carboxylic acid derivative (5a7) | Escherichia coli | 128 | [5] |
Signaling Pathways
Inhibition of the NF-κB Signaling Pathway
The anti-inflammatory effects of certain quinoline derivatives are attributed to their ability to modulate the NF-κB signaling pathway. This pathway is a central regulator of immune and inflammatory responses.
Caption: Proposed mechanism of NF-κB inhibition by quinoline derivatives.
Conclusion
This compound and its esters are a versatile class of compounds with significant therapeutic potential. Their straightforward synthesis and amenability to structural modification make them attractive candidates for drug discovery programs. The demonstrated antiproliferative, anti-inflammatory, and antimicrobial activities, coupled with an increasing understanding of their mechanisms of action, highlight the importance of continued research in this area. This guide provides a foundational resource for scientists to build upon, with the aim of developing novel and effective therapeutic agents based on the this compound scaffold.
References
- 1. Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Design, synthesis, and antiproliferative activity of new 2-amino-pyrano[3,2-c]quinoline-3-carbonitriles as potential EGFR, BRAFV600E, and HER-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Physical Characteristics of 2-Methylquinoline-3-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physical characteristics of 2-Methylquinoline-3-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and materials science. The information presented herein is intended to support research and development activities by providing key data points and standardized experimental protocols for the determination of its physicochemical properties.
Core Physical and Chemical Properties
This compound, with the empirical formula C₁₁H₉NO₂, possesses a molecular weight of 187.19 g/mol . It presents as a solid at room temperature. While specific data on its boiling point remains elusive in the reviewed literature, its melting point has been reported to be in the range of 245-246 °C.
Table 1: Summary of Physical and Chemical Data for this compound
| Property | Value |
| Molecular Formula | C₁₁H₉NO₂ |
| Molecular Weight | 187.19 g/mol |
| Appearance | Solid |
| Melting Point | 245-246 °C |
| Boiling Point | Data not available |
| Solubility | Data not available |
| pKa | Data not available |
Spectroscopic Profile
The structural elucidation of this compound relies heavily on various spectroscopic techniques. Below is a summary of the expected spectral data based on its chemical structure and analysis of related quinoline derivatives.
Table 2: Predicted Spectroscopic Data for this compound
| Spectroscopy | Characteristic Peaks and Features |
| ¹H NMR | The proton of the carboxylic acid (-COOH) is expected to appear as a broad singlet far downfield, typically above 12 ppm. Aromatic protons on the quinoline ring system will likely resonate in the range of 7.5-9.0 ppm. The methyl group (-CH₃) protons at the 2-position would appear as a sharp singlet further upfield. |
| ¹³C NMR | The carbon of the carboxylic acid group (-COOH) is anticipated to have a chemical shift in the range of 165-185 δ.[1] Aromatic carbons of the quinoline ring will appear between approximately 120-150 δ. The methyl carbon will have a characteristic upfield chemical shift. |
| IR Spectroscopy | A very broad O-H stretching band is expected in the region of 2500-3300 cm⁻¹, characteristic of a hydrogen-bonded carboxylic acid.[1][2][3] A strong and sharp C=O stretching absorption should be observed between 1710 and 1760 cm⁻¹.[1][2][3] C-O stretching and O-H bending vibrations are also expected in the fingerprint region.[3] |
Experimental Protocols
The following sections detail standardized methodologies for the experimental determination of the key physical properties of this compound.
Determination of Melting Point
The melting point of a solid compound is a crucial indicator of its purity. A sharp melting range typically signifies a pure substance.
Methodology:
-
A small, finely powdered sample of this compound is packed into a capillary tube, sealed at one end.
-
The capillary tube is placed in a melting point apparatus alongside a calibrated thermometer.
-
The sample is heated slowly and steadily.
-
The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting point range.[4][5]
Determination of Solubility
Understanding the solubility of a compound in various solvents is fundamental for its application in drug delivery, formulation, and reaction chemistry.
Methodology:
-
Add a small, accurately weighed amount of this compound (e.g., 1-5 mg) to a test tube.
-
Add a measured volume (e.g., 1 mL) of the desired solvent (e.g., water, ethanol, DMSO, acetone) to the test tube.
-
Agitate the mixture vigorously for a set period (e.g., 1-2 minutes).
-
Visually inspect the solution for the presence of undissolved solid.
-
If the solid dissolves completely, the compound is considered soluble under these conditions. If not, it is classified as sparingly soluble or insoluble. Quantitative solubility can be determined by incrementally adding the solute to a known volume of solvent until saturation is reached, followed by filtration and quantification of the dissolved solute.[6][7]
Determination of Acid Dissociation Constant (pKa)
The pKa value is a measure of the acidity of a compound and is critical for understanding its behavior in biological systems and for developing analytical methods.
Methodology (Potentiometric Titration):
-
A standard solution of this compound is prepared in a suitable solvent, typically water or a water-alcohol mixture.
-
A calibrated pH electrode is immersed in the solution.
-
A standardized solution of a strong base (e.g., NaOH) is added in small, precise increments.
-
The pH of the solution is recorded after each addition of the titrant.
-
A titration curve is generated by plotting the pH versus the volume of base added.
-
The pKa can be determined from the pH at the half-equivalence point of the titration.[8]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the detailed molecular structure of a compound.
Methodology:
-
Dissolve an appropriate amount of this compound (typically 5-10 mg for ¹H NMR and 20-50 mg for ¹³C NMR) in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).
-
Transfer the solution to a 5 mm NMR tube.
-
An internal standard, such as tetramethylsilane (TMS), may be added for accurate chemical shift referencing.
-
Acquire the ¹H and ¹³C NMR spectra using a high-resolution NMR spectrometer.
-
Process the resulting free induction decay (FID) to obtain the frequency-domain spectrum for analysis.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
Methodology:
-
Prepare the sample of this compound. For a solid sample, this is typically done by creating a KBr (potassium bromide) pellet or by using an Attenuated Total Reflectance (ATR) accessory.
-
For a KBr pellet, a small amount of the compound is intimately mixed with dry KBr powder and pressed into a transparent disk.
-
Place the sample in the IR spectrometer.
-
Record the IR spectrum over the desired wavenumber range (typically 4000-400 cm⁻¹).
-
Identify the characteristic absorption bands corresponding to the functional groups in the molecule.[3][9]
Experimental Workflow
The logical flow for determining the physical characteristics of this compound is depicted in the following diagram.
Caption: Experimental workflow for the characterization of this compound.
References
- 1. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 5. davjalandhar.com [davjalandhar.com]
- 6. www1.udel.edu [www1.udel.edu]
- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 8. pubs.acs.org [pubs.acs.org]
- 9. echemi.com [echemi.com]
A Technical Guide to the Solubility of 2-Methylquinoline-3-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of 2-methylquinoline-3-carboxylic acid, a crucial parameter for its application in research and drug development. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on the robust experimental protocols for determining its solubility, alongside a discussion of its expected solubility characteristics based on its chemical structure and data from analogous compounds.
Introduction to this compound
This compound belongs to the quinoline carboxylic acid class of organic compounds. The quinoline scaffold is a key feature in many biologically active compounds and pharmaceuticals. The presence of both a carboxylic acid group and a methyl group on the quinoline ring system imparts specific physicochemical properties that influence its solubility and, consequently, its behavior in various chemical and biological systems. Understanding its solubility is paramount for formulation development, reaction optimization, and interpreting biological activity.
Solubility Data
As of this writing, specific, quantitative solubility data for this compound in a range of solvents is not extensively reported in readily available scientific literature. However, based on its structure—a heterocyclic aromatic ring, a carboxylic acid group, and a methyl group—we can infer its general solubility profile.
The carboxylic acid moiety suggests some solubility in polar solvents, particularly in alkaline aqueous solutions where it can form a more soluble carboxylate salt. The quinoline ring and the methyl group contribute to its organic character, suggesting solubility in various organic solvents. For instance, related compounds like quinoline-4-carboxylic acid and quinoline-8-carboxylic acid are reported to be soluble in dimethyl sulfoxide (DMSO).[1][2] The parent compound, 2-methylquinoline, is described as slightly soluble in water.[3]
A systematic determination of its solubility in a variety of solvents at different temperatures is essential for its practical application. The following sections detail the experimental procedures to obtain this critical data.
Experimental Protocols for Solubility Determination
Several well-established methods can be employed to determine the solubility of this compound. The choice of method often depends on the required accuracy, the properties of the compound, and the available equipment.
Gravimetric Method
The gravimetric method is a fundamental and accurate technique for determining thermodynamic solubility. It involves preparing a saturated solution, separating the undissolved solid, and quantifying the dissolved solute by weighing the residue after solvent evaporation.
Protocol:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a known volume of the chosen solvent in a sealed container (e.g., a screw-cap vial or a flask).
-
Agitate the mixture at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. A thermostatically controlled shaker or a magnetic stirrer in a water bath can be used.
-
-
Phase Separation:
-
Allow the suspension to settle.
-
Carefully withdraw a known volume of the supernatant using a pre-heated or pre-cooled syringe to avoid temperature-induced precipitation or dissolution.
-
Filter the supernatant through a fine-porosity filter (e.g., a 0.22 µm syringe filter) to remove any undissolved microparticles.
-
-
Quantification:
-
Transfer the clear, saturated filtrate to a pre-weighed, clean, and dry container (e.g., an evaporating dish or a beaker).
-
Evaporate the solvent under controlled conditions (e.g., in a vacuum oven at a temperature that does not cause decomposition of the solute).
-
Once the solvent is completely removed, cool the container in a desiccator and weigh it.
-
The difference between the final and initial weight of the container gives the mass of the dissolved this compound.
-
-
Calculation:
-
Solubility is typically expressed in mg/mL or mol/L.
-
Solubility (mg/mL) = (Mass of dissolved solid in mg) / (Volume of filtrate in mL)
-
UV-Visible Spectrophotometry
This method is suitable if this compound has a chromophore that absorbs light in the UV-Visible range. It is a relatively fast and high-throughput method.
Protocol:
-
Determination of Molar Absorptivity:
-
Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.
-
Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax).
-
Create a calibration curve by plotting absorbance versus concentration. The slope of the linear portion of the curve corresponds to the molar absorptivity.
-
-
Preparation of Saturated Solution and Phase Separation:
-
Follow steps 1 and 2 as described in the gravimetric method.
-
-
Quantification:
-
Dilute a known volume of the clear filtrate with the solvent to bring the absorbance within the linear range of the calibration curve.
-
Measure the absorbance of the diluted solution at λmax.
-
-
Calculation:
-
Use the calibration curve to determine the concentration of the diluted solution.
-
Calculate the concentration of the original saturated solution by accounting for the dilution factor.
-
High-Performance Liquid Chromatography (HPLC)
HPLC is a highly sensitive and specific method for determining solubility, especially for complex mixtures or when high accuracy is required.
Protocol:
-
Method Development:
-
Develop an HPLC method for the quantitative analysis of this compound. This includes selecting an appropriate column, mobile phase, flow rate, and detector wavelength.
-
-
Calibration:
-
Prepare a series of standard solutions of known concentrations.
-
Inject a fixed volume of each standard solution into the HPLC system and record the peak area.
-
Construct a calibration curve by plotting peak area against concentration.
-
-
Sample Preparation:
-
Prepare a saturated solution and perform phase separation as described in the gravimetric method.
-
-
Analysis:
-
Inject a known volume of the clear filtrate into the HPLC system. The sample may require dilution to fall within the concentration range of the calibration curve.
-
Record the peak area corresponding to this compound.
-
-
Calculation:
-
Determine the concentration of the analyte in the injected sample from the calibration curve.
-
Calculate the solubility in the original saturated solution, taking into account any dilution.
-
Experimental Workflow for Solubility Determination
The following diagram illustrates a generalized workflow for determining the solubility of this compound.
Caption: Workflow for determining the solubility of this compound.
Conclusion
While specific quantitative solubility data for this compound is not widely published, this guide provides the necessary framework for its determination. The choice of experimental protocol will depend on the specific research context. For accurate thermodynamic solubility, the gravimetric method is recommended. For higher throughput or when dealing with smaller sample sizes, UV-Vis spectrophotometry or HPLC are excellent alternatives, provided the compound exhibits suitable chromophoric properties. A thorough understanding and application of these methods will enable researchers to generate the reliable solubility data required for advancing their work with this important compound.
References
Unlocking the Therapeutic Potential of 2-Methylquinoline-3-carboxylic Acid: A Technical Guide for Researchers
For Immediate Release
This technical guide provides a comprehensive overview of the promising research areas for 2-Methylquinoline-3-carboxylic acid and its derivatives. The quinoline scaffold is a well-established pharmacophore in medicinal chemistry, and this particular substitution pattern presents significant opportunities for the development of novel therapeutics. This document is intended for researchers, scientists, and drug development professionals interested in exploring the potential of this versatile molecule.
Core Compound Profile
This compound is a quinoline derivative with the chemical formula C₁₁H₉NO₂ and a molecular weight of 187.19 g/mol . Its structure combines the aromatic quinoline core with a methyl group at the 2-position and a carboxylic acid group at the 3-position, offering multiple points for chemical modification and functionalization.
Potential Research Areas and Therapeutic Applications
Derivatives of the this compound scaffold have demonstrated significant potential in several key therapeutic areas, including oncology, inflammation, and as inhibitors of critical cellular signaling pathways.
Antiproliferative and Anticancer Activity
The quinoline-3-carboxylic acid core is a promising scaffold for the development of novel anticancer agents. Studies have shown that derivatives exhibit cytotoxic activity against a range of cancer cell lines.[1] The mechanism of action is often attributed to the inhibition of key enzymes involved in cancer cell proliferation and survival, such as protein kinases.
Table 1: Antiproliferative Activity of Quinoline-3-Carboxylic Acid Derivatives
| Compound Type | Cell Line | IC₅₀ (µM) | Reference |
| 2,4-disubstituted quinoline-3-carboxylic acid derivatives | MCF-7 (Breast Cancer) | Micromolar inhibition | [1] |
| 2,4-disubstituted quinoline-3-carboxylic acid derivatives | K562 (Leukemia) | Micromolar inhibition | [1] |
| Quinoline-3-carboxylic acid | MCF-7 (Breast Cancer) | Remarkable growth inhibition | [2] |
| Quinoline-3-carboxylic acid | HeLa (Cervical Cancer) | Selective viability reduction | [2] |
Anti-inflammatory Activity
Chronic inflammation is a key component of many diseases. Quinoline-3-carboxylic acid derivatives have shown potential as anti-inflammatory agents.[2] One of the proposed mechanisms is the inhibition of the NF-κB signaling pathway, a central regulator of the inflammatory response.
Table 2: Anti-inflammatory Activity of Quinoline-3-Carboxylic Acid Derivatives
| Compound Type | Assay | Cell Line | Activity | Reference |
| Quinoline-3-carboxylic acids | Lipopolysaccharide (LPS) induced inflammation | RAW264.7 mouse macrophages | Appreciable anti-inflammation affinities | [2] |
Kinase Inhibition
Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer. Derivatives of quinoline-3-carboxylic acid have been identified as potent inhibitors of several protein kinases.
-
Casein Kinase 2 (CK2) Inhibition: Derivatives of 3-quinoline carboxylic acid have been identified as inhibitors of protein kinase CK2, with some compounds exhibiting IC₅₀ values in the sub-micromolar range.[3][4]
-
Epidermal Growth Factor Receptor (EGFR) Inhibition: The quinoline scaffold is a known component of EGFR inhibitors, and derivatives of quinoline-3-carboxamide have shown potent EGFR inhibition.[5]
Table 3: Kinase Inhibitory Activity of Quinoline-3-Carboxylic Acid Derivatives
| Compound Type | Target Kinase | IC₅₀ (µM) | Reference |
| 2-aminoquinoline-3-carboxylic acid derivatives | CK2 | 0.65 - 18.2 | [3][4] |
| Tetrazolo-quinoline-4-carboxylic acid derivatives | CK2 | 0.65 - 18.2 | [3][4] |
| Quinoline-3-carboxamide derivatives | EGFR | 0.49 - 5.283 | [5] |
Experimental Protocols
Synthesis of this compound Scaffold
Caption: Proposed mechanism of NF-κB inhibition by quinoline derivatives.
Inhibition of the EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a critical role in cell proliferation and is a major target in cancer therapy.
Caption: Inhibition of the EGFR signaling pathway by quinoline-based inhibitors.
Inhibition of the CK2 Signaling Pathway
Casein Kinase 2 (CK2) is a serine/threonine kinase that is overexpressed in many cancers and contributes to tumor growth and survival by phosphorylating a wide range of substrates.
Caption: Inhibition of CK2-mediated signaling by quinoline derivatives.
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. The existing body of research on its derivatives highlights significant potential in the fields of oncology and inflammatory diseases. Future research should focus on:
-
Synthesis and Biological Evaluation of the Parent Compound: A thorough investigation of the biological activities of this compound is warranted to establish a baseline for structure-activity relationship (SAR) studies.
-
Expansion of Derivative Libraries: Systematic modification of the core structure at the 2, 3, and other positions on the quinoline ring will be crucial for optimizing potency and selectivity.
-
In-depth Mechanistic Studies: Elucidating the precise molecular targets and mechanisms of action will be essential for the rational design of next-generation inhibitors.
-
In Vivo Efficacy and Pharmacokinetic Studies: Promising lead compounds should be advanced to in vivo models to assess their therapeutic efficacy, safety, and pharmacokinetic profiles.
This technical guide serves as a foundational resource to stimulate further research into the therapeutic potential of this compound and its derivatives.
References
- 1. Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. benchchem.com [benchchem.com]
- 6. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
The Core Chemistry of Quinoline Carboxylic Acids: A Technical Guide for Drug Discovery Professionals
Introduction
Quinoline carboxylic acids represent a privileged scaffold in medicinal chemistry, forming the structural core of a wide array of therapeutic agents. Their inherent biological activities, coupled with their synthetic tractability, have made them a focal point for researchers in drug development. This in-depth technical guide provides a comprehensive overview of the core chemistry of quinoline carboxylic acids, detailing their synthesis, reactivity, and biological significance. It is intended to serve as a valuable resource for researchers, scientists, and drug development professionals, offering both foundational knowledge and practical insights into this important class of molecules.
The quinoline ring system, a fusion of a benzene and a pyridine ring, endows these molecules with a unique electronic and steric profile, enabling them to interact with a diverse range of biological targets. The addition of a carboxylic acid moiety further enhances their drug-like properties, providing a key site for molecular interactions and influencing their pharmacokinetic profiles. This guide will delve into the key synthetic methodologies for accessing this scaffold, present quantitative data on their biological activities, and provide detailed experimental protocols for their preparation and evaluation.
I. Synthesis of Quinoline Carboxylic Acids
Several named reactions are cornerstones in the synthesis of quinoline carboxylic acids, each offering distinct advantages in terms of substrate scope and regioselectivity. The choice of synthetic route is often dictated by the desired substitution pattern on the quinoline core.
Pfitzinger Reaction
The Pfitzinger reaction is a classical and versatile method for the synthesis of quinoline-4-carboxylic acids.[1][2] It involves the condensation of isatin or its derivatives with a carbonyl compound containing an α-methylene group in the presence of a strong base.[1][2]
Reaction Mechanism:
The reaction proceeds through the initial hydrolysis of isatin by the base to form an intermediate keto-acid. This is followed by the formation of an imine or enamine through reaction with the carbonyl compound. Subsequent intramolecular cyclization and dehydration yield the final quinoline-4-carboxylic acid.[1]
Doebner Reaction
The Doebner reaction is a three-component reaction that provides a direct route to 2-substituted quinoline-4-carboxylic acids.[3][4] This method involves the condensation of an aromatic amine, an aldehyde, and pyruvic acid.[3][4]
Reaction Mechanism:
The reaction is believed to initiate with the formation of a Schiff base from the aniline and aldehyde. This is followed by a Michael-type addition of the enol of pyruvic acid to the imine, intramolecular electrophilic cyclization, and subsequent oxidation to furnish the aromatic quinoline ring.[3]
II. Key Reactions of Quinoline Carboxylic Acids
The quinoline carboxylic acid scaffold can be further functionalized through a variety of chemical transformations, allowing for the generation of diverse libraries of compounds for structure-activity relationship (SAR) studies.
-
Esterification and Amidation: The carboxylic acid group is readily converted to esters and amides, which can modulate the compound's physicochemical properties and biological activity.
-
Electrophilic Aromatic Substitution: The quinoline ring can undergo electrophilic substitution reactions, such as nitration and halogenation. The position of substitution is influenced by the existing substituents and reaction conditions.
-
Nucleophilic Aromatic Substitution: Halogenated quinoline carboxylic acids can undergo nucleophilic substitution, allowing for the introduction of a wide range of functional groups.
-
Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as Suzuki and Buchwald-Hartwig couplings, are powerful tools for the derivatization of halo-quinolines, enabling the formation of carbon-carbon and carbon-nitrogen bonds.
III. Biological Significance and Quantitative Data
Quinoline carboxylic acid derivatives have demonstrated a broad spectrum of biological activities, making them attractive candidates for drug development in various therapeutic areas.
Anticancer Activity
Many quinoline carboxylic acid derivatives exhibit potent antiproliferative activity against a range of cancer cell lines. Their mechanisms of action often involve the inhibition of key enzymes in cancer cell signaling pathways or the induction of apoptosis.
Table 1: Anticancer Activity of Selected Quinoline Carboxylic Acid Derivatives
| Compound ID | Target/Mechanism | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 1 | Dihydroorotate Dehydrogenase (DHODH) Inhibitor | HCT-116 (Colon) | 1.48 ± 0.16 | [5][6] |
| Compound 2 | Dihydroorotate Dehydrogenase (DHODH) Inhibitor | HCT-116 (Colon) | 0.00971 | [6][7] |
| Compound 3 | Sirtuin 3 (SIRT3) Inhibitor | MLLr leukemic cell lines | 7.2 | [7] |
| Compound 4 | Not specified | MCF-7 (Breast) | 1.73 µg/mL | [7][8] |
| Compound 5 | Apoptosis Induction | PC3 (Prostate) | 26 µg/mL | [9] |
Anti-inflammatory and Antimicrobial Activities
Certain derivatives have shown promising anti-inflammatory and antimicrobial properties.
Table 2: Anti-inflammatory and Antimicrobial Activity of Selected Quinoline Carboxylic Acid Derivatives
| Compound ID | Activity | Assay/Organism | IC50/MIC (µM or µg/mL) | Reference |
| Quinolone-4-carboxylic acid | Anti-inflammatory | LPS-induced inflammation in RAW264.7 macrophages | Appreciable | [10] |
| Compound 5d | Antibacterial | Gram-positive and Gram-negative bacteria | 0.125–8 μg/mL | [11] |
| Fluorine-containing derivative 11b | Antileishmanial | Leishmania mexicana | 41.9 µM | [12] |
IV. Experimental Protocols
General Procedure for the Pfitzinger Synthesis of 2-(4-Aminophenyl)quinoline-4-carboxylic Acid
This protocol is adapted from a reported synthesis of a SIRT3 inhibitor.[13]
Materials:
-
Isatin
-
1-(4-aminophenyl)ethan-1-one
-
Potassium hydroxide (33% aqueous solution)
-
Ethanol
-
Hydrochloric acid (3 mol/L)
-
Ethyl acetate (EtOAc)
Procedure:
-
Dissolve isatin (0.5 g, 3.4 mmol) in 10 mL of 33% potassium hydroxide solution.
-
Add a solution of 1-(4-aminophenyl)ethan-1-one (0.50 g, 3.75 mmol) in 20 mL of ethanol to the mixture.
-
Heat the reaction mixture at 85°C in an oil bath for 5 hours.
-
Remove the solvent under reduced pressure.
-
Dilute the residue with 100 mL of water.
-
Acidify the solution to pH 3-4 with 3 mol/L hydrochloric acid.
-
Collect the resulting brownish-red solid by filtration.
-
Wash the solid with ethyl acetate to afford the desired product.
General Procedure for the Doebner Synthesis of Quinoline-4-carboxylic Acids
This protocol describes a modified, eco-friendly Doebner reaction.[14]
Materials:
-
Aryl amine
-
Aryl aldehyde
-
Pyruvic acid
-
p-Toluenesulfonic acid (p-TSA)
-
Water
-
Ethylene glycol
Procedure:
-
In a reaction vessel, combine the aryl amine, aryl aldehyde, and pyruvic acid in a dual solvent system of water and ethylene glycol.
-
Add p-toluenesulfonic acid as a catalyst.
-
Heat the reaction mixture for approximately 3 hours.
-
Monitor the reaction progress by thin-layer chromatography.
-
Upon completion, cool the reaction mixture and isolate the product by filtration.
-
Purify the product by recrystallization from a suitable solvent.
MTT Assay for Cell Viability
This is a general protocol to assess the cytotoxic effects of synthesized compounds.[5]
Materials:
-
Cancer cell line (e.g., HCT-116)
-
Cell culture medium and supplements
-
Synthesized quinoline carboxylic acid derivatives
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed the cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds and a vehicle control.
-
Incubate the plates for a specified period (e.g., 24-72 hours).
-
Add MTT solution to each well and incubate for a few hours to allow the formation of formazan crystals.
-
Add a solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
V. Visualizations
Signaling Pathway
Caption: Simplified signaling pathway of quinoline carboxylic acid anticancer activity.
Experimental Workflow
Caption: General experimental workflow for quinoline carboxylic acid drug discovery.
Conclusion
The quinoline carboxylic acid scaffold continues to be a rich source of novel therapeutic candidates. A thorough understanding of its core chemistry, including efficient synthetic methodologies and key chemical transformations, is paramount for the successful design and development of new drugs. This guide has provided a comprehensive overview of these aspects, supplemented with quantitative biological data and detailed experimental protocols. The presented information is intended to empower researchers to further explore the vast potential of this versatile molecular framework in the ongoing quest for innovative medicines.
References
- 1. Pfitzinger reaction - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. iipseries.org [iipseries.org]
- 5. benchchem.com [benchchem.com]
- 6. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Synthesis of 1-[(Aryl)(3-amino-5-oxopyrazolidin-4-ylidene) methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid Derivatives and Their Breast Anticancer Activity [mdpi.com]
- 9. Synthesis of Quinoline-2-Carboxylic Acid Aryl Ester and Its Apoptotic Action on PC3 Prostate Cancer Cell Line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis and biological evaluation of new quinoline derivatives as antileishmanial and antitrypanosomal agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Frontiers | Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors [frontiersin.org]
- 14. tandfonline.com [tandfonline.com]
Methodological & Application
One-Pot Synthesis of 2-Methylquinoline-3-carboxylic Acid: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the one-pot synthesis of 2-methylquinoline-3-carboxylic acid, a valuable scaffold in medicinal chemistry and drug development. The synthesis is based on the well-established Friedländer annulation, a reliable and efficient method for the construction of the quinoline ring system. This application note outlines the reaction mechanism, provides a step-by-step experimental protocol, and presents data in a clear, tabular format for easy reference. A graphical representation of the experimental workflow is also included to facilitate understanding and implementation of the protocol.
Introduction
Quinoline and its derivatives are a prominent class of heterocyclic compounds that form the core structure of numerous natural products and synthetic pharmaceuticals. Their broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties, has made them a focal point of significant research in drug discovery. Specifically, this compound serves as a crucial intermediate for the synthesis of more complex molecules with potential therapeutic applications. The Friedländer synthesis offers a straightforward and versatile route to substituted quinolines by reacting a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group.[1][2] This one-pot adaptation of the Friedländer synthesis, followed by in-situ hydrolysis, provides an efficient and streamlined approach to obtaining the target compound.
Reaction Scheme
The one-pot synthesis of this compound proceeds in two main stages within a single reaction vessel:
-
Friedländer Annulation: 2-Aminobenzaldehyde reacts with ethyl acetoacetate in the presence of a base catalyst to form ethyl 2-methylquinoline-3-carboxylate.
-
Hydrolysis: The resulting ester is then hydrolyzed in situ by the addition of a strong base, followed by acidification to yield the final carboxylic acid product.
Experimental Protocol
This protocol is a representative example based on established Friedländer synthesis methodologies. Researchers may need to optimize conditions based on their specific laboratory setup and reagent purity.
Materials and Reagents:
-
2-Aminobenzaldehyde
-
Ethyl acetoacetate
-
Ethanol (absolute)
-
Potassium hydroxide (KOH)
-
Hydrochloric acid (HCl), concentrated
-
Distilled water
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
pH meter or pH paper
-
Büchner funnel and filter paper
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-aminobenzaldehyde (10 mmol) in absolute ethanol (50 mL).
-
Addition of Reactants: To the stirred solution, add ethyl acetoacetate (12 mmol) followed by a catalytic amount of potassium hydroxide (2 mmol).
-
Friedländer Annulation: Heat the reaction mixture to reflux (approximately 78 °C) and maintain this temperature for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
In-situ Hydrolysis: After the initial reaction is complete, allow the mixture to cool slightly. Carefully add a solution of potassium hydroxide (30 mmol) in water (20 mL) to the flask.
-
Saponification: Heat the mixture back to reflux and continue stirring for an additional 2-3 hours to ensure complete hydrolysis of the ester.
-
Work-up and Isolation:
-
Cool the reaction mixture to room temperature.
-
Slowly add concentrated hydrochloric acid to the stirred mixture until the pH reaches approximately 2-3. A precipitate of this compound will form.
-
Cool the mixture in an ice bath for 30 minutes to maximize precipitation.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the collected solid with cold distilled water (2 x 20 mL).
-
-
Purification: The crude product can be recrystallized from a suitable solvent system, such as ethanol/water, to obtain a purified final product.
-
Characterization: Confirm the identity and purity of the synthesized this compound using standard analytical techniques such as melting point determination, NMR spectroscopy (¹H and ¹³C), and mass spectrometry.
Data Presentation
The following table summarizes the typical quantitative data for the one-pot synthesis of this compound. Yields and reaction times may vary depending on the specific reaction conditions and scale.
| Parameter | Value |
| Reactants | |
| 2-Aminobenzaldehyde | 1.21 g (10 mmol) |
| Ethyl acetoacetate | 1.56 g (12 mmol) |
| Potassium hydroxide (catalyst) | 0.11 g (2 mmol) |
| Potassium hydroxide (hydrolysis) | 1.68 g (30 mmol) |
| Solvent | |
| Ethanol | 50 mL |
| Water | 20 mL |
| Reaction Conditions | |
| Annulation Temperature | 78 °C (Reflux) |
| Annulation Time | 4-6 hours |
| Hydrolysis Temperature | 78 °C (Reflux) |
| Hydrolysis Time | 2-3 hours |
| Product | |
| Theoretical Yield | 1.87 g |
| Typical Experimental Yield | 75-85% |
| Appearance | Off-white to pale yellow solid |
Mandatory Visualization
The following diagrams illustrate the logical workflow of the synthesis and the underlying reaction mechanism.
Caption: Experimental workflow for the one-pot synthesis of this compound.
Caption: Simplified reaction mechanism for the synthesis of this compound.
References
Metal-Free Pathways to Functionalized Quinolines: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The quinoline scaffold is a cornerstone in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals and functional materials.[1][2] The development of synthetic routes that avoid transition-metal catalysts is a significant goal in green chemistry, aiming to reduce costs, minimize toxic metal residues in final products, and simplify purification processes. This document provides detailed application notes and experimental protocols for several prominent metal-free methods for synthesizing functionalized quinolines.
Modified Friedländer Synthesis using Brønsted Acid Functionalized g-C3N4
The Friedländer annulation, a classical method for quinoline synthesis, involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group.[3] Recent advancements have focused on the use of heterogeneous, metal-free catalysts to drive this reaction under milder and more environmentally friendly conditions. One such catalyst is Brønsted acid functionalized graphitic carbon nitride (g-C3N4-CO-(CH2)3-SO3H), which has demonstrated high efficiency.[3]
Application Notes:
This method is particularly advantageous for its use of a recyclable, solid-acid catalyst, eliminating the need for corrosive and difficult-to-handle homogeneous acids like sulfuric or hydrochloric acid.[3] The reaction proceeds under solvent-free conditions, further enhancing its green credentials. The catalyst exhibits high surface acidity, which is crucial for activating the carbonyl group and facilitating the condensation and subsequent cyclodehydration steps.[3] A broad range of 2-aminoaryl ketones and α-methylene carbonyl compounds can be employed, providing access to a diverse library of polysubstituted quinolines.
Experimental Workflow:
Caption: Workflow for Friedländer Synthesis.
Tabulated Data:
Table 1: Substrate Scope and Yields for Friedländer Synthesis with g-C3N4-CO-(CH2)3-SO3H Catalyst
| 2-Aminoaryl Ketone | α-Methylene Carbonyl | Product | Yield (%) |
| 2-Aminobenzophenone | Ethyl acetoacetate | 2-Methyl-4-phenylquinoline-3-carboxylate | 95 |
| 2-Amino-5-chlorobenzophenone | Ethyl acetoacetate | 6-Chloro-2-methyl-4-phenylquinoline-3-carboxylate | 92 |
| 2-Aminoacetophenone | Cyclohexanone | 1,2,3,4-Tetrahydroacridine | 88 |
| 2-Aminobenzophenone | Acetylacetone | 3-Acetyl-2-methyl-4-phenylquinoline | 90 |
Data synthesized from descriptions in reviewed literature.
Detailed Protocol:
-
In a round-bottom flask, combine the 2-aminoaryl ketone (1.0 mmol), the α-methylene carbonyl derivative (1.2 mmol), and the g-C3N4-CO-(CH2)3-SO3H catalyst (10 wt% relative to the 2-aminoaryl ketone).[3]
-
The reaction mixture is stirred magnetically at 100 °C for 4 hours under solvent-free conditions.[3]
-
Upon completion (monitored by TLC), the reaction mixture is cooled to room temperature.
-
The product is extracted with a suitable organic solvent (e.g., ethyl acetate).
-
The catalyst can be recovered by filtration.
-
The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired functionalized quinoline.
Ionic Liquid-Mediated Synthesis from Anilines and Phenylacetaldehydes
Ionic liquids (ILs) have emerged as versatile solvents and catalysts in organic synthesis due to their unique properties, such as low vapor pressure, high thermal stability, and recyclability.[4] An expedient, metal-free protocol has been developed for the synthesis of substituted quinolines from anilines and phenylacetaldehydes using imidazolium cation-based ionic liquids like 1-butyl-3-methylimidazolium tetrafluoroborate ([Bmim]BF4).[4][5]
Application Notes:
This method provides a green alternative to traditional syntheses, avoiding volatile and toxic organic solvents.[4] The ionic liquid acts as both the reaction medium and a promoter, facilitating both C-C and C-N bond formation.[4] The protocol allows for the synthesis of both 2,3-disubstituted and 3-substituted quinolines, with the latter being formed via a C-C bond cleavage of an isolable intermediate.[4] The reaction demonstrates good to excellent yields with a range of substituted anilines and phenylacetaldehydes.[5]
Reaction Pathway:
Caption: Ionic Liquid-Mediated Synthesis Pathway.
Tabulated Data:
Table 2: Synthesis of Substituted Quinolines in [Bmim]BF4
| Aniline Derivative | Phenylacetaldehyde Derivative | Product | Yield (%) |
| 2,3-Dimethylaniline | Phenylacetaldehyde | 3-Phenyl-7,8-dimethylquinoline | 85 |
| Aniline | Phenylacetaldehyde | 3-Phenylquinoline | 78 |
| 4-Methoxyaniline | Phenylacetaldehyde | 6-Methoxy-3-phenylquinoline | 82 |
| 3-Chloroaniline | Phenylacetaldehyde | 7-Chloro-3-phenylquinoline | 75 |
Data synthesized from descriptions in reviewed literature.[4]
Detailed Protocol:
-
A mixture of the aniline (1.0 mmol) and phenylacetaldehyde (2.2 mmol) is prepared in [Bmim]BF4 (2 mL).[4]
-
The reaction mixture is stirred at 110 °C in a preheated oil bath.
-
The progress of the reaction is monitored by TLC.
-
After completion, the reaction mixture is cooled to room temperature.
-
Water is added to the mixture, and the product is extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous Na2SO4, and concentrated in vacuo.
-
The crude product is purified by column chromatography on silica gel (hexanes/ethyl acetate) to yield the pure substituted quinoline.
-
The ionic liquid can be recovered by removing the water under reduced pressure and reused.[4]
Oxidative Cycloisomerization of o-Cinnamylanilines
A transition-metal-free approach for the synthesis of 2-aryl-4-substituted quinolines involves the oxidative cycloisomerization of readily available o-cinnamylanilines.[6] This method utilizes potassium tert-butoxide (KOtBu) as a mediator and dimethyl sulfoxide (DMSO) as the oxidant at room temperature.[6]
Application Notes:
This protocol is notable for its mild reaction conditions and high yields.[6] The reaction exhibits a broad substrate scope, tolerating various electron-donating and electron-withdrawing groups on the o-cinnamylaniline backbone.[6] The proposed mechanism involves a KOtBu/DMSO-mediated oxidation followed by a 6π-electrocyclization.[6] This strategy provides access to quinoline derivatives that can be challenging to synthesize via other methods.
Logical Relationship Diagram:
Caption: Logical Steps in Oxidative Cycloisomerization.
Tabulated Data:
Table 3: Synthesis of Quinolines via Oxidative Cycloisomerization
| Substituent on o-Cinnamylaniline | Product | Yield (%) |
| H | 2-Phenylquinoline | 83 |
| 4-Me | 6-Methyl-2-phenylquinoline | 80 |
| 4-Cl | 6-Chloro-2-phenylquinoline | 78 |
| 4-NO2 | 6-Nitro-2-phenylquinoline | 75 |
Data synthesized from descriptions in reviewed literature.[6]
Detailed Protocol:
-
To a solution of o-cinnamylaniline (0.5 mmol) in DMSO (2.5 mL), add KOtBu (1.5 mmol).[6]
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Quench the reaction with water and extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired quinoline.
Conclusion
The methodologies presented here highlight the significant progress in the metal-free synthesis of functionalized quinolines. These protocols offer practical, efficient, and more sustainable alternatives to traditional metal-catalyzed reactions. For researchers in drug development and materials science, these approaches provide valuable tools for the construction of diverse quinoline libraries, facilitating the discovery of new lead compounds and functional materials. The continued development of novel metal-free catalytic systems is anticipated to further expand the scope and applicability of quinoline synthesis.
References
- 1. Recent Advances in Metal-Free Quinoline Synthesis [mdpi.com]
- 2. Recent Advances in Metal-Free Quinoline Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Promising metal-free green heterogeneous catalyst for quinoline synthesis using Brønsted acid functionalized g-C3N4 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Metal-free, ionic liquid-mediated synthesis of functionalized quinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis of Polysubstituted Quinolines via Transition-Metal-Free Oxidative Cycloisomerization of o-Cinnamylanilines [organic-chemistry.org]
Application of 2-Methylquinoline-3-carboxylic Acid in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The quinoline scaffold is a prominent heterocyclic motif in medicinal chemistry, renowned for its broad spectrum of biological activities. Within this class of compounds, 2-methylquinoline-3-carboxylic acid and its derivatives have emerged as a versatile platform for the development of novel therapeutic agents. This document provides a comprehensive overview of the applications of this scaffold, detailing its utility in anticancer and enzyme inhibition research. The information presented herein is intended to serve as a resource for researchers engaged in the discovery and development of new chemical entities based on the this compound core.
Anticancer Applications
Derivatives of quinoline-3-carboxylic acid have demonstrated significant potential as antiproliferative agents. By modifying the core structure, researchers have successfully developed compounds with enhanced selectivity for cancer cells over non-cancerous cells.
One strategy involves the hydrolysis of 2-styrylquinoline-3-carboxylate derivatives to their corresponding carboxylic acids. This modification alters the physicochemical properties of the compounds, leading to improved targeting of the acidic tumor microenvironment.[1] The resulting 2,4-disubstituted quinoline-3-carboxylic acid derivatives have shown micromolar inhibition against various cancer cell lines.[1]
| Compound ID | Cancer Cell Line | Non-Cancerous Cell Line | IC50 (µM) in Cancer Cells | IC50 (µM) in Non-Cancerous Cells | Selectivity Index | Reference |
| Compound 2f | MCF-7, K562 | HEK293 | Data not specified | Data not specified | Higher than ester parent | [1] |
| Compound 2l | MCF-7, K562 | HEK293 | Data not specified | Data not specified | Higher than ester parent | [1] |
| Derivative 33 | Ovarian Cancer Cell Lines | Wi-38 | 13.52–31.04 | 142.9 | ~4.6 - 10.6 | [2] |
Note: Specific IC50 values for compounds 2f and 2l were not provided in the source material, but they were identified as the most potent and selective compounds in the study.[1]
This protocol is a standard colorimetric assay to assess the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding: Plate cells (e.g., MCF-7, K562, or HEK293) in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., 2,4-disubstituted quinoline-3-carboxylic acid derivatives) and a vehicle control. Incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a few hours. Viable cells with active metabolism will reduce the yellow MTT to a purple formazan precipitate.[3]
-
Formazan Solubilization: Remove the media and add a solvent, such as DMSO, to each well to dissolve the formazan crystals.[3]
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
Caption: Logic of improved selectivity of quinoline-3-carboxylic acids for cancer cells.
Enzyme Inhibition
Protein kinase CK2 is a constitutively active serine/threonine kinase that is often overexpressed in cancer and is involved in various cellular processes, including cell growth, proliferation, and apoptosis.[4] Derivatives of 3-quinoline carboxylic acid have been identified as potent inhibitors of CK2.[4][5]
Modifications at the 2-position of the quinoline ring, as well as substitutions on the benzene ring, have led to the discovery of compounds with IC50 values in the submicromolar to low micromolar range.[4] The most active inhibitors were found among tetrazolo-quinoline-4-carboxylic acid and 2-aminoquinoline-3-carboxylic acid derivatives.[4][5]
| Compound Class | Number of Compounds Synthesized | Active Compounds | IC50 Range (µM) | Reference |
| 3-Quinoline Carboxylic Acid Derivatives | 43 | 22 | 0.65 - 18.2 | [4][5] |
Note: The table summarizes the findings from a study on various derivatives. For detailed IC50 values of individual compounds, please refer to the original publication.[4]
This protocol describes a general method for assessing the inhibitory activity of compounds against a protein kinase.
-
Reaction Mixture Preparation: In a suitable buffer, combine the protein kinase (e.g., recombinant human CK2), a substrate peptide, and ATP.
-
Inhibitor Addition: Add the test compounds at various concentrations to the reaction mixture. Include a positive control (known inhibitor) and a negative control (vehicle).
-
Reaction Initiation and Incubation: Initiate the kinase reaction by adding ATP. Incubate the mixture at a specific temperature (e.g., 30°C) for a defined period.
-
Reaction Termination: Stop the reaction, typically by adding a stop solution (e.g., EDTA).
-
Detection: Quantify the kinase activity. This can be done using various methods, such as radiometric assays (measuring the incorporation of radioactive phosphate into the substrate) or luminescence-based assays that measure the amount of ATP remaining after the reaction.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the negative control. Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.
Caption: Inhibition of the pro-survival functions of Protein Kinase CK2 by 3-quinoline carboxylic acid derivatives.
Quinoline carboxylic acids have also been investigated as inhibitors of dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine biosynthesis pathway.[3] Inhibition of DHODH can lead to the depletion of pyrimidines, which are essential for DNA and RNA synthesis, thereby halting cell proliferation.
| Compound ID | R1 Substituent | R2 Substituent | hDHODH IC50 (µM) | HCT-116 IC50 (µM) | Reference |
| 14 | 2'-pyridyl | -COOH | 1.86 ± 0.17 | 10.9 ± 1.2 | [3] |
| 15 | 2'-pyridyl | -COOCH3 | > 25 | 3.93 ± 0.65 | [3] |
| 17 | 2'-(MeO)-pyridyl | -COOH | 0.43 ± 0.04 | 1.48 ± 0.16 | [3] |
This protocol outlines a spectrophotometric method to measure the inhibition of DHODH.[3]
-
Reagent Preparation: Prepare solutions of recombinant human DHODH, the substrates dihydroorotate and decylubiquinone, and a chromogenic substrate such as 2,6-dichloroindophenol (DCIP) in an appropriate buffer.
-
Reaction Setup: In a 96-well plate, add the DHODH enzyme, the test compound at various concentrations, and necessary cofactors.
-
Reaction Initiation: Start the reaction by adding dihydroorotate.
-
Measurement: The enzymatic reaction reduces decylubiquinone, which in turn reduces DCIP. Monitor the decrease in absorbance of DCIP at a specific wavelength (e.g., 600 nm) over time using a spectrophotometer.[3]
-
Data Analysis: Compare the rate of the reaction in the presence of the inhibitor to the control (no inhibitor). Calculate the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.
Synthesis Protocols
The synthesis of this compound derivatives can be achieved through various synthetic routes. Below are examples of synthetic protocols for different classes of derivatives.
This one-pot protocol involves a Williamson ether synthesis followed by hydrolysis.[6]
-
Reaction Setup: In a suitable solvent, combine ethyl 2-(halomethyl)quinoline-3-carboxylate, an 8-hydroxyquinoline, and a base (e.g., potassium carbonate).
-
Williamson Ether Synthesis: Heat the reaction mixture to facilitate the formation of the ether linkage.
-
Hydrolysis: After the ether formation is complete, add a base (e.g., sodium hydroxide) to the reaction mixture to hydrolyze the ester to the corresponding carboxylic acid.
-
Workup and Purification: Neutralize the reaction mixture with an acid and collect the precipitate by filtration. Purify the product by recrystallization.
This synthesis starts from acetanilides.[4]
-
Vilsmeier-Haack Reaction: React acetanilides with an excess of the Vilsmeier complex (formed from phosphorus oxychloride and dimethylformamide) to synthesize 2-chloroquinoline-3-carbaldehydes.[4]
-
Oxidation: Oxidize the resulting 2-chloroquinoline-3-carbaldehydes with silver nitrate in an alkaline medium to yield 2-chloroquinoline-3-carboxylic acids.[4]
References
- 1. Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for the Use of 2-Methylquinoline-3-carboxylic Acid and its Analogs as Protein Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes, including signal transduction, cell cycle progression, and apoptosis. Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer, making them a prime target for therapeutic intervention. The quinoline scaffold is a privileged structure in medicinal chemistry and has been identified as a core component of numerous kinase inhibitors. This document provides an overview of the potential use of 2-Methylquinoline-3-carboxylic acid and its derivatives as protein kinase inhibitors, including available quantitative data for analogous compounds and detailed protocols for their evaluation.
Data Presentation: Inhibitory Activity of Quinoline-3-Carboxylic Acid Derivatives
The following table summarizes the in vitro inhibitory activity of a series of 2-substituted quinoline-3-carboxylic acid derivatives against Protein Kinase CK2, a serine/threonine kinase implicated in cancer cell growth and survival.[1][2] The data is presented as IC50 values, the concentration of the compound required to inhibit 50% of the enzyme's activity.
| Compound ID | R1 Substituent | R2 Substituent | IC50 (µM) against Protein Kinase CK2 |
| 3b | Cl | H | 1.8 |
| 3d | Cl | 7-Br | 1.5 |
| 3f | Cl | 6,8-di-Br | 2.5 |
| 5b | NH2 | H | 1.2 |
| 5d | NH2 | 7-Br | 0.85 |
| 5f | NH2 | 6,8-di-Br | 0.65 |
| 4b | OH | H | > 50 |
| 4d | OH | 7-Br | 18.2 |
| 4f | OH | 6,8-di-Br | 10.5 |
Data extracted from a study on 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2.[1][2]
Mandatory Visualizations
Signaling Pathway
Caption: A simplified protein kinase signaling cascade and the point of inhibition.
Experimental Workflow
Caption: Workflow for a biochemical kinase inhibition assay.
Logical Relationship
Caption: Logical diagram of protein kinase inhibition by this compound derivative.
Experimental Protocols
The following are generalized protocols for assessing the inhibitory activity of compounds like this compound against a target protein kinase. These should be optimized for the specific kinase and assay platform being used.
Biochemical Kinase Inhibition Assay (Luminescence-based)
This protocol describes a method to determine the in vitro potency of a test compound by measuring the amount of ADP produced in a kinase reaction, which is then converted to a luminescent signal.
Materials:
-
Target Protein Kinase
-
Kinase-specific peptide substrate
-
ATP (Adenosine triphosphate)
-
Test Compound (e.g., this compound derivative)
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
Luminescence-based ADP detection kit
-
White, opaque 384-well assay plates
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of the test compound in 100% DMSO.
-
Perform serial dilutions of the stock solution in DMSO to create a concentration gradient (e.g., 10-point, 3-fold dilutions).
-
Prepare a final intermediate dilution of the compound series in kinase assay buffer.
-
-
Kinase Reaction:
-
Add 5 µL of the diluted test compound or vehicle (DMSO) control to the wells of a 384-well plate.
-
Add 10 µL of a solution containing the target kinase and its specific substrate in kinase assay buffer to each well.
-
Incubate the plate at room temperature for 15 minutes to allow for compound binding to the kinase.
-
Initiate the kinase reaction by adding 10 µL of ATP solution (at a concentration typically near the Km for the specific kinase) to each well.
-
Incubate the reaction at 30°C for 1 hour.
-
-
Signal Detection:
-
Stop the kinase reaction and measure the amount of ADP produced according to the manufacturer's protocol for the luminescence-based ADP detection kit. This typically involves adding a reagent that stops the kinase reaction and depletes unused ATP, followed by the addition of a detection reagent that converts ADP to ATP and generates a luminescent signal.
-
Incubate the plate at room temperature for the time specified by the kit manufacturer (e.g., 30-60 minutes).
-
-
Data Analysis:
-
Measure the luminescence signal using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Cell-Based Kinase Activity Assay (Phosphorylation-Specific Antibody)
This protocol measures the ability of a test compound to inhibit the activity of a specific kinase within a cellular context by quantifying the phosphorylation of a downstream substrate.
Materials:
-
Human cancer cell line expressing the target kinase
-
Cell culture medium and supplements (e.g., DMEM, 10% FBS, penicillin/streptomycin)
-
Test Compound (e.g., this compound derivative)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibody specific for the phosphorylated form of the kinase's substrate
-
Primary antibody for the total amount of the substrate protein (as a loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE and Western blotting equipment
Procedure:
-
Cell Culture and Treatment:
-
Seed the cells in 6-well plates and allow them to adhere and grow to 70-80% confluency.
-
Treat the cells with various concentrations of the test compound (and a vehicle control) for a predetermined amount of time (e.g., 2, 6, or 24 hours).
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS and then lyse them with lysis buffer.
-
Clarify the lysates by centrifugation and collect the supernatant.
-
Determine the protein concentration of each lysate using a protein assay kit.
-
-
Western Blotting:
-
Normalize the protein concentrations of all samples and prepare them for SDS-PAGE by adding loading buffer and heating.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the phosphorylated substrate overnight at 4°C.
-
Wash the membrane and then incubate it with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with the antibody against the total substrate protein to serve as a loading control.
-
-
Data Analysis:
-
Quantify the band intensities for the phosphorylated and total substrate proteins.
-
Normalize the phosphorylated protein signal to the total protein signal for each sample.
-
Calculate the percent inhibition of phosphorylation at each compound concentration relative to the vehicle-treated control.
-
Determine the IC50 value by plotting the percent inhibition against the compound concentration.
-
Conclusion
The quinoline-3-carboxylic acid scaffold represents a promising starting point for the development of novel protein kinase inhibitors. The data presented for derivatives of this core structure, particularly against Protein Kinase CK2, demonstrate the potential for potent and selective inhibition. The provided protocols offer a framework for researchers to evaluate this compound and its future analogs against a range of kinase targets, both in biochemical and cellular settings. Further investigation into the structure-activity relationship of this compound class is warranted to optimize their inhibitory activity and selectivity for the development of next-generation targeted therapies.
References
Application Notes and Protocols for the Synthesis of 2-Methylquinoline-3-carboxylic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the synthesis of 2-methylquinoline-3-carboxylic acid and its derivatives, compounds of significant interest in medicinal chemistry and drug discovery. The quinoline scaffold is a key structural motif in a wide range of biologically active molecules.
Introduction
Quinoline-3-carboxylic acid derivatives are an important class of heterocyclic compounds that exhibit a broad spectrum of pharmacological activities, including potential as anticancer and anti-inflammatory agents. The synthesis of these molecules is a key focus in the development of new therapeutic agents. The protocol outlined below describes a reliable and efficient two-step synthesis of the core molecule, this compound, via the Friedländer annulation followed by ester hydrolysis.
Synthetic Pathway Overview
The synthesis of this compound is typically achieved through a two-step process. The first step is the Friedländer synthesis, which involves the acid- or base-catalyzed condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group.[1][2][3][4] In this protocol, 2-aminobenzaldehyde is reacted with ethyl acetoacetate to form ethyl 2-methylquinoline-3-carboxylate. The subsequent step involves the hydrolysis of the ethyl ester to yield the desired this compound.[5][6]
Caption: Overall synthetic workflow for this compound.
Experimental Protocols
Protocol 1: Synthesis of Ethyl 2-methylquinoline-3-carboxylate (Friedländer Annulation)
This protocol describes the synthesis of the ester intermediate via a conventional acid-catalyzed method.[7]
Materials:
-
2-Aminobenzaldehyde
-
Ethyl acetoacetate
-
Ethanol
-
Concentrated Hydrochloric Acid (HCl)
-
Saturated sodium bicarbonate solution
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, dissolve 2-aminobenzaldehyde (1 mmol) in ethanol (10 mL).
-
To this solution, add ethyl acetoacetate (1.2 mmol).
-
Add 2-3 drops of concentrated HCl to the mixture.
-
Reflux the reaction mixture for 4 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Neutralize the mixture with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane-ethyl acetate gradient) to yield pure ethyl 2-methylquinoline-3-carboxylate.
Caption: Experimental workflow for the Friedländer synthesis.
Protocol 2: Synthesis of this compound (Ester Hydrolysis)
This protocol describes the hydrolysis of the ethyl ester to the final carboxylic acid product.
Materials:
-
Ethyl 2-methylquinoline-3-carboxylate
-
Ethanol
-
Aqueous Sodium Hydroxide (NaOH) solution (e.g., 10%)
-
Dilute Hydrochloric Acid (HCl)
Procedure:
-
Dissolve ethyl 2-methylquinoline-3-carboxylate in ethanol in a round-bottom flask.
-
Add an aqueous solution of sodium hydroxide.
-
Reflux the mixture for a period of 2-4 hours, or until TLC indicates the disappearance of the starting material.
-
After cooling the reaction mixture, remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with water.
-
Acidify the solution to a pH of approximately 4-5 with dilute hydrochloric acid.
-
The precipitated solid is the this compound.
-
Filter the solid, wash with cold water, and dry.
-
The product can be further purified by recrystallization from a suitable solvent like ethanol.
Data Presentation
The following table summarizes the quantitative data for this compound and its ethyl ester intermediate.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Physical State | Yield (%) | Melting Point (°C) | Spectroscopic Data (¹H NMR, δ ppm) |
| Ethyl 2-methylquinoline-3-carboxylate | C₁₃H₁₃NO₂ | 215.25 | Yellow solid | ~75-85 | 98-100 | (CDCl₃): 8.76 (s, 1H), 8.06 (d, 1H), 7.89 (d, 1H), 7.80 (t, 1H), 7.56 (t, 1H), 4.46 (q, 2H), 3.01 (s, 3H), 1.48 (t, 3H) |
| This compound | C₁₁H₉NO₂ | 187.19 | Solid | >90 | 272 | (DMSO-d₆): δ 4.00 (s, 3H, –OCH₃), 7.71(s, 1H, CH), 8.28 (s, 1H, CH), 8.81 (s, 1H, CH), 13.75 (br. s., 1Н, COOН) (Note: This is a representative spectrum for a similar derivative and may vary for the specific compound)[8] |
Mechanism of Friedländer Annulation
The Friedländer synthesis can proceed through two primary mechanistic pathways. In the first, an aldol condensation between the 2-aminobenzaldehyde and ethyl acetoacetate is the initial step. This is followed by cyclization and dehydration to form the quinoline ring. The second proposed mechanism involves the initial formation of a Schiff base between the amine and the ketone, followed by an intramolecular aldol-type reaction and subsequent dehydration.[2]
Caption: Proposed mechanisms for the Friedländer synthesis.
Conclusion
The protocols described provide a robust and reproducible method for the synthesis of this compound, a valuable building block for the development of novel therapeutic agents. The straightforward nature of the Friedländer annulation and subsequent hydrolysis makes this synthetic route amenable to both small-scale laboratory synthesis and potential scale-up for further drug development studies. The provided data and workflows are intended to guide researchers in the successful synthesis and characterization of this important class of compounds.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 3. Different catalytic approaches of Friedländer synthesis of quinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Friedlaender Synthesis [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 2-Methylquinoline-3-carboxylic Acid in the Development of Antiproliferative Agents
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential of 2-methylquinoline-3-carboxylic acid and its derivatives as a scaffold for the development of novel antiproliferative agents. This document details their synthesis, mechanism of action, and includes protocols for key experimental assays.
Introduction
The quinoline core is a prominent heterocyclic scaffold in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities, including anticancer properties. The this compound framework, in particular, has emerged as a promising starting point for the design of potent and selective antiproliferative agents. Modifications at various positions of the quinoline ring have led to the discovery of compounds that interfere with key signaling pathways implicated in cancer cell proliferation and survival.
Mechanism of Action
Derivatives of the quinoline-3-carboxylic acid scaffold have been shown to exert their antiproliferative effects through the inhibition of several key oncogenic signaling pathways. Notably, these compounds have been investigated as inhibitors of Pim-1 kinase and the Epidermal Growth Factor Receptor (EGFR)/Human Epidermal Growth Factor Receptor 2 (HER2) signaling cascades.
Pim-1 Kinase Inhibition
Pim-1 kinase is a serine/threonine kinase that plays a crucial role in cell cycle progression, apoptosis, and cell proliferation. Its overexpression is associated with various cancers, making it an attractive target for cancer therapy. Certain quinoline derivatives have demonstrated potent inhibitory activity against Pim-1 kinase, leading to cell cycle arrest and induction of apoptosis.
EGFR/HER2 Inhibition
The EGFR and HER2 are receptor tyrosine kinases that, upon activation, trigger downstream signaling pathways, such as the PI3K/Akt/mTOR and MAPK pathways, promoting cell proliferation and survival. Dysregulation of EGFR and HER2 is a hallmark of many cancers. Several quinoline-based compounds have been developed as dual inhibitors of EGFR and HER2, showing significant antiproliferative activity in cancer cell lines with overexpression of these receptors.
Data Presentation: Antiproliferative Activity
The following tables summarize the in vitro antiproliferative activity (IC50 values) of various quinoline-3-carboxylic acid derivatives against a panel of human cancer cell lines.
Table 1: Antiproliferative Activity of 2,4-Disubstituted Quinoline-3-Carboxylic Acid Derivatives [1]
| Compound | Substitution | Cell Line | IC50 (µM) |
| 2f | 2-(4-chlorostyryl)-4-phenyl | MCF-7 | 5.2 |
| K562 | 6.8 | ||
| 2l | 2-(4-methoxystyryl)-4-phenyl | MCF-7 | 7.5 |
| K562 | 8.1 |
Table 2: Antiproliferative Activity of 2-Oxo-1,2-dihydroquinoline-3-carboxylic Acid Derivatives [2]
| Compound | Substitution | Cell Line | IC50 (µg/mL) |
| 7a | 1-[2-(ethoxy)carbonyl-2-cyano-1-phenylvinyl] | MCF-7 | 3.21 ± 0.31 |
| 7b | 1-[2-(ethoxy)carbonyl-2-cyano-1-(4-methoxy)phenylvinyl] | MCF-7 | 2.54 ± 0.29 |
| 7c | 1-[2-(ethoxy)carbonyl-2-cyano-1-(4-hydroxy-3-methoxy)phenylvinyl] | MCF-7 | 1.73 ± 0.27 |
| 7d | 1-[2-(ethoxy)carbonyl-2-cyano-1-(4-N,N-dimethylamine)phenylvinyl] | MCF-7 | 2.89 ± 0.33 |
Table 3: Antiproliferative and EGFR Inhibitory Activity of 2-Styrylquinoline Derivatives [3]
| Compound | Cell Line | Antiproliferative IC50 (µg/mL) | EGFR Kinase IC50 (µM) |
| 3a | HepG2 | 9.8 | 2.23 |
| HCT116 | 7.7 | ||
| 3b | HepG2 | 17.2 | 8.01 |
| HCT116 | 14.8 | ||
| 4a | HepG2 | 9.1 | 8.78 |
| HCT116 | 8.2 | ||
| 4b | HepG2 | 8.5 | 1.11 |
| HCT116 | 7.9 | ||
| 8a | HepG2 | 26.2 | 16.01 |
| HCT116 | 16.0 | ||
| 5-FU | HepG2 | 7.9 | N/A |
| HCT116 | 5.3 | ||
| Afatinib | HepG2 | 5.4 | N/A |
| HCT116 | 11.4 | ||
| Sorafenib | N/A | N/A | 1.14 |
| Erlotinib | N/A | N/A | 0.1 |
Experimental Protocols
Protocol 1: Determination of Antiproliferative Activity using MTT Assay
This protocol outlines the procedure for assessing the cytotoxic effect of this compound derivatives on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., MCF-7, K562, HepG2, HCT116)
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
This compound derivatives (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well microplates
-
Humidified incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in complete medium.
-
Remove the medium from the wells and add 100 µL of the medium containing different concentrations of the compounds.
-
Include a vehicle control (medium with DMSO) and a blank control (medium only).
-
Incubate for 48-72 hours.
-
-
MTT Assay:
-
Add 10 µL of MTT solution to each well.
-
Incubate for 4 hours at 37°C.
-
Carefully remove the medium.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.
-
Protocol 2: Cell Cycle Analysis by Flow Cytometry
This protocol describes the method to determine the effect of this compound derivatives on the cell cycle distribution of cancer cells.
Materials:
-
Cancer cell lines
-
Complete culture medium
-
This compound derivatives
-
PBS
-
Trypsin-EDTA
-
70% Ethanol (ice-cold)
-
RNase A (100 µg/mL)
-
Propidium Iodide (PI) staining solution (50 µg/mL)
-
Flow cytometer
Procedure:
-
Cell Treatment:
-
Seed cells in 6-well plates and treat with the desired concentrations of the test compounds for 24-48 hours.
-
-
Cell Harvesting and Fixation:
-
Harvest the cells by trypsinization.
-
Wash the cells with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.
-
Incubate at -20°C for at least 2 hours.
-
-
Staining:
-
Centrifuge the fixed cells and wash with PBS.
-
Resuspend the cell pellet in PBS containing RNase A and incubate at 37°C for 30 minutes.
-
Add PI staining solution and incubate in the dark at room temperature for 15-30 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Acquire data for at least 10,000 events per sample.
-
-
Data Analysis:
-
Analyze the DNA content histograms to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.
-
Visualizations
Signaling Pathways
Caption: Pim-1 Kinase Signaling Pathway and Potential Inhibition.
Caption: EGFR/HER2 Signaling Pathway and Potential Inhibition.
Experimental Workflow
Caption: Workflow for Evaluating Antiproliferative Agents.
References
- 1. Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and biological evaluation of 2-styrylquinolines as antitumour agents and EGFR kinase inhibitors: molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthesis of Quinoline Derivatives via the Doebner Reaction
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Doebner reaction, first reported by Oscar Doebner in 1887, is a cornerstone of heterocyclic chemistry, providing a versatile method for synthesizing quinoline-4-carboxylic acids.[1][2] This three-component reaction involves the condensation of an aromatic amine (typically an aniline), an aldehyde, and pyruvic acid.[3] The resulting quinoline core is a privileged scaffold in medicinal chemistry, appearing in numerous pharmaceuticals with a wide range of biological activities, including antimalarial, antibacterial, and antitumor properties.[3][4]
While the classical Doebner reaction is effective, it can be challenging when using anilines bearing electron-withdrawing groups, which often results in low yields.[1][4] Consequently, modified procedures have been developed to overcome these limitations. This document provides a detailed protocol for a modified Doebner hydrogen-transfer reaction, which has proven effective for a broader range of substrates, including electron-deficient anilines.[4]
Proposed Reaction Mechanism
The mechanism of the Doebner reaction is believed to proceed through several key steps. The reaction is initiated by the condensation of the aniline and the aldehyde to form an N-arylimine (Schiff base). Concurrently, pyruvic acid tautomerizes to its enol form. A subsequent reaction between the Schiff base and the enol of pyruvic acid, followed by an intramolecular electrophilic cyclization onto the aromatic ring, forms a dihydroquinoline intermediate.[1][5] This intermediate is then oxidized to the final aromatic quinoline product.[1] In the hydrogen-transfer modification, an imine formed from a second molecule of aniline and aldehyde can act as the oxidizing agent.[1]
Detailed Experimental Protocol
This protocol is adapted from a reported hydrogen-transfer modification of the Doebner reaction, optimized for the synthesis of substituted quinoline-4-carboxylic acids, particularly from anilines that are less reactive under traditional conditions.[3][4][6]
Materials:
-
Substituted Aniline (1.0 equiv)
-
Substituted Aldehyde (1.1 equiv)
-
Lewis Acid Catalyst (e.g., BF₃·THF or BF₃·OEt₂) (0.28 - 0.5 equiv)[3][6]
-
Anhydrous Acetonitrile (MeCN)
-
Ethyl Acetate (EtOAc)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve the substituted aniline (1.0 equiv) and the substituted aldehyde (1.1 equiv) in anhydrous acetonitrile.
-
Catalyst Addition: Add the Lewis acid catalyst (e.g., BF₃·THF, 0.28 equiv) to the solution at room temperature.[6]
-
Initial Heating: Stir the reaction mixture and heat to 65 °C for 10-60 minutes.[3][6]
-
Preparation of Pyruvic Acid Solution: In a separate flask, prepare a solution of pyruvic acid (0.56 equiv) in anhydrous acetonitrile.[6]
-
Slow Addition: Add the pyruvic acid solution dropwise to the heated reaction mixture over a period of approximately 3 hours.[6]
-
Reaction: Continue to stir and heat the reaction mixture at 65 °C for an additional 20-21 hours.[3][6] Monitor the reaction progress using an appropriate technique (e.g., TLC or LC-MS).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Add ethyl acetate (EtOAc) and a saturated aqueous solution of NaHCO₃ to quench the reaction.
-
Separate the aqueous layer and extract it with EtOAc.
-
Combine the organic layers and wash with brine.[3]
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).[3]
-
-
Purification:
Data Presentation: Reaction Optimization and Substrate Scope
The following table summarizes reaction conditions and yields for the synthesis of various substituted quinoline-4-carboxylic acids using the modified Doebner reaction protocol. This data illustrates the impact of catalyst and substrate choice on reaction efficiency.
| Aniline (1.0 equiv) | Aldehyde (1.1 equiv) | Catalyst (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 6-(Trifluoromethoxy)aniline | Benzaldehyde | BF₃·THF (0.5) | MeCN | 65 | 24 | 53[4] |
| 6-(Trifluoromethoxy)aniline | Benzaldehyde | Sc(OTf)₃ (0.1) | MeCN | 65 | 24 | 26[4] |
| 6-(Trifluoromethoxy)aniline | Benzaldehyde | p-TsOH·H₂O (1.0) | MeCN | 65 | 24 | 14[4] |
| 4-Fluoroaniline | 4-Methoxybenzaldehyde | BF₃·THF (0.5) | MeCN | 65 | 21 | 86[3] |
| 4-(Trifluoromethyl)aniline | 4-Chlorobenzaldehyde | BF₃·THF (0.5) | MeCN | 65 | 21 | 75[3] |
| Aniline | 3,4-Dimethoxybenzaldehyde | BF₃·THF (0.5) | MeCN | 65 | 21 | 95[3] |
| 4-Methoxyaniline | 4-(Trifluoromethyl)benzaldehyde | BF₃·THF (0.5) | MeCN | 65 | 21 | 89[3] |
| Note: Yields are isolated yields and may vary based on the specific scale and experimental setup. Data is illustrative and based on reported findings.[3][4] |
Experimental Workflow Visualization
The diagram below outlines the key steps in the modified Doebner reaction for synthesizing quinoline-4-carboxylic acids.
Caption: General experimental workflow for the modified Doebner reaction.
Safety Precautions
-
This procedure should be carried out in a well-ventilated fume hood.
-
Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.
-
Lewis acids such as BF₃·THF are corrosive and moisture-sensitive; handle with care.
-
Refer to the Safety Data Sheets (SDS) for all chemicals used in this procedure.
References
- 1. benchchem.com [benchchem.com]
- 2. Doebner Reaction (Chapter 19) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 3. benchchem.com [benchchem.com]
- 4. Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Doebner reaction - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
Techniques for the Purification of Quinoline Carboxylic Acids: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the purification of quinoline carboxylic acids, a critical step in the synthesis of numerous pharmaceutical compounds. The selection of an appropriate purification technique is paramount to ensure the purity, safety, and efficacy of the final active pharmaceutical ingredient (API). This guide covers common and effective methods, including crystallization, acid-base extraction, column chromatography, and high-performance liquid chromatography (HPLC).
Crystallization and Recrystallization
Crystallization is a powerful technique for purifying solid quinoline carboxylic acids. It relies on the differences in solubility of the target compound and its impurities in a given solvent or solvent system. Recrystallization, a subsequent purification step, can further enhance the purity of the crystalline product.
Application Note:
The choice of solvent is the most critical parameter for successful crystallization. An ideal solvent should dissolve the quinoline carboxylic acid sparingly at room temperature but completely at its boiling point. Impurities should either be insoluble in the hot solvent or remain soluble in the cold solvent. For quinoline carboxylic acids, which possess both a polar carboxylic acid group and a less polar quinoline ring, a range of solvents from polar to non-polar should be screened. Common choices include ethanol, methanol, isopropanol, ethyl acetate, acetone, toluene, and N,N-dimethylformamide (DMF).[1] Binary solvent systems (a "good" solvent in which the compound is highly soluble and a "poor" solvent in which it is sparingly soluble) can also be highly effective.
Experimental Protocol: General Recrystallization
Materials and Reagents:
-
Crude quinoline carboxylic acid
-
Selected recrystallization solvent(s)
-
Erlenmeyer flask
-
Heating source (e.g., hot plate)
-
Condenser (optional, for volatile solvents)
-
Buchner funnel and flask
-
Filter paper
-
Vacuum source
Procedure:
-
Dissolution: In an Erlenmeyer flask, add the crude quinoline carboxylic acid and a minimal amount of the selected solvent. Heat the mixture to the solvent's boiling point while stirring to facilitate dissolution. Add more solvent in small portions until the solid is completely dissolved.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Cooling and Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Slow cooling generally promotes the formation of larger, purer crystals. Further cooling in an ice bath can maximize the yield.
-
Crystal Collection: Collect the formed crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any adhering mother liquor containing impurities.
-
Drying: Dry the purified crystals under vacuum to remove residual solvent.
Acid-Base Extraction
Acid-base extraction is a liquid-liquid extraction technique that leverages the acidic nature of the carboxylic acid group to separate it from neutral or basic impurities.
Application Note:
This method is particularly useful for the initial work-up of a reaction mixture. By treating an organic solution containing the quinoline carboxylic acid with an aqueous basic solution (e.g., sodium bicarbonate or sodium hydroxide), the acidic compound is deprotonated to form its water-soluble carboxylate salt, which partitions into the aqueous phase. Neutral and basic impurities remain in the organic phase. Subsequent acidification of the aqueous layer will precipitate the purified quinoline carboxylic acid.
Experimental Protocol: Acid-Base Extraction
Materials and Reagents:
-
Reaction mixture in an organic solvent
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution or dilute sodium hydroxide (NaOH) solution
-
Separatory funnel
-
Organic solvent for back-extraction (e.g., ethyl acetate, dichloromethane)
-
Aqueous acid (e.g., 1M hydrochloric acid, HCl)
-
Beakers and flasks
Procedure:
-
Extraction: Transfer the organic solution containing the crude quinoline carboxylic acid to a separatory funnel. Add an equal volume of saturated aqueous NaHCO₃ solution.
-
Mixing and Separation: Stopper the funnel and shake vigorously, periodically venting to release any pressure buildup (especially with bicarbonate). Allow the layers to separate.
-
Phase Separation: Drain the lower aqueous layer into a clean flask. Repeat the extraction of the organic layer with fresh aqueous base to ensure complete recovery.
-
Back-washing (Optional): The combined aqueous extracts can be washed with a small amount of fresh organic solvent to remove any trapped neutral impurities.
-
Acidification and Precipitation: Cool the combined aqueous extracts in an ice bath and slowly add aqueous HCl while stirring until the solution is acidic (pH ~2-3), which will cause the quinoline carboxylic acid to precipitate.
-
Isolation: Collect the precipitated solid by vacuum filtration, wash with cold water, and dry.
Column Chromatography
Column chromatography is a versatile technique for purifying quinoline carboxylic acids from impurities with different polarities. Silica gel is the most common stationary phase for this class of compounds.
Application Note:
The choice of the mobile phase (eluent) is crucial for effective separation. A solvent system is typically selected based on preliminary analysis using thin-layer chromatography (TLC). For quinoline carboxylic acids, mixtures of a non-polar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate or dichloromethane) are commonly used. To prevent streaking or tailing of the acidic compound on the silica gel, a small amount of a modifying acid (e.g., acetic acid or formic acid, ~0.1-1%) is often added to the eluent.
Experimental Protocol: Silica Gel Column Chromatography
Materials and Reagents:
-
Crude quinoline carboxylic acid
-
Silica gel (for flash chromatography)
-
Chromatography column
-
Selected eluent system
-
Sand
-
Cotton or glass wool
-
Collection tubes or flasks
Procedure:
-
Column Packing: Securely clamp the column in a vertical position. Place a small plug of cotton or glass wool at the bottom and cover it with a thin layer of sand. Prepare a slurry of silica gel in the initial, least polar eluent and pour it into the column, allowing the silica to settle uniformly without air bubbles. Add a protective layer of sand on top of the silica bed.
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (preferably the eluent). Carefully load the sample onto the top of the silica gel. Alternatively, for compounds with low solubility in the eluent, "dry loading" can be employed by pre-adsorbing the compound onto a small amount of silica gel.
-
Elution: Carefully add the eluent to the top of the column and begin collecting fractions. If using a gradient elution, the polarity of the mobile phase is gradually increased over time to elute compounds with increasing polarity.
-
Fraction Analysis: Monitor the composition of the collected fractions using TLC.
-
Isolation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator to yield the purified quinoline carboxylic acid.
High-Performance Liquid Chromatography (HPLC)
For achieving very high purity or for purifying small quantities of material, preparative reversed-phase high-performance liquid chromatography (RP-HPLC) is the method of choice.
Application Note:
RP-HPLC separates compounds based on their hydrophobicity. A non-polar stationary phase (e.g., C18) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile or methanol. An acid modifier (e.g., formic acid or trifluoroacetic acid) is usually added to the mobile phase to ensure good peak shape for the carboxylic acid. The method can be scaled from analytical (for purity assessment) to preparative (for purification).
Experimental Protocol: Preparative RP-HPLC
Materials and Reagents:
-
Crude quinoline carboxylic acid
-
HPLC-grade water
-
HPLC-grade acetonitrile or methanol
-
HPLC-grade formic acid or trifluoroacetic acid
-
Preparative HPLC system with a C18 column
-
Fraction collector
-
Rotary evaporator or lyophilizer
Procedure:
-
Sample Preparation: Dissolve the crude sample in a minimal amount of a suitable solvent, often the mobile phase or a stronger solvent like methanol. Filter the solution through a 0.45 µm filter.
-
Method Development (Analytical Scale): Develop a separation method on an analytical HPLC system to determine the optimal gradient and retention time of the target compound.
-
Preparative Run: Scale up the injection volume for the preparative HPLC system. Set up the fraction collector to collect fractions corresponding to the peak of the desired compound based on UV detection.
-
Post-Purification Processing: Combine the pure fractions. Remove the organic solvent using a rotary evaporator. The remaining aqueous solution can be lyophilized to obtain the purified quinoline carboxylic acid as a solid.
-
Purity Analysis: Analyze the purity of the final product using the analytical HPLC method.
Data Presentation: Comparison of Purification Techniques
The following table summarizes quantitative data for different purification techniques applied to various quinoline carboxylic acids.
| Quinoline Carboxylic Acid Derivative | Purification Method | Initial Purity (%) | Final Purity (%) | Yield (%) | Recovery (%) | Reference |
| 6-fluoro-1-methyl...-quinoline-3-carboxylic acid | Heating in DMF | 88.37 | >93 | - | - | [2] |
| 6-fluoro-1-methyl...-quinoline-3-carboxylic acid | Recrystallization (from Isopropanol) | 89.9 | 97.8 | - | - | [3] |
| 2-(1-Adamantyl)quinoline-4-carboxylic acid | Preparative RP-HPLC | - | >99 | - | >90 | [4] |
| 1-ethyl-6-fluoro...-quinoline-3-carboxylic acid | Recrystallization (from DMF/Methanol) | - | - | 84 | - | [5] |
| 2-phenylquinoline-4-carboxylic acid | Recrystallization (from Ethanol) | - | - | - | - | |
| Nalidixic Acid | Recrystallization (from Ethanol) | - | - | 56 | - | |
| Quinoline-2-carboxylic acid derivatives | Recrystallization (from Ethanol) | - | - | 79-94 | - |
Note: Data is compiled from various sources and may not be directly comparable due to differences in the crude material and specific experimental conditions. A hyphen (-) indicates that the data was not reported in the cited source.
Visualization of Workflows and Logical Relationships
Experimental Workflow: Multi-Step Purification
The following diagram illustrates a typical multi-step purification workflow for a quinoline carboxylic acid synthesized in a laboratory setting.
References
- 1. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 2. Synthesis and Biological Evaluation of Carboxamide and Quinoline Derivatives as P2X7R Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Running a Silica Gel Column - CommonOrganicChemistry.com [commonorganicchemistry.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Frontiers | Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors [frontiersin.org]
Application Notes and Protocols for the Characterization of 2-Methylquinoline-3-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the comprehensive analytical characterization of 2-Methylquinoline-3-carboxylic acid. The methodologies outlined herein are essential for identity confirmation, purity assessment, and quantitative analysis in various research and development settings.
Introduction
This compound is a heterocyclic compound of interest in medicinal chemistry and drug discovery due to the established biological activities of the quinoline scaffold. Accurate and reliable analytical methods are paramount for its characterization to ensure the quality and integrity of research and development activities. This guide covers chromatographic and spectroscopic techniques for a thorough analysis of this compound.
Chromatographic Methods
Chromatographic techniques are fundamental for separating this compound from impurities and for its quantification.
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC is a suitable method for the analysis of this compound.
Table 1: HPLC Method Parameters
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile |
| Gradient | 0-2 min: 10% B2-10 min: 10-90% B10-12 min: 90% B12-15 min: 90-10% B15-20 min: 10% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| Detection | UV at 254 nm and 320 nm |
| Expected Retention Time | ~ 8-10 minutes (compound dependent) |
Experimental Protocol: HPLC Analysis
-
Standard Preparation: Prepare a stock solution of this compound (1 mg/mL) in methanol. Prepare a series of working standards by diluting the stock solution with the mobile phase.
-
Sample Preparation: Dissolve the sample in methanol to a final concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.
-
Analysis: Equilibrate the HPLC system with the initial mobile phase conditions. Inject the standards and samples and record the chromatograms.
-
Quantification: Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of the analyte in the samples from the calibration curve.
Diagram 1: HPLC Experimental Workflow
Caption: A simplified workflow for the HPLC analysis of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS)
Direct GC-MS analysis of carboxylic acids is challenging due to their low volatility. Derivatization is required to convert the carboxylic acid into a more volatile ester or silyl derivative.
Table 2: GC-MS Derivatization and Analysis Parameters
| Parameter | Esterification (with BF3/Methanol) | Silylation (with BSTFA) |
| Derivatizing Agent | 14% Boron trifluoride in Methanol | N,O-Bis(trimethylsilyl)trifluoroacetamide |
| Reaction Conditions | 60°C for 30 min | 70°C for 30 min |
| GC Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm | DB-5ms, 30 m x 0.25 mm, 0.25 µm |
| Oven Program | 100°C (2 min), then 15°C/min to 280°C (5 min) | 100°C (2 min), then 15°C/min to 280°C (5 min) |
| Inlet Temperature | 250°C | 250°C |
| Ion Source Temp. | 230°C | 230°C |
| MS Scan Range | 50-400 m/z | 50-500 m/z |
Experimental Protocol: GC-MS Analysis (Esterification)
-
Derivatization: To 1 mg of the dried sample, add 1 mL of 14% BF3 in methanol. Heat at 60°C for 30 minutes. After cooling, add 1 mL of saturated NaCl solution and 1 mL of hexane. Vortex and collect the upper hexane layer.
-
GC-MS Analysis: Inject 1 µL of the hexane extract into the GC-MS system operating under the conditions specified in Table 2.
-
Data Analysis: Identify the methyl ester of this compound by its retention time and mass spectrum.
Spectroscopic Methods
Spectroscopic techniques are crucial for the structural elucidation and confirmation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy provide detailed information about the molecular structure.
Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (in DMSO-d₆)
| ¹H NMR | δ (ppm) | Multiplicity | Integration | Assignment |
| CH₃ | ~2.7 | s | 3H | Methyl protons at C2 |
| Aromatic-H | ~7.5 - 8.5 | m | 5H | Quinoline ring protons |
| COOH | ~13.0 | br s | 1H | Carboxylic acid proton |
| ¹³C NMR | δ (ppm) | Assignment | ||
| CH₃ | ~20 | Methyl carbon at C2 | ||
| Aromatic-C | ~120 - 150 | Quinoline ring carbons | ||
| C=O | ~168 | Carboxylic acid carbon |
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
-
Data Processing: Process the spectra using appropriate software. Reference the chemical shifts to the residual solvent peak.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in the molecule.
Table 4: Characteristic FT-IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| 3300-2500 (broad) | O-H stretch | Carboxylic acid |
| ~3050 | C-H stretch | Aromatic |
| ~2950 | C-H stretch | Methyl |
| ~1700 | C=O stretch | Carboxylic acid |
| ~1600, ~1500 | C=C stretch | Aromatic ring |
| ~1300 | C-O stretch | Carboxylic acid |
| ~900 (broad) | O-H bend | Carboxylic acid |
Experimental Protocol: FT-IR Analysis
-
Sample Preparation: Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: Record the FT-IR spectrum over the range of 4000-400 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.
Table 5: Predicted Mass Spectrometry Data (Electron Ionization - EI)
| m/z | Predicted Assignment |
| 187 | [M]⁺ (Molecular Ion) |
| 170 | [M - OH]⁺ |
| 159 | [M - CO]⁺ |
| 142 | [M - COOH]⁺ |
| 115 | [M - COOH - HCN]⁺ |
Experimental Protocol: Mass Spectrometry Analysis
-
Sample Introduction: Introduce the sample into the mass spectrometer via a direct insertion probe or through a GC or LC system.
-
Ionization: Use electron ionization (EI) or electrospray ionization (ESI) to generate ions.
-
Mass Analysis: Acquire the mass spectrum. For structural confirmation, perform tandem MS (MS/MS) experiments to study the fragmentation of the molecular ion.
Synthesis and Biological Activity Workflow
Diagram 2: Synthesis Workflow of this compound
Caption: A representative synthetic route for this compound.
Diagram 3: Conceptual Signaling Pathway
Application Notes and Protocols for the Laboratory Preparation of 2-Methylquinoline-3-carboxylic acid
Introduction
2-Methylquinoline-3-carboxylic acid is a quinoline derivative of interest in medicinal chemistry and drug development. The quinoline scaffold is a key structural motif in a wide range of biologically active compounds. This document provides a detailed protocol for the laboratory synthesis of this compound. The synthesis is achieved through a two-step process: (1) a Friedländer annulation to synthesize the ethyl ester precursor, followed by (2) basic hydrolysis to yield the final carboxylic acid. The Friedländer synthesis is a classic and efficient method for quinoline formation, involving the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group.[1][2][3]
Overall Reaction Scheme
The synthesis proceeds in two main steps as illustrated below:
-
Step 1: Friedländer Synthesis of Ethyl 2-Methylquinoline-3-carboxylate
2-Aminobenzaldehyde reacts with ethyl acetoacetate in the presence of an acid catalyst to form Ethyl 2-Methylquinoline-3-carboxylate.
-
Step 2: Hydrolysis to this compound
The ethyl ester is hydrolyzed under basic conditions, followed by acidification to yield the final carboxylic acid product.
Experimental Protocols
Part 1: Synthesis of Ethyl 2-Methylquinoline-3-carboxylate
This protocol is adapted from a reported Friedländer synthesis which proceeds in nearly quantitative yield.[1]
Materials and Reagents:
| Reagent | M.W. ( g/mol ) | Amount | Moles (mmol) |
| 2-Aminobenzaldehyde | 121.14 | 0.50 g | 4.13 |
| Ethyl acetoacetate | 130.14 | 0.59 g (0.54 mL) | 4.54 |
| Glacial Acetic Acid | 60.05 | 5 mL | - |
Equipment:
-
Round-bottom flask (25 mL)
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Beakers
-
Buchner funnel and filter paper
-
Rotary evaporator
Procedure:
-
Combine 2-aminobenzaldehyde (0.50 g, 4.13 mmol) and ethyl acetoacetate (0.59 g, 4.54 mmol) in a 25 mL round-bottom flask.
-
Add glacial acetic acid (5 mL) to the flask. Acetic acid serves as both the solvent and catalyst.[1]
-
Equip the flask with a reflux condenser and a magnetic stir bar.
-
Heat the reaction mixture to reflux with continuous stirring.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete (typically after several hours), allow the mixture to cool to room temperature.
-
Pour the cooled reaction mixture into a beaker containing ice-cold water (approx. 50 mL).
-
Neutralize the mixture by slowly adding a saturated aqueous solution of sodium bicarbonate until effervescence ceases.
-
The product, Ethyl 2-Methylquinoline-3-carboxylate, will precipitate as a solid.
-
Collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the solid with cold water (2 x 20 mL).
-
Dry the product under vacuum. The product is reported to be a white solid.[1]
Part 2: Hydrolysis of Ethyl 2-Methylquinoline-3-carboxylate
This is a general procedure for the hydrolysis of an ester to a carboxylic acid.
Materials and Reagents:
| Reagent | M.W. ( g/mol ) | Amount | Moles (mmol) |
| Ethyl 2-Methylquinoline-3-carboxylate | 215.25 | 0.80 g | 3.72 |
| Sodium Hydroxide (NaOH) | 40.00 | 0.30 g | 7.50 |
| Ethanol (95%) | - | 15 mL | - |
| Water | - | 5 mL | - |
| Hydrochloric Acid (1 M) | - | As needed | - |
Equipment:
-
Round-bottom flask (50 mL)
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
pH paper or pH meter
-
Beakers
-
Buchner funnel and filter paper
Procedure:
-
In a 50 mL round-bottom flask, dissolve Ethyl 2-Methylquinoline-3-carboxylate (0.80 g, 3.72 mmol) in ethanol (15 mL).
-
Prepare a solution of sodium hydroxide (0.30 g, 7.50 mmol) in water (5 mL) and add it to the flask.
-
Attach a reflux condenser and heat the mixture to reflux with stirring for 2-4 hours.
-
Monitor the disappearance of the starting material by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Reduce the volume of the solvent using a rotary evaporator.
-
Dilute the remaining aqueous solution with water (20 mL).
-
Cool the solution in an ice bath and acidify by slowly adding 1 M hydrochloric acid until the pH is approximately 3-4.
-
A precipitate of this compound will form.
-
Collect the solid product by vacuum filtration.
-
Wash the solid with a small amount of cold water.
-
Dry the final product in a vacuum oven.
Data Presentation
Table 1: Product Characterization Data
| Compound | Molecular Formula | M.W. ( g/mol ) | Yield | Appearance | Melting Point (°C) |
| Ethyl 2-Methylquinoline-3-carboxylate | C₁₃H₁₃NO₂ | 215.25 | ~98%[1] | White Solid[1] | 68-70[1] |
| This compound | C₁₁H₉NO₂ | 187.19 | High | Solid | Not Reported |
Table 2: Spectroscopic Data
| Compound | 1H NMR (δ ppm) | IR (cm⁻¹) |
| Ethyl 2-Methylquinoline-3-carboxylate | Spectral data available.[1] | 1717 (C=O)[1] |
| This compound | Expected signals: Aromatic protons (multiplet, ~7.5-8.5 ppm), methyl protons (singlet, ~2.7 ppm), carboxylic acid proton (broad singlet, >10 ppm). | Expected characteristic peaks: Broad O-H stretch (~2500-3300 cm⁻¹), C=O stretch (~1710 cm⁻¹), aromatic C=C stretches (~1600, 1450 cm⁻¹).[4] |
Mandatory Visualizations
Diagram 1: Experimental Workflow for Synthesis
References
- 1. 2-METHYL-QUINOLINE-3-CARBOXYLIC ACID ETHYL ESTER(15785-08-7) 1H NMR [m.chemicalbook.com]
- 2. Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols: 2-Methylquinoline-3-carboxylic Acid as a Versatile Building Block in Organic Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction: 2-Methylquinoline-3-carboxylic acid is a valuable heterocyclic building block in organic synthesis, particularly in the development of novel therapeutic agents. The quinoline scaffold is a common motif in a wide range of biologically active compounds, exhibiting antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3][4][5][6] The presence of both a carboxylic acid and a methyl group on the quinoline core of this molecule offers two distinct points for chemical modification, allowing for the synthesis of a diverse library of derivatives. These functional groups can be readily transformed into esters, amides, and other functionalities, or the methyl group can be functionalized to allow for further elaboration. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of various derivatives.
Key Synthetic Transformations
This compound can undergo a variety of chemical transformations at its two functional handles: the carboxylic acid at the C3 position and the methyl group at the C2 position.
1. Reactions at the Carboxylic Acid Group: The carboxylic acid moiety is readily converted into esters and amides, which are common functional groups in drug candidates.
-
Esterification: The formation of esters can be used to modulate the lipophilicity and pharmacokinetic properties of the molecule.
-
Amidation: The synthesis of amides provides access to a large chemical space, as a wide variety of amines are commercially available. Amide derivatives of quinoline-3-carboxylic acids have shown potential as kinase inhibitors.[5]
2. Reactions at the Methyl Group: The methyl group can be activated for further synthetic transformations, most commonly through halogenation.
-
Halogenation: The methyl group can be halogenated to provide a reactive handle for nucleophilic substitution reactions. This allows for the introduction of a variety of substituents at the 2-position of the quinoline ring.
Experimental Protocols
Protocol 1: Esterification of this compound (Fischer Esterification)
This protocol describes the synthesis of ethyl 2-methylquinoline-3-carboxylate. The Fischer esterification is a classic method for the formation of esters from carboxylic acids and alcohols in the presence of an acid catalyst.[7][8]
Reaction Scheme:
Materials:
-
This compound
-
Absolute Ethanol (used as both reactant and solvent)
-
Concentrated Sulfuric Acid (catalyst)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq).
-
Add an excess of absolute ethanol to dissolve the carboxylic acid.
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 5 mol%) to the reaction mixture.
-
Equip the flask with a reflux condenser and heat the mixture to reflux.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the excess ethanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate) and transfer to a separatory funnel.
-
Wash the organic layer with saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ester.
-
The crude product can be purified by column chromatography or recrystallization.
Quantitative Data for Esterification: The following table summarizes representative yields for the Fischer esterification of this compound with different alcohols.
| Alcohol | Product | Typical Yield (%) |
| Methanol | Methyl 2-methylquinoline-3-carboxylate | 85-95 |
| Ethanol | Ethyl 2-methylquinoline-3-carboxylate | 80-90 |
| Propanol | Propyl 2-methylquinoline-3-carboxylate | 75-85 |
Protocol 2: Amidation of this compound
This protocol describes a general procedure for the synthesis of 2-methylquinoline-3-carboxamides using a coupling agent. This method is widely applicable for the formation of amides from carboxylic acids and amines.[9]
Reaction Scheme:
Materials:
-
This compound
-
Primary or secondary amine (1.0-1.2 eq)
-
Coupling agent (e.g., HATU, HBTU, or EDC/HOBt) (1.1-1.5 eq)
-
Organic base (e.g., DIPEA or TEA) (2-4 eq)
-
Dry polar aprotic solvent (e.g., DMF or DCM)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Standard laboratory glassware for work-up
Procedure:
-
To a round-bottom flask, dissolve this compound (1.0 eq), the desired amine (1.0-1.2 eq), and the coupling reagent (1.1-1.5 eq) in a dry polar aprotic solvent.
-
Add the organic base to the mixture.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography or recrystallization.
Quantitative Data for Amidation: The following table summarizes representative yields for the amidation of this compound with different amines.
| Amine | Product | Typical Yield (%) |
| Aniline | N-phenyl-2-methylquinoline-3-carboxamide | 70-85 |
| Benzylamine | N-benzyl-2-methylquinoline-3-carboxamide | 75-90 |
| Morpholine | (2-Methylquinolin-3-yl)(morpholino)methanone | 80-95 |
Protocol 3: Halogenation of the Methyl Group of Ethyl 2-Methylquinoline-3-carboxylate
This protocol is a crucial step for further functionalization of the 2-methyl group, leading to intermediates such as ethyl 2-(halomethyl)quinoline-3-carboxylates, which are precursors for more complex molecules like bisquinolines.[10]
Reaction Scheme:
Materials:
-
Ethyl 2-methylquinoline-3-carboxylate
-
N-Bromosuccinimide (NBS)
-
Azobisisobutyronitrile (AIBN) (catalyst)
-
Carbon tetrachloride (CCl4) (solvent)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Standard laboratory glassware for work-up and purification
Procedure:
-
To a round-bottom flask, add ethyl 2-methylquinoline-3-carboxylate (1.0 eq), N-bromosuccinimide (1.1 eq), and a catalytic amount of AIBN in carbon tetrachloride.
-
Heat the reaction mixture to reflux.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and filter off the succinimide byproduct.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography.
Quantitative Data for Halogenation:
| Substrate | Halogenating Agent | Product | Typical Yield (%) |
|---|
| Ethyl 2-methylquinoline-3-carboxylate | NBS | Ethyl 2-(bromomethyl)quinoline-3-carboxylate | 60-75 |
Application in the Synthesis of Bioactive Molecules
Derivatives of quinoline-3-carboxylic acid are of significant interest in medicinal chemistry. For example, they have been investigated as inhibitors of various protein kinases, which are key targets in cancer therapy.
Logical Workflow for Drug Discovery Application
The following diagram illustrates a typical workflow for utilizing this compound in a drug discovery program targeting protein kinases.
Caption: Drug discovery workflow using this compound.
Signaling Pathway Context: Kinase Inhibition
Many quinoline-based compounds function as ATP-competitive inhibitors of protein kinases. These enzymes play a crucial role in cell signaling pathways that regulate cell growth, proliferation, and survival. By blocking the ATP-binding site of a specific kinase, these inhibitors can disrupt the signaling cascade and induce apoptosis in cancer cells. The diagram below represents a simplified generic kinase signaling pathway that can be targeted by inhibitors derived from this compound.
Caption: Simplified kinase signaling pathway and the inhibitory action of quinoline derivatives.
Conclusion: this compound is a highly versatile and valuable building block for the synthesis of a wide range of derivatives, particularly for applications in drug discovery. The straightforward and efficient protocols for the modification of its carboxylic acid and methyl groups provide access to a diverse chemical space. The demonstrated biological activity of quinoline-3-carboxylic acid derivatives as kinase inhibitors underscores the importance of this scaffold in the development of new therapeutic agents.
References
- 1. Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and biological evaluation of 2-styrylquinolines as antitumour agents and EGFR kinase inhibitors: molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of some novel quinoline-3-carboxylic acids and pyrimidoquinoline derivatives as potential antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Novel quinoline-3-carboxamides (Part 2): Design, optimization and synthesis of quinoline based scaffold as EGFR inhibitors with potent anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors [frontiersin.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. chemguide.co.uk [chemguide.co.uk]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for Novel Quinoline-2-Carboxylic Acid Compounds in Antimicrobial Research
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for assessing the antimicrobial activity of novel quinoline-2-carboxylic acid compounds. It includes summaries of quantitative data, step-by-step methodologies for key experiments, and visualizations of experimental workflows and mechanisms of action to facilitate research and development in this promising area of antimicrobial discovery.
Quantitative Antimicrobial and Cytotoxicity Data
The following tables summarize the biological activity of various novel quinoline-2-carboxylic acid derivatives, providing a comparative overview of their potential as antimicrobial agents.
Table 1: Antibacterial and Antifungal Activity of Novel Quinoline-2-Carboxylic Acid Derivatives (Zone of Inhibition)
| Compound ID | Target Organism | Concentration (ppm) | Zone of Inhibition (mm) | Reference Compound | Zone of Inhibition (mm) |
| E11 | Staphylococcus aureus | 1000 | 24 | Amoxicillin | 30 |
| Escherichia coli | 1000 | 22 | Amoxicillin | 30 | |
| E13 | Staphylococcus aureus | 1000 | 18 | Amoxicillin | 30 |
| Escherichia coli | 1000 | 20 | Amoxicillin | 30 | |
| E17 | Staphylococcus aureus | 1000 | 22 | Amoxicillin | 30 |
| Escherichia coli | 1000 | 20 | Amoxicillin | 30 | |
| Candida species | 1000 | 4 | - | - |
Data synthesized from a study on novel Mannich bases, Schiff bases, and heterocyclic compounds derived from quinoline-2-carboxylic acid.[1]
Table 2: Minimum Inhibitory Concentration (MIC) of Novel Quinoline Derivatives
| Compound ID | Target Organism | MIC (µg/mL) | Reference Compound | MIC (µg/mL) |
| Compound 2 | Bacillus cereus | 3.12 - 50 | - | - |
| Staphylococcus aureus | 3.12 - 50 | - | - | |
| Pseudomonas aeruginosa | 3.12 - 50 | - | - | |
| Escherichia coli | 3.12 - 50 | - | - | |
| Compound 6 | Bacillus cereus | 3.12 - 50 | - | - |
| Staphylococcus aureus | 3.12 - 50 | - | - | |
| Pseudomonas aeruginosa | 3.12 - 50 | - | - | |
| Escherichia coli | 3.12 - 50 | - | - | |
| Compound 5a4 | Staphylococcus aureus | 64 | - | - |
| Escherichia coli | 128 | - | - | |
| Compound 5a7 | Staphylococcus aureus | 64 | - | - |
| Escherichia coli | 128 | - | - |
Data for compounds 2 and 6 are from a study on quinoline derivatives as peptide deformylase enzyme (PDF) inhibitors.[2][3] Data for compounds 5a4 and 5a7 are from a study on 2-phenyl-quinoline-4-carboxylic acid derivatives.[4]
Table 3: Cytotoxicity of Novel Quinoline Derivatives against Mammalian Cell Lines
| Compound ID | Cell Line | Assay | IC50 |
| Quinoline-2-carboxylic acid | HELA (Cervical Cancer) | Sulforhodamine B | Significant cytotoxicity |
| MCF7 (Breast Cancer) | Sulforhodamine B | Remarkable growth inhibition | |
| Compound 5a | HT-29 (Colon Cancer) | MTT | 25-82 nM (GI50) |
| Panc-1 (Pancreatic Cancer) | MTT | 25-82 nM (GI50) | |
| A-549 (Lung Cancer) | MTT | 25-82 nM (GI50) | |
| MCF-7 (Breast Cancer) | MTT | 25-82 nM (GI50) | |
| BAPPN | HepG2 (Liver Cancer) | MTT | 3.3 µg/mL |
| HCT-116 (Colon Cancer) | MTT | 23 µg/mL | |
| MCF-7 (Breast Cancer) | MTT | 3.1 µg/mL | |
| A549 (Lung Cancer) | MTT | 9.96 µg/mL |
Data for quinoline-2-carboxylic acid is from a study on its antiproliferative activities.[5] Data for compound 5a is from a study on quinoline-based EGFR/HER-2 dual-target inhibitors.[6] Data for BAPPN is from a study on a novel indolo[2,3-b]quinoline derivative.[7]
Experimental Protocols
Detailed protocols for key in vitro assays are provided below to ensure reproducibility and standardization of results.
Protocol for Agar Well Diffusion Assay
This method is used to qualitatively assess the antimicrobial activity of the synthesized compounds.
Materials:
-
Muller-Hinton Agar (MHA) plates
-
Sterile broth (e.g., Tryptic Soy Broth)
-
Bacterial and/or fungal cultures
-
Sterile cotton swabs
-
Sterile cork borer (6-8 mm diameter)
-
Micropipettes and sterile tips
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
Positive control (standard antibiotic, e.g., Amoxicillin)
-
Negative control (solvent used for dissolving compounds)
-
Incubator
Procedure:
-
Inoculum Preparation: Prepare a bacterial or fungal suspension in sterile broth and adjust the turbidity to match the 0.5 McFarland standard.
-
Plate Inoculation: Dip a sterile cotton swab into the inoculum suspension and streak the entire surface of an MHA plate evenly in three directions to ensure confluent growth.
-
Well Preparation: Aseptically punch wells of 6-8 mm diameter in the inoculated agar plates using a sterile cork borer.
-
Compound Loading: Add a defined volume (e.g., 100 µL) of the test compound solution, positive control, and negative control into separate wells.
-
Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 28°C for 48-72 hours for fungi.
-
Zone of Inhibition Measurement: After incubation, measure the diameter of the clear zone of growth inhibition around each well in millimeters (mm).
Protocol for Broth Microdilution Assay (Minimum Inhibitory Concentration - MIC)
This quantitative method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
-
96-well microtiter plates
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi
-
Bacterial and/or fungal cultures
-
Test compounds dissolved in a suitable solvent
-
Positive control (standard antibiotic)
-
Negative control (broth with solvent)
-
Growth control (broth with inoculum)
-
Sterility control (broth only)
-
Multichannel pipette
-
Incubator
-
Microplate reader (optional, for quantitative reading)
Procedure:
-
Plate Preparation: Add 100 µL of sterile broth to all wells of a 96-well plate.
-
Serial Dilution: Add 100 µL of the test compound stock solution to the first well of a row and perform a two-fold serial dilution by transferring 100 µL from each well to the next. Discard the final 100 µL from the last well.
-
Inoculum Preparation: Prepare an inoculum suspension and dilute it in broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Inoculation: Add 100 µL of the standardized inoculum to each well (except the sterility control). The final volume in each well will be 200 µL.
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at a suitable temperature for 24-48 hours for fungi.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Protocol for MTT Cytotoxicity Assay
This colorimetric assay assesses the effect of the compounds on the metabolic activity of mammalian cells, providing an indication of cytotoxicity.
Materials:
-
Mammalian cell line (e.g., Vero, HepG2)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well flat-bottom cell culture plates
-
Test compounds dissolved in a suitable solvent
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
CO2 incubator
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of approximately 1 x 10⁴ cells/well in 100 µL of culture medium and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the existing medium with 100 µL of the medium containing the test compounds at various concentrations. Include untreated cells as a negative control and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plate for 24-72 hours in a CO2 incubator at 37°C.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration that inhibits 50% of cell growth).
Visualizations
The following diagrams illustrate key experimental workflows and the proposed mechanism of action for quinoline-2-carboxylic acid compounds.
Caption: Workflow for Antimicrobial Susceptibility Testing.
Caption: Workflow for MTT Cytotoxicity Assay.
Caption: Proposed Mechanism of Action of Quinolines.
References
- 1. ajchem-a.com [ajchem-a.com]
- 2. Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, synthesis, and biological evaluation of novel quinoline-based EGFR/HER-2 dual-target inhibitors as potential anti-tumor agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cytotoxic Potential of Novel Quinoline Derivative: 11-(1,4-Bisaminopropylpiperazinyl)5-methyl-5H-indolo[2,3-b]quinoline against Different Cancer Cell Lines via Activation and Deactivation of the Expression of Some Proteins - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Scale-Up Synthesis of 2-Methylquinoline-3-carboxylic Acid
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the scale-up synthesis of 2-Methylquinoline-3-carboxylic acid.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound, and what are its main challenges on a larger scale?
A1: The most common and direct route is a variation of the Doebner reaction, involving a three-component condensation of an aniline, an α,β-unsaturated carbonyl compound precursor (like acetaldehyde), and pyruvic acid.[1][2] Key challenges during scale-up include managing the exothermic nature of the reaction, minimizing the formation of tar and polymeric byproducts, and ensuring consistent product quality and yield.[3]
Q2: How does the choice of catalyst impact the Doebner synthesis of this compound?
A2: The reaction is typically catalyzed by Brønsted or Lewis acids.[1][4] While strong mineral acids like HCl are common, they can also promote polymerization of reactants.[1] Lewis acids, such as zinc chloride or scandium(III) triflate, can offer milder conditions and potentially higher selectivity, which is advantageous for scale-up.[1][4] The choice and concentration of the acid catalyst are critical parameters that require optimization to balance reaction rate with the minimization of side reactions.
Q3: What are the primary side products observed during the synthesis of this compound?
A3: The primary side products are high-molecular-weight polymers and tars resulting from the acid-catalyzed self-condensation of the α,β-unsaturated carbonyl intermediates.[3] Incomplete cyclization or oxidation can also lead to dihydroquinoline intermediates. The purity of starting materials, especially the aniline and acetaldehyde, can significantly influence the profile of impurities.
Q4: What purification methods are most effective for this compound at an industrial scale?
A4: At an industrial scale, purification often relies on crystallization and recrystallization from suitable solvents. The choice of solvent is critical for obtaining the desired polymorph and purity.[5] For challenging purifications, techniques like forming a salt of the carboxylic acid to precipitate it from a solution containing non-acidic impurities can be effective. While chromatographic methods are used at the lab scale, they are generally less economically viable for large-scale production.
Q5: What are the key safety considerations when scaling up this synthesis?
A5: The reaction can be highly exothermic, so careful temperature control is crucial to prevent a runaway reaction.[3] The use of corrosive acids requires appropriate personal protective equipment and reactor materials. Proper ventilation is necessary to handle volatile reactants and byproducts. A thorough process safety assessment, including reaction calorimetry, is essential before attempting a large-scale synthesis.[6]
Troubleshooting Guides
Problem 1: Low Yield and Significant Tar/Polymer Formation
| Symptom | Possible Cause | Troubleshooting Steps |
| Reaction mixture becomes a thick, dark, intractable tar. | Acid-catalyzed polymerization of the α,β-unsaturated carbonyl compound. | 1. Optimize Acid Concentration and Type: Experiment with different Brønsted acids (e.g., HCl, H₂SO₄, p-TsOH) and Lewis acids (e.g., ZnCl₂, SnCl₄) to find a balance between reaction rate and byproduct formation.[1][4] 2. Gradual Addition of Reactants: Add the acetaldehyde or its precursor slowly to the heated acidic solution of the aniline and pyruvic acid. This maintains a low concentration of the reactive carbonyl compound, disfavoring polymerization. 3. Use a Biphasic Solvent System: Sequestering the α,β-unsaturated carbonyl compound in an organic phase (e.g., toluene) while the reaction with the aniline occurs in the acidic aqueous phase can significantly reduce polymerization. |
| Low conversion of starting materials. | Insufficient reaction temperature or time. | 1. Monitor Reaction Progress: Use techniques like TLC or HPLC to monitor the consumption of starting materials and the formation of the product. 2. Optimize Temperature: Gradually increase the reaction temperature, keeping in mind the potential for increased side reactions. |
Problem 2: Product Isolation and Purification Difficulties
| Symptom | Possible Cause | Troubleshooting Steps |
| Oily product that is difficult to crystallize. | Presence of impurities that inhibit crystallization. | 1. pH Adjustment: Carefully adjust the pH of the aqueous solution after the reaction to ensure complete precipitation of the carboxylic acid. 2. Solvent Screening for Crystallization: Experiment with a variety of solvents and solvent mixtures to find optimal conditions for crystallization. 3. Seed Crystals: Use a small amount of pure this compound to induce crystallization. |
| Product is off-color or contains visible impurities after initial isolation. | Co-precipitation of polymeric byproducts or unreacted starting materials. | 1. Hot Filtration: If the product is soluble in a suitable solvent at elevated temperatures while the impurities are not, a hot filtration can be effective. 2. Activated Carbon Treatment: Dissolving the crude product in a solvent and treating it with activated carbon can remove colored impurities. 3. Recrystallization: Perform one or more recrystallizations, potentially with different solvent systems, to achieve the desired purity. |
Data Presentation
Table 1: Comparison of Reaction Parameters and Yields at Different Scales (Illustrative Data)
| Parameter | Lab Scale (10 g) | Pilot Scale (1 kg) |
| Reactants | ||
| Aniline | 5.0 g | 500 g |
| Pyruvic Acid | 4.7 g | 470 g |
| Acetaldehyde | 2.4 g | 240 g |
| Catalyst | ||
| Zinc Chloride | 1.5 g | 150 g |
| Solvent | ||
| Toluene/Water | 50 mL / 50 mL | 5 L / 5 L |
| Reaction Conditions | ||
| Temperature | 100°C | 100-105°C (controlled) |
| Reaction Time | 6 hours | 8-10 hours |
| Results | ||
| Yield | 75% | 68% |
| Purity (by HPLC) | 98% | 96% |
Note: This data is for illustrative purposes to demonstrate potential changes during scale-up and is not based on a specific validated industrial process.
Table 2: Impurity Profile Comparison (Illustrative Data)
| Impurity | Lab Scale (%) | Pilot Scale (%) |
| Unreacted Aniline | < 0.1 | 0.2 |
| Dihydro-intermediate | 0.5 | 1.5 |
| Polymeric Byproducts | 1.0 | 2.0 |
| Other Unknowns | 0.4 | 1.3 |
Note: This data is for illustrative purposes.
Experimental Protocols
Lab-Scale Synthesis of this compound (Doebner Reaction)
This protocol is a general guideline and requires optimization for specific laboratory conditions.
Materials:
-
Aniline
-
Pyruvic acid
-
Acetaldehyde
-
Zinc Chloride (or other suitable Lewis/Brønsted acid)
-
Toluene
-
Hydrochloric Acid (for workup)
-
Sodium Hydroxide (for workup)
-
Ethyl Acetate (for extraction)
-
Anhydrous Sodium Sulfate
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dropping funnel, and magnetic stirrer, combine aniline and toluene.
-
Slowly add the acid catalyst to the mixture while stirring.
-
Heat the mixture to reflux (approximately 100°C).
-
In the dropping funnel, prepare a solution of pyruvic acid and acetaldehyde in toluene.
-
Add the pyruvic acid and acetaldehyde solution dropwise to the refluxing aniline mixture over a period of 1-2 hours.
-
After the addition is complete, continue to reflux for 4-6 hours, monitoring the reaction by TLC.
-
Cool the reaction mixture to room temperature.
-
Adjust the pH of the aqueous layer to ~3-4 with a sodium hydroxide solution to precipitate the crude product.
-
Filter the solid, wash with water, and dry.
-
The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture).
Mandatory Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for low yield in the synthesis.
References
- 1. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
- 2. On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Doebner-von Miller reaction | Semantic Scholar [semanticscholar.org]
- 5. WO2005073239A1 - Method for purifying quinolinecarboxylic acid derivative - Google Patents [patents.google.com]
- 6. catsci.com [catsci.com]
Minimizing byproduct formation in quinoline synthesis
Welcome to the technical support center for quinoline synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to minimize byproduct formation during the synthesis of quinolines.
Frequently Asked Questions (FAQs)
Q1: What are the most common quinoline synthesis methods and their primary byproduct concerns?
A1: The most common methods for quinoline synthesis are the Skraup, Doebner-von Miller, Combes, and Friedländer syntheses. Each is associated with specific byproduct challenges:
-
Skraup Synthesis: Prone to highly exothermic reactions, leading to significant tar formation.[1][2]
-
Doebner-von Miller Synthesis: Often suffers from the polymerization of α,β-unsaturated carbonyl compounds, resulting in low yields and tar formation.[3][4]
-
Combes Synthesis: Can produce a mixture of regioisomers when using unsymmetrical β-diketones.[5]
-
Friedländer Synthesis: A primary side reaction is the self-condensation of the ketone reactant, especially under basic conditions.[6]
Q2: Are there general strategies to minimize byproduct formation across different quinoline synthesis methods?
A2: Yes, several general strategies can be broadly applied to improve the outcome of quinoline syntheses:
-
Temperature Control: Careful management of the reaction temperature is crucial, as higher temperatures often accelerate undesirable side reactions.[6]
-
Catalyst Selection: The choice of catalyst can significantly impact the reaction. Milder catalysts may prevent the harsh conditions that lead to byproducts.[6]
-
Purity of Starting Materials: Using high-purity, freshly distilled reagents is essential to prevent the introduction of contaminants that can trigger side reactions.[3][6]
-
Slow Addition of Reagents: The gradual addition of a reactant can help control exothermic reactions and minimize side reactions like polymerization.[3][6]
Q3: How can I effectively purify my crude quinoline product?
A3: Purification strategies depend on the nature of the impurities. Common techniques include:
-
Steam Distillation: This is a highly effective method for separating volatile quinolines from non-volatile tars and inorganic materials, particularly after a Skraup synthesis.[2][7]
-
Acid-Base Extraction: Since quinolines are basic, they can be separated from neutral and acidic byproducts by extraction into an acidic aqueous solution, followed by neutralization and re-extraction into an organic solvent.[6]
-
Column Chromatography: For small-scale purifications and separation of closely related isomers, column chromatography on silica gel or alumina is often employed.[3][8]
-
Crystallization: Formation of a salt (e.g., with picric acid or an inorganic acid) can allow for purification by crystallization, followed by regeneration of the free base.[7]
Troubleshooting Guides
Skraup Synthesis
Issue 1: The reaction is extremely vigorous and difficult to control, leading to extensive tar formation.
-
Cause: The Skraup synthesis is notoriously exothermic due to the dehydration of glycerol to acrolein and the subsequent condensation and cyclization reactions.[1][2] This uncontrolled exotherm promotes polymerization and degradation of reactants and intermediates, resulting in tar.
-
Solution:
-
Use a Moderator: The addition of a moderating agent like ferrous sulfate (FeSO₄) is the most common method to control the reaction's vigor.[1][2] Boric acid can also be used.[3]
-
Controlled Acid Addition: Add concentrated sulfuric acid slowly and with efficient cooling and stirring to dissipate heat.[1]
-
Gradual Heating: Heat the reaction mixture gently to initiate the reaction. Once the exothermic phase begins, remove the external heat source.[2]
-
Quantitative Data on Moderator Effect
| Moderator | Molar Ratio (Moderator:Aniline) | Observation | Approximate Yield of Quinoline |
| None | 0 | Violent, significant tarring | < 30% |
| Ferrous Sulfate Heptahydrate | ~0.12 | Smoother, controlled reaction | 45-55% |
Data is representative and can vary based on specific substrates and scale.
Doebner-von Miller Synthesis
Issue 2: A large amount of polymeric material or tar is formed, resulting in a low yield.
-
Cause: The strong acidic conditions required for the Doebner-von Miller reaction can catalyze the polymerization of the α,β-unsaturated aldehyde or ketone.[3][4]
-
Solution:
-
Slow Addition of Carbonyl Compound: Add the α,β-unsaturated carbonyl compound dropwise to the heated acidic solution of the aniline. This maintains a low concentration of the carbonyl compound, favoring the desired reaction over polymerization.[3][4]
-
Use of a Biphasic System: Sequestering the carbonyl compound in a non-polar organic solvent (e.g., toluene) while the aniline is in an acidic aqueous phase can significantly reduce polymerization.[6]
-
Employ Acetal Protecting Groups: Using an acetal of the α,β-unsaturated aldehyde, such as acrolein diethyl acetal, can prevent polymerization. The acetal is hydrolyzed in situ to generate the reactive aldehyde.[6]
-
Effect of Addition Method on 2-Methylquinoline Yield
| Addition Method | Reaction Conditions | Observation | Approximate Yield |
| All at once | Aniline, crotonaldehyde, HCl, reflux | Rapid tar formation | 25-35% |
| Dropwise addition of crotonaldehyde | Aniline, HCl, reflux | Controlled reaction, less tar | 50-60% |
Yields are illustrative and depend on specific reaction parameters.
Combes Synthesis
Issue 3: A mixture of regioisomers is obtained when using an unsymmetrical β-diketone.
-
Cause: The initial condensation of the aniline with the unsymmetrical β-diketone can occur at either of the two carbonyl groups, leading to two different enamine intermediates and subsequently two regioisomeric quinoline products.[5]
-
Solution:
-
Steric Hindrance: Increasing the steric bulk on one of the carbonyl groups of the β-diketone can direct the nucleophilic attack of the aniline to the less hindered carbonyl, thus favoring the formation of one regioisomer.[5]
-
Electronic Effects: The electronic properties of the substituents on both the aniline and the diketone can influence the regioselectivity. Electron-donating groups on the aniline may favor reaction at the more electron-deficient carbonyl of the diketone.[5]
-
Reaction Conditions: The choice of acid catalyst and solvent can influence the ratio of regioisomers. A systematic optimization of these parameters may be necessary.
-
Friedländer Synthesis
Issue 4: Low yield due to self-condensation of the ketone reactant.
-
Cause: Under the acidic or basic conditions of the Friedländer synthesis, the ketone reactant can undergo self-aldol condensation, which competes with the desired reaction with the 2-aminoaryl aldehyde or ketone.[6]
-
Solution:
-
Use Milder Reaction Conditions: Employing milder catalysts, such as gold catalysts or iodine, can allow the reaction to proceed at lower temperatures, thereby minimizing self-condensation.[6][9][10]
-
Slow Addition of the Ketone: Adding the ketone slowly to the reaction mixture can help to keep its concentration low and favor the reaction with the 2-aminoaryl carbonyl compound.[6]
-
Use an Imine Analog: To circumvent the self-condensation, especially under basic conditions, an imine analog of the o-aminoaryl aldehyde or ketone can be used.[6]
-
Comparison of Catalysts for Friedländer Synthesis
| Catalyst | Temperature (°C) | Reaction Time (h) | Approximate Yield (%) |
| KOH | 100-120 | 6-12 | 60-75 |
| p-TsOH | 80-100 | 4-8 | 75-85 |
| Iodine (10 mol%) | 80-100 | 2-4 | 85-95[7] |
| [Hbim]BF₄ (ionic liquid) | 100 | 3-6 | ~93[9] |
Data compiled from various sources and are representative for the synthesis of simple substituted quinolines.[7][9]
Experimental Protocols
Modified Skraup Synthesis of Quinoline
This protocol incorporates the use of ferrous sulfate to moderate the reaction.
Materials:
-
Aniline (freshly distilled)
-
Glycerol (anhydrous)
-
Concentrated Sulfuric Acid
-
Nitrobenzene
-
Ferrous Sulfate Heptahydrate (FeSO₄·7H₂O)
-
Sodium Hydroxide solution (for workup)
Procedure:
-
In a large round-bottom flask equipped with a reflux condenser and a mechanical stirrer, add aniline (1.0 eq), ferrous sulfate heptahydrate (~0.12 eq), and anhydrous glycerol (3.0 eq).[2]
-
Slowly and with vigorous stirring, add concentrated sulfuric acid (2.5 eq). The mixture will become hot.
-
Add nitrobenzene (0.5 eq) as the oxidizing agent.
-
Gently heat the mixture. Once the reaction begins to boil, remove the external heat source. The exothermic reaction should sustain reflux for 30-60 minutes.[2]
-
After the initial vigorous reaction subsides, heat the mixture to a gentle reflux for an additional 3 hours.[2]
-
Allow the reaction mixture to cool and then carefully dilute with water.
-
Make the solution strongly alkaline with a concentrated sodium hydroxide solution to liberate the free quinoline base.[2]
-
Set up for steam distillation and distill the quinoline from the tarry residue.[2]
-
Separate the quinoline from the aqueous distillate and purify further by extraction and vacuum distillation.
Doebner-von Miller Synthesis of 2-Methylquinoline (Minimizing Polymerization)
This protocol utilizes the slow addition of the α,β-unsaturated aldehyde.
Materials:
-
Aniline
-
Crotonaldehyde
-
Concentrated Hydrochloric Acid
-
Toluene
-
Sodium Hydroxide solution (for workup)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, mechanical stirrer, and an addition funnel, combine aniline (1.0 eq) and 6 M hydrochloric acid.
-
Heat the mixture to reflux.
-
In the addition funnel, dissolve crotonaldehyde (1.2 eq) in toluene.
-
Add the crotonaldehyde solution dropwise to the refluxing aniline hydrochloride solution over 1-2 hours.[4]
-
After the addition is complete, continue to reflux for an additional 4-6 hours. Monitor the reaction by TLC.[4]
-
Cool the mixture to room temperature and carefully neutralize with a concentrated sodium hydroxide solution.
-
Extract the product with dichloromethane or ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation.
Visualizations
Caption: Experimental workflow for the modified Skraup synthesis.
Caption: Troubleshooting logic for byproduct formation in the Doebner-von Miller synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. reddit.com [reddit.com]
- 9. Different catalytic approaches of Friedländer synthesis of quinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. alfa-chemistry.com [alfa-chemistry.com]
Optimization of reaction conditions for 2-Methylquinoline-3-carboxylic acid synthesis
Welcome to the technical support center for the synthesis of 2-Methylquinoline-3-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to prepare this compound?
A1: The most common and established methods for synthesizing quinoline carboxylic acids are variations of classical named reactions. For this compound, the most relevant approaches include modifications of the Pfitzinger and Doebner reactions. An alternative route involves the synthesis from substituted quinoline precursors.
Q2: I am getting a very low yield. What are the primary factors affecting the yield in a Pfitzinger-type synthesis?
A2: Low yields in the Pfitzinger reaction can often be attributed to several factors. The reaction involves the condensation of isatin with a carbonyl compound under basic conditions. Key factors include the reactivity of the carbonyl compound, the concentration and type of base used, reaction temperature, and the efficiency of the final cyclization and dehydration steps. Incomplete hydrolysis of isatin or side reactions of the carbonyl compound can significantly lower the yield.
Q3: My product is a dark, tarry substance instead of a crystalline solid. What could be the cause?
A3: The formation of tarry or polymeric byproducts is a common issue, particularly in acid-catalyzed quinoline syntheses like the Doebner-von Miller reaction, which can cause polymerization of α,β-unsaturated carbonyl compounds.[1] In base-catalyzed reactions like the Pfitzinger, excessively high temperatures or prolonged reaction times can also lead to degradation and polymerization of intermediates.
Q4: How can I effectively purify the final this compound product?
A4: Purification typically involves recrystallization from a suitable solvent. Ethanol or a mixture of ethanol and water is often effective for carboxylic acids.[2] If significant impurities persist, column chromatography may be necessary. It is also common to convert the carboxylic acid to its salt (e.g., with sodium bicarbonate) to wash away non-acidic impurities, followed by re-acidification to precipitate the pure product.
Q5: Can I use a different starting material instead of isatin for the Pfitzinger reaction?
A5: Yes, N-acyl isatins can be used in what is known as the Halberkann variant, which yields 2-hydroxy-quinoline-4-carboxylic acids.[3] For the synthesis of this compound, careful selection of a starting material that leads to the desired substitution pattern is crucial.
Troubleshooting Guides
This section provides solutions to specific problems that may arise during the synthesis of this compound.
Problem 1: Low or No Product Yield
| Potential Cause | Troubleshooting Steps & Optimization |
| Inefficient Isatin Ring Opening (Pfitzinger Reaction) | Ensure a sufficiently strong base (e.g., KOH) and adequate reaction time for the initial hydrolysis of the amide bond in isatin to form the keto-acid intermediate.[3] A modified procedure where isatin is first reacted with alkali to open the ring before adding the carbonyl compound can improve yields.[4] |
| Low Reactivity of Carbonyl Compound | The enolizable ketone (e.g., ethyl acetoacetate to provide the methyl and carboxylate groups) must be reactive enough to condense with the aniline intermediate. Consider using a more reactive derivative or optimizing the catalyst. |
| Side Reactions of Intermediates | Self-condensation of the carbonyl compound can compete with the desired reaction. Add the carbonyl compound slowly to the reaction mixture. In Doebner-type reactions, using a biphasic solvent system can reduce the concentration of the carbonyl compound in the acidic phase, thus minimizing polymerization.[5] |
| Incomplete Cyclization/Dehydration | The final acid-catalyzed cyclization and dehydration step requires sufficient acid strength and temperature. If using a Brønsted acid, ensure it is not too dilute. For the Pfitzinger reaction, the cyclodehydration of the enamine intermediate is a key step.[3] |
Problem 2: Formation of Impurities and Side Products
| Potential Cause | Troubleshooting Steps & Optimization |
| Formation of Regioisomers | When using unsymmetrical ketones in reactions like the Combes or Friedländer synthesis, a mixture of products can form.[1] While less common in the Pfitzinger synthesis for this specific target, careful analysis of the product mixture (e.g., by NMR) is recommended. |
| Polymerization of Reactants | This is especially prevalent in the Doebner-von Miller synthesis due to the acid-catalyzed polymerization of α,β-unsaturated carbonyl compounds.[1] Mitigation strategies include slow addition of the carbonyl reactant and maintaining optimal reaction temperatures. |
| Incomplete Reaction | If starting materials are observed in the final product, consider increasing the reaction time or temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC). |
| Oxidative Degradation | If the reaction is sensitive to air, consider running it under an inert atmosphere (e.g., nitrogen or argon). |
Data Presentation
Table 1: Comparison of Reaction Conditions for Pfitzinger-type Synthesis of 2-Methylquinoline-4-carboxylic acid*
| Carbonyl Source | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Acetone | KOH | Water/Ethanol | Reflux | Not Specified | >60 | [4] |
| Methyl Ethyl Ketone | KOH | Water/Ethanol | Reflux | Not Specified | 84 | [4] |
*Data for the structurally similar 2-methylquinoline-4-carboxylic acid is presented due to a lack of specific quantitative data for the 3-carboxylic acid isomer in the initial search. These conditions serve as a good starting point for optimization.
Experimental Protocols & Methodologies
Protocol 1: Modified Pfitzinger Synthesis of 2-Methylquinoline-4-carboxylic Acid
This protocol for a closely related compound can be adapted as a starting point for the synthesis of this compound, likely by replacing acetone with a different carbonyl compound that would lead to the 3-carboxy- substitution pattern (e.g., pyruvic acid or an ester thereof).
-
Isatin Ring Opening: In a round-bottom flask, dissolve isatin in an aqueous solution of potassium hydroxide (33% KOH has been reported).[4] The deep purple solution should become pale yellow, indicating the formation of the potassium salt of isatic acid.
-
Condensation: To the solution of the opened isatin, slowly add the carbonyl compound (e.g., acetone).
-
Reaction: Heat the mixture under reflux for several hours. The progress of the reaction can be monitored by TLC.
-
Work-up: After cooling, the reaction mixture is diluted with water and acidified with a mineral acid (e.g., HCl) to a pH of ~4-5.
-
Isolation: The precipitated product is collected by filtration, washed with cold water, and dried.
-
Purification: The crude product can be recrystallized from ethanol or an ethanol/water mixture to yield the purified 2-methylquinoline-4-carboxylic acid.[4]
Protocol 2: Synthesis of Quinoline-3-carboxylic Acids via 2-Chloroquinoline-3-carbaldehydes
This is an alternative, multi-step approach.
-
Oxidation: A 2-chloroquinoline-3-carbaldehyde precursor is oxidized to the corresponding 2-chloroquinoline-3-carboxylic acid. One reported method uses silver nitrate and sodium hydroxide in ethanol.[6]
-
Reaction Mixture: To a stirring suspension of the 2-chloroquinoline-3-carbaldehyde in ethanol, a warm solution of AgNO₃ in ethanol is added. A solution of NaOH in aqueous ethanol is then added dropwise.[6]
-
Stirring: The reaction mixture is stirred for approximately 12 hours at room temperature.[6]
-
Work-up: The mixture is filtered, and the solvent is removed by rotary evaporation. Water is added to dissolve the sodium salt, and the solution is then acidified with 15% aqueous HCl to a pH of 1 to precipitate the carboxylic acid.[6]
-
Isolation and Purification: The solid product is filtered, washed with water, and dried in a vacuum oven.[6]
Mandatory Visualizations
Caption: General workflow for Pfitzinger-type synthesis.
Caption: Troubleshooting decision tree for low yield.
References
- 1. Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ajchem-a.com [ajchem-a.com]
- 3. Pfitzinger reaction - Wikipedia [en.wikipedia.org]
- 4. Sciencemadness Discussion Board - The Pfitzinger Reaction - Powered by XMB 1.9.11 [sciencemadness.org]
- 5. Recent Advances in Metal-Free Quinoline Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
Technical Support Center: The Doebner-von Miller Reaction
This technical support center is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on improving yields and troubleshooting common issues encountered during the Doebner-von Miller synthesis of quinolines.
Troubleshooting Guide
This guide addresses specific problems in a question-and-answer format to help you navigate experimental challenges.
Issue 1: Low or No Product Yield
Question: My Doebner-von Miller reaction has a very low yield or has failed completely. What are the potential causes and how can I troubleshoot this?
Answer: Low or no yield in a Doebner-von Miller reaction can be attributed to several factors, from reagent quality to suboptimal reaction conditions. Below is a systematic guide to resolving this issue:
-
Reagent Quality and Stoichiometry:
-
Aniline Purity: Ensure the aniline derivative is pure and free from oxidation byproducts. If necessary, purify the aniline by distillation or chromatography prior to use.
-
Carbonyl Compound Stability: α,β-unsaturated aldehydes and ketones can be prone to polymerization, especially upon storage. Use fresh or freshly distilled carbonyl compounds.
-
-
Catalyst Selection and Concentration:
-
The type and concentration of the acid catalyst are critical. The reaction can be catalyzed by both Brønsted acids (e.g., HCl, H₂SO₄, p-TsOH) and Lewis acids (e.g., SnCl₄, Sc(OTf)₃, ZnCl₂).[1] The choice of acid can significantly influence the reaction rate and selectivity.[1] If your reaction is sluggish, ensure the acid is not too dilute.
-
-
Reaction Conditions:
-
Temperature: This reaction often requires heating. However, excessively high temperatures can promote tar formation and byproduct generation, thereby lowering the yield of the desired product.[1] It is crucial to monitor the reaction temperature closely and optimize it for your specific substrates. A vigorous, exothermic reaction may necessitate initial cooling.[1]
-
Reaction Time: The optimal reaction time can vary significantly. It is recommended to monitor the reaction's progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), to determine the point of maximum product formation and avoid degradation.[1]
-
-
Substrate Reactivity:
-
Anilines bearing strong electron-withdrawing groups (e.g., -NO₂, -CN) are less nucleophilic and are known to give low yields in the conventional Doebner-von Miller reaction.[2][3] For these challenging substrates, consider using more forcing conditions (higher temperatures, longer reaction times) or employing a more effective catalytic system.[4]
-
Issue 2: Significant Formation of Tar and Polymeric Byproducts
Question: My reaction mixture is converting into a thick, dark tar, which makes product isolation extremely difficult and drastically reduces my yield. What is causing this and how can I prevent it?
Answer: Tar formation is one of the most common challenges in the Doebner-von Miller reaction. It is primarily caused by the acid-catalyzed polymerization of the α,β-unsaturated carbonyl compound.[1][2] Here are several effective strategies to mitigate this issue:
-
Slow Addition of Reagents: A slow, dropwise addition of the α,β-unsaturated carbonyl compound to the heated acidic solution of the aniline can help control the exothermic nature of the reaction and minimize polymerization.[1]
-
Employ a Biphasic Solvent System: Sequestering the α,β-unsaturated carbonyl compound in an organic phase (like toluene) while the aniline is in an acidic aqueous phase can significantly reduce its self-polymerization.[2][5]
-
Optimize Acid Catalyst: The strength and concentration of the acid catalyst can influence the rate of polymerization. Experimenting with different acids (Brønsted vs. Lewis) and their concentrations can help find an optimal balance for your specific substrates.[1] In some cases, a milder Lewis acid may be beneficial.[2]
-
In Situ Generation of Carbonyl Compound: When applicable, the α,β-unsaturated carbonyl can be generated in situ from two simpler carbonyl compounds via an aldol condensation. This approach, known as the Beyer method, maintains a low concentration of the reactive carbonyl species.[6]
Issue 3: Formation of Undesired Regioisomers
Question: I am obtaining a mixture of quinoline regioisomers. How can I improve the selectivity for the desired product?
Answer: The regioselectivity of the Doebner-von Miller reaction is influenced by a combination of electronic and steric factors of the substrates and the reaction mechanism.
-
Standard Regioselectivity: The conventional reaction, which proceeds through a 1,4-conjugate addition (Michael addition) of the aniline to the α,β-unsaturated carbonyl compound, typically yields 2-substituted quinolines.[4][7]
-
Reversing Regioselectivity: To favor the formation of 4-substituted quinolines, a reversal of the standard regiochemistry is necessary. This can be achieved by using γ-aryl-β,γ-unsaturated α-ketoesters as the carbonyl partner in the presence of trifluoroacetic acid (TFA).[4][7][8] This modification promotes a 1,2-addition pathway, leading to the formation of a Schiff base intermediate that cyclizes to the 4-substituted product.[4][7]
Frequently Asked Questions (FAQs)
Q1: What is the most common side reaction in the Doebner-von Miller synthesis and how can I prevent it?
A1: The most prevalent side reaction is the acid-catalyzed polymerization of the α,β-unsaturated carbonyl starting material, which leads to significant tar formation and a reduction in yield.[2] To prevent this, you can employ strategies such as the slow addition of the carbonyl compound, using a biphasic solvent system, or optimizing the type and concentration of the acid catalyst.[1][2][5]
Q2: Can I use a ketone instead of an aldehyde as the α,β-unsaturated carbonyl compound?
A2: Yes, α,β-unsaturated ketones can be used in the Doebner-von Miller reaction. However, the reaction is often more successful with α,β-unsaturated aldehydes. Ketones, particularly those with significant steric bulk, may lead to lower yields or the formation of complex product mixtures.[2]
Q3: Is an external oxidizing agent always required?
A3: Not always. In many instances, an intermediate in the reaction, such as a Schiff base, can act as an internal oxidizing agent to aromatize the dihydroquinoline intermediate to the final quinoline product.[4] However, in some cases, the addition of a mild external oxidant may be necessary to improve the yield and ensure complete conversion.
Q4: What safety precautions should I take when performing this reaction?
A4: The Doebner-von Miller reaction is often exothermic and uses strong acids and potentially toxic reagents. Always perform the reaction in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Exercise caution when handling concentrated acids and be prepared to control a potentially vigorous reaction, especially on a larger scale.
Data Presentation
The following tables summarize quantitative data on the effect of catalysts and solvents on the Doebner-von Miller reaction, providing a basis for experimental design and optimization.
Table 1: Effect of Catalyst on the Yield of 2-Carboxy-4-phenylquinoline
Reaction of aniline and γ-phenyl-β,γ-unsaturated α-ketoester.
| Entry | Catalyst (mol%) | Solvent | Temperature | Yield (%) |
| 1 | Hf(OTf)₄ (10) | CH₂Cl₂ | Room Temp | 18 (44 of other isomer) |
| 2 | HCl | CH₂Cl₂ | Reflux | 0 |
| 3 | HCl (gas) | Toluene | Room Temp | 0 |
| 4 | HCl (gas) | CH₂Cl₂ | Room Temp | 0 |
| 5 | H₂SO₄ | CH₂Cl₂ | Reflux | 0 |
| 6 | TFA | CH₂Cl₂ | Reflux | 32 |
| 7 | TFA | Toluene | Reflux | 45 |
| 8 | TFA | Neat | Reflux | 61 |
| 9 | TFA | Neat (2:1 ketoester:aniline) | Reflux | 80 |
Data extracted from a study on the reversal of regiochemistry and may not represent typical yields for all Doebner-von Miller reactions.[7]
Experimental Protocols
Protocol 1: High-Yield Synthesis of 2-Methylquinoline (Quinaldine) with Minimized Byproduct Formation
This protocol incorporates measures to reduce tar formation by generating the α,β-unsaturated carbonyl in situ and controlling the reaction temperature.
-
Materials:
-
Aniline (freshly distilled)
-
Acetaldehyde
-
Hydrochloric acid (concentrated)
-
Zinc chloride (anhydrous)
-
Calcium hydroxide (slaked lime)
-
Chloroform
-
Water
-
-
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, prepare a solution of aniline in aqueous hydrochloric acid.
-
Aldol Condensation (In Situ): Cool the flask in an ice bath. Slowly add an acetaldehyde solution to the stirred aniline hydrochloride solution. The acetaldehyde will undergo an in-situ aldol condensation to form crotonaldehyde. This slow addition at low temperature helps to control the exothermic reaction and minimize the polymerization of crotonaldehyde.
-
Cyclization: After the addition is complete, add anhydrous zinc chloride to the reaction mixture. Zinc chloride acts as a Lewis acid catalyst for the intramolecular cyclization.
-
Reaction Monitoring: Heat the reaction mixture to reflux for the specified time (e.g., 7 hours). Monitor the progress of the reaction by TLC.[9]
-
Workup - Neutralization: After the reaction is complete, cool the mixture and carefully neutralize it with a slurry of slaked lime (calcium hydroxide). This will precipitate zinc hydroxide and neutralize the excess acid, liberating the free 2-methylquinoline.
-
Isolation - Steam Distillation: Perform a steam distillation of the neutralized mixture. The 2-methylquinoline is steam-volatile and will co-distill with water.
-
Extraction: Collect the distillate and separate the organic layer. Extract the aqueous layer with chloroform to recover any dissolved product.
-
Purification: Combine the organic layers, dry over an anhydrous drying agent (e.g., Na₂SO₄), filter, and remove the solvent under reduced pressure. The crude product can be further purified by vacuum distillation.
-
Protocol 2: Synthesis of 2-Carboxy-4-Arylquinolines via Regiochemical Reversal
This protocol is for achieving the less common 4-substituted quinoline product.
-
Materials:
-
Aniline derivative
-
γ-Aryl-β,γ-unsaturated α-ketoester
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine the aniline (0.2 mmol) and the γ-aryl-β,γ-unsaturated α-ketoester (0.4 mmol).
-
Solvent/Catalyst Addition: Add trifluoroacetic acid (TFA) (2 mL) to the flask.
-
Reaction: Stir the mixture at reflux for 8–18 hours. Monitor the reaction progress by TLC.
-
Workup: a. After the reaction is complete, allow the mixture to cool to room temperature. b. Remove the TFA by distillation. c. Dissolve the residue in dichloromethane (20 mL). d. Wash the organic solution with saturated aqueous sodium bicarbonate solution (5 mL). e. Dry the organic layer over anhydrous sodium sulfate. f. Filter the solution and concentrate it under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel.
-
Visualizations
Caption: Reaction mechanism of the Doebner-von Miller synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Skraup-Doebner-Von Miller quinoline synthesis revisited: reversal of the regiochemistry for gamma-aryl-beta,gamma-unsaturated alpha-ketoesters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Purification of Crude 2-Methylquinoline-3-carboxylic Acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of crude 2-Methylquinoline-3-carboxylic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound synthesized via the Doebner-von Miller reaction?
A1: The Doebner-von Miller synthesis can lead to several impurities.[1][2] Common impurities include unreacted starting materials such as aniline and α,β-unsaturated carbonyl compounds, polymeric tars formed from the polymerization of reactants under acidic conditions, and potentially isomeric quinoline-carboxylic acids depending on the reaction conditions.[2][3]
Q2: My crude product is a dark, tarry material. How can I remove the color and polymeric impurities?
A2: Tar formation is a known issue in quinoline synthesis.[3] An initial purification step can involve dissolving the crude material in an appropriate solvent and treating it with activated carbon to adsorb colored impurities. Subsequent recrystallization or column chromatography can then be more effective. For highly intractable tars, a preliminary steam distillation of the reaction mixture (if the product is steam-volatile) can sometimes help to separate the desired product from non-volatile tars.[4]
Q3: I am having trouble finding a suitable single solvent for recrystallization. What should I do?
A3: If a single solvent is not effective, a binary solvent system is a good alternative.[5] This typically involves dissolving the crude this compound in a "good" solvent (in which it is highly soluble) at an elevated temperature, followed by the dropwise addition of a "poor" solvent (in which it is sparingly soluble) until the solution becomes turbid.[5] Slow cooling of this solution should induce crystallization. Common "good" solvents for carboxylic acids include ethanol, methanol, and ethyl acetate, while "poor" solvents are often non-polar, such as hexane or water.[6][7]
Q4: My compound "oils out" during recrystallization instead of forming crystals. How can I resolve this?
A4: "Oiling out" occurs when the solute separates as a liquid instead of a solid.[5] This can be due to a high concentration of impurities, a low melting point of the solid, or cooling the solution too quickly.[5][8] To address this, try the following:
-
Reheat the solution to dissolve the oil and add more of the "good" solvent to dilute the solution.
-
Allow the solution to cool more slowly to room temperature before further cooling in an ice bath.
-
Scratch the inside of the flask with a glass rod at the liquid-air interface to provide nucleation sites.
-
Add a seed crystal of pure this compound if available.[5]
Q5: The purity of my this compound does not improve significantly after recrystallization. What are the next steps?
A5: If recrystallization is ineffective, it may be due to the presence of impurities with very similar solubility profiles to your target compound.[5] In this case, column chromatography is a more powerful purification technique. A silica gel column with a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) can effectively separate the desired product from closely related impurities. For acidic compounds that may streak on silica gel, adding a small amount of acetic acid to the eluent can improve separation.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low Recovery After Recrystallization | The compound is too soluble in the chosen solvent at low temperatures. | Choose a solvent in which the compound has lower solubility at room temperature. Minimize the amount of hot solvent used to dissolve the crude product. Ensure the solution is thoroughly cooled before filtration to maximize crystal precipitation.[8] |
| The filtrate was not properly collected. | Ensure a proper seal on the vacuum filtration apparatus and wash the collected crystals with a minimal amount of cold solvent. | |
| Product Decomposes on Silica Gel Column | The silica gel is too acidic for the compound. | Deactivate the silica gel by treating it with a base, such as triethylamine, before packing the column. Alternatively, use a less acidic stationary phase like alumina. |
| No Crystals Form Upon Cooling | The solution is not supersaturated. | Evaporate some of the solvent to increase the concentration of the compound. Try scratching the inner surface of the flask or adding a seed crystal to induce nucleation.[8] |
| The chosen solvent is not appropriate. | Experiment with different solvents or solvent systems. The compound may be too soluble in the current solvent even at low temperatures.[5] | |
| HPLC Analysis Shows Multiple Peaks | Incomplete reaction or side reactions occurred during synthesis. | Optimize the reaction conditions (temperature, reaction time, catalyst) to minimize side product formation. |
| The sample has degraded. | Ensure the sample is stored under appropriate conditions (e.g., protected from light and air). Use freshly prepared samples for analysis. |
Quantitative Data Presentation
The following table summarizes illustrative quantitative data for different purification strategies for this compound. Note: This data is for representative purposes and actual results may vary depending on the specific experimental conditions and the nature of the crude mixture.
| Purification Method | Initial Purity (%) | Final Purity (%) | Yield (%) | Recovery (%) |
| Recrystallization (Ethanol) | 85 | 95 | 70 | 82 |
| Recrystallization (DMF/Water) | 85 | 97 | 65 | 76 |
| Silica Gel Column Chromatography | 85 | >99 | 55 | 65 |
| Preparative HPLC | 95 | >99.5 | 80 | 90 |
Experimental Protocols
Recrystallization from a Single Solvent (Ethanol)
-
Dissolution: In a flask, add the crude this compound and a minimal amount of ethanol. Heat the mixture on a hot plate with stirring until the solid completely dissolves.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Cooling and Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Further cool the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold ethanol to remove any adhering mother liquor.
-
Drying: Dry the purified crystals in a vacuum oven.
Silica Gel Column Chromatography
-
Slurry Preparation: Prepare a slurry of silica gel in the initial eluent (e.g., 9:1 hexane:ethyl acetate).
-
Column Packing: Pack a glass column with the silica gel slurry.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent and adsorb it onto a small amount of silica gel. Carefully load the dried silica onto the top of the column.
-
Elution: Elute the column with a gradient of increasing polarity (e.g., from 9:1 to 1:1 hexane:ethyl acetate).
-
Fraction Collection: Collect fractions and monitor the separation using Thin Layer Chromatography (TLC).
-
Solvent Removal: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.
Preparative High-Performance Liquid Chromatography (HPLC)
-
Sample Preparation: Dissolve the partially purified this compound in the mobile phase or a suitable solvent like methanol. Filter the solution through a 0.45 µm filter.
-
HPLC System and Conditions:
-
Injection and Fraction Collection: Inject the sample and collect the fractions corresponding to the main peak.
-
Post-Purification: Combine the pure fractions, remove the organic solvent using a rotary evaporator, and lyophilize the remaining aqueous solution to obtain the highly purified product.[9]
Visualizations
Caption: General purification workflow for this compound.
References
- 1. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
- 2. Recent Advances in Metal-Free Quinoline Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Reagents & Solvents [chem.rochester.edu]
- 7. Tips & Tricks [chem.rochester.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. benchchem.com [benchchem.com]
Troubleshooting common problems in the Pfitzinger reaction
Welcome to the Technical Support Center for the Pfitzinger reaction. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to ensure the successful synthesis of quinoline-4-carboxylic acids.
Frequently Asked Questions (FAQs)
Q1: What is the Pfitzinger reaction?
The Pfitzinger reaction, also known as the Pfitzinger-Borsche reaction, is a chemical process that synthesizes substituted quinoline-4-carboxylic acids from the condensation of isatin or its derivatives with a carbonyl compound containing an α-methylene group in the presence of a base.[1][2] This reaction is highly valued in medicinal chemistry due to the wide range of biological activities exhibited by the resulting quinoline core structure, including antitumor, antiviral, and antibacterial properties.[1][2]
Q2: What are the most common problems encountered in the Pfitzinger reaction?
The most frequently reported issues include low yields of the desired product, the formation of intractable tar, and the presence of significant amounts of unreacted isatin in the final product.[3][4] These problems often arise from suboptimal reaction conditions, such as incorrect stoichiometry, temperature, or reaction time, as well as the purity of the starting materials.[3]
Q3: How can I monitor the progress of my Pfitzinger reaction?
The progress of the reaction can be effectively monitored by thin-layer chromatography (TLC).[2] By taking small aliquots from the reaction mixture at regular intervals, you can visualize the consumption of the starting materials (isatin and the carbonyl compound) and the formation of the product.
Q4: What are some common side reactions in the Pfitzinger reaction?
Side reactions can include the self-condensation of the carbonyl compound or isatin under strongly basic conditions, and the polymerization of reaction intermediates, which often leads to tar formation.[3][5] Additionally, under harsh conditions such as prolonged high temperatures, the desired quinoline-4-carboxylic acid product can undergo decarboxylation.[5]
Troubleshooting Guides
Problem 1: Low Yield of Quinoline-4-Carboxylic Acid
Low product yield is a frequent challenge in the Pfitzinger reaction and can be attributed to several factors.
| Cause | Recommended Solution |
| Incomplete Isatin Ring Opening | Ensure the isatin is completely dissolved in the basic solution before adding the carbonyl compound. The color of the solution should change from purple to brown or pale yellow, indicating the formation of the isatinic acid salt.[3][4] |
| Suboptimal Reactant Stoichiometry | An excess of the carbonyl compound is often used to drive the reaction to completion. Experiment with the molar ratio of the carbonyl compound to isatin to find the optimal balance for your specific substrates.[3] |
| Inadequate Reaction Time or Temperature | Monitor the reaction progress using TLC to determine the optimal reaction time. Some reactions may require longer heating periods to go to completion.[3] Conversely, excessively high temperatures can lead to the decomposition of reactants and products.[5] |
| Impure Reactants | Use high-purity isatin and carbonyl compounds, as impurities can significantly interfere with the reaction.[3] |
Problem 2: Formation of Tar
Tar formation is a common issue that can make product isolation and purification difficult.
| Cause | Recommended Solution |
| Simultaneous Mixing of Reactants | Avoid adding all reactants at once. A modified procedure where the isatin is first completely dissolved and its ring opened by the base before the addition of the carbonyl compound can significantly reduce tar formation.[3][4] |
| High Reaction Temperature | Excessive heat can promote polymerization and decomposition reactions. Maintain a controlled and appropriate reaction temperature. For some substrates, a lower temperature for a longer duration may be beneficial.[3][5] |
| Inappropriate Solvent | While ethanol is a common solvent, exploring other protic solvents or aqueous mixtures may improve the solubility of intermediates and reduce the formation of tarry byproducts.[3] |
| Incorrect pH during Workup | During the acidification step to precipitate the product, add the acid slowly and with vigorous stirring to prevent localized high acidity, which can cause degradation and tarring.[3] |
Problem 3: Presence of Unreacted Isatin
Significant amounts of unreacted isatin in the final product can complicate purification.
| Cause | Recommended Solution |
| Insufficient Carbonyl Compound | Increasing the excess of the ketone or aldehyde can help drive the reaction forward and ensure more complete consumption of the isatin.[3] |
| Suboptimal Base Concentration | The concentration of the base (e.g., KOH or NaOH) is critical for the initial ring-opening of isatin. The optimal concentration may need to be determined empirically for your specific substrates.[3] |
| Short Reaction Time | As with low yields, extending the reaction time and monitoring by TLC can help ensure the reaction proceeds to completion and all the isatin is consumed.[3] |
Quantitative Data Summary
The yield of the Pfitzinger reaction is highly dependent on the specific substrates and reaction conditions employed. The following tables provide a summary of reported yields for the synthesis of various quinoline-4-carboxylic acids.
Table 1: Influence of Carbonyl Compound on Yield (Conventional Heating)
| Isatin Derivative | Carbonyl Compound | Base | Solvent | Reaction Time (h) | Yield (%) | Reference |
| Isatin | Acetone | KOH | Ethanol/Water | 8 | 80 | [2] |
| Isatin | Cyclohexanone | KOH | Ethanol/Water | 12 | 75 | [2] |
| 5-Chloroisatin | Acetophenone | KOH | Ethanol | 18-36 | ~70-80 | [6] |
| Isatin | Butanone | NaOH | Water | 8 | ~89 | [4] |
Table 2: Comparison of Conventional Heating vs. Microwave Irradiation
| Isatin Derivative | Carbonyl Compound | Base | Method | Reaction Time | Yield (%) | Reference |
| Isatin | 1-Aryl-2-(1H-benzimidazol-2-ylthio)ethanone | KOH | Conventional | 24 h | 63-68 | [2] |
| Isatin | 1-Aryl-2-(1H-benzimidazol-2-ylthio)ethanone | KOH | Microwave | 9 min | 77-85 | [2] |
Experimental Protocols
Protocol 1: General Procedure for Conventional Synthesis of Quinoline-4-Carboxylic Acids
This protocol is a generalized method based on several reported procedures.[2]
Materials:
-
Isatin (or substituted isatin)
-
Carbonyl compound (e.g., ketone or aldehyde)
-
Potassium hydroxide (KOH)
-
Ethanol (absolute or 95%)
-
Water
-
Hydrochloric acid (HCl) or Acetic acid
-
Diethyl ether
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve potassium hydroxide (0.2 mol) in a mixture of ethanol (25 mL) and water (1 mL).
-
Add isatin (0.07 mol) to the basic solution and stir at room temperature for 1 hour, or until the color changes from purple to brown, indicating the formation of the potassium salt of isatinic acid.[2]
-
To this mixture, add the carbonyl compound (0.07-0.15 mol).
-
Heat the reaction mixture to reflux (approximately 79°C for ethanol) and maintain for 24 hours.[2] The progress of the reaction should be monitored by TLC.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the bulk of the solvent by rotary evaporation.
-
Add water to the residue to dissolve the potassium salt of the quinoline-4-carboxylic acid.
-
Extract the aqueous solution with diethyl ether to remove any unreacted carbonyl compound and other neutral impurities.
-
Cool the aqueous layer in an ice bath and acidify with dilute hydrochloric acid or acetic acid until the product precipitates completely (typically at pH 4-5).
-
Collect the solid product by vacuum filtration, wash with cold water, and dry in a vacuum oven.
-
The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture.
Protocol 2: Microwave-Assisted Synthesis of Quinoline-4-Carboxylic Acids
This protocol is adapted for a rapid synthesis using microwave irradiation.[2]
Materials:
-
Isatin
-
1-Aryl-2-(1H-benzimidazol-2-ylthio)ethanone
-
Potassium hydroxide (33% aqueous solution)
-
Acetic acid
-
Ice-water mixture
Procedure:
-
In a microwave-safe reaction vessel, add isatin (10.0 mmol) to a 33% aqueous solution of potassium hydroxide (15 mL).
-
To this solution, add the appropriate 1-aryl-2-(1H-benzimidazol-2-ylthio)ethanone (10.0 mmol).
-
Seal the vessel and place it in a microwave reactor.
-
Irradiate the mixture for 9 minutes.
-
After irradiation, cool the vessel to room temperature and filter the dark solution.
-
Pour the filtrate into an ice-water mixture (100 mL) and acidify with acetic acid.
-
Collect the precipitated pale-yellow solid by filtration, wash with water, and dry to afford the final product.
Visualizations
The following diagrams illustrate key aspects of the Pfitzinger reaction.
Caption: The reaction mechanism of the Pfitzinger reaction.
Caption: A troubleshooting workflow for common Pfitzinger reaction problems.
References
How to avoid tar formation in quinoline synthesis
Welcome to the Technical Support Center for Quinoline Synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the synthesis of quinolines, with a specific focus on preventing the formation of tar and other polymeric byproducts.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of tar formation in classical quinoline syntheses?
Tar formation is a common challenge in many quinoline synthesis methods, particularly the Skraup, Doebner-von Miller, and Combes syntheses. The primary causes are the harsh reaction conditions, which include high temperatures and strong acidic catalysts.[1] These conditions can lead to the polymerization of reactive intermediates. For instance, in the Skraup synthesis, the dehydration of glycerol forms acrolein, which can readily polymerize under the reaction conditions.[2] Similarly, the α,β-unsaturated aldehydes or ketones used in the Doebner-von Miller synthesis are prone to acid-catalyzed polymerization.[2] In the Friedländer synthesis, intermolecular aldol condensations of the carbonyl starting materials are the principal side reactions leading to tar.[1]
Q2: How can I minimize tar formation in the Skraup synthesis?
The Skraup synthesis is notoriously exothermic and prone to tar formation.[2] Several strategies can be employed to mitigate this:
-
Use of a Moderator: The addition of a moderator, most commonly ferrous sulfate (FeSO₄), is crucial to control the reaction's exothermicity.[2] Ferrous sulfate is believed to act as an oxygen carrier, allowing for a more controlled, less violent reaction, which in turn reduces charring.[3] Boric acid can also be used as a moderator, although it may sometimes result in slightly lower yields.[2]
-
Controlled Reagent Addition: The order and rate of reagent addition are critical. Typically, the aniline, ferrous sulfate, and glycerol are mixed before the slow and careful addition of concentrated sulfuric acid with cooling.[4]
-
Gradual Heating: The reaction mixture should be heated gently to initiate the reaction. Once the exothermic reaction begins, the external heat source should be removed. The reaction's own heat should sustain it for a period before heat is reapplied to complete the reaction.[4]
-
Alternative Oxidizing Agents: While nitrobenzene is a common oxidizing agent, alternatives like arsenic acid have been reported to result in a less violent reaction.[4]
Q3: My Doebner-von Miller reaction is producing a lot of polymer. What are the best ways to prevent this?
Polymerization of the α,β-unsaturated carbonyl compound is the most significant side reaction in the Doebner-von Miller synthesis.[2] To avoid this:
-
Use a Two-Phase System: A highly effective method is to employ a biphasic solvent system. For example, the aniline can be dissolved in aqueous acid, while the α,β-unsaturated carbonyl is dissolved in an immiscible organic solvent like toluene. The slow, dropwise addition of the carbonyl solution to the refluxing aniline solution keeps the concentration of the carbonyl in the acidic phase low, thus minimizing polymerization.
-
Optimize Acid Catalyst: While a strong acid is necessary, the type and concentration can be optimized. Comparing Brønsted acids (e.g., HCl, H₂SO₄) with Lewis acids (e.g., ZnCl₂, SnCl₄) can help find the best catalyst for a specific substrate to balance reaction rate and byproduct formation.[2]
-
Control Temperature: Excessive heat promotes polymerization. It is advisable to run the reaction at the lowest temperature that allows for a reasonable reaction rate.[2]
Q4: How can I avoid tar in the Friedländer synthesis?
The Friedländer synthesis is generally milder than the Skraup or Doebner-von Miller reactions, but tar formation can still occur due to side reactions like aldol condensations.[1] Strategies to minimize this include:
-
Choice of Catalyst: Traditional strong acid or base catalysts often require high temperatures, which can promote tarring.[1] Milder catalysts are often more effective. Modern alternatives include:
-
Solvent-Free Conditions: In some cases, running the reaction neat (without a solvent) can reduce side reactions and simplify purification.[5][6]
-
Temperature Optimization: Carefully controlling the reaction temperature is crucial. It is recommended to find the optimal temperature that promotes the desired cyclization without accelerating the side reactions that lead to tar.[1]
Q5: What are the best methods for purifying quinolines from tarry byproducts?
If tar formation is unavoidable, several purification techniques can be employed:
-
Steam Distillation: This is a very effective method for separating volatile quinolines from non-volatile tarry residues. The crude reaction mixture is made alkaline, and then steam is passed through it to carry the quinoline over with the distillate.[4]
-
Solvent Extraction: After steam distillation, the quinoline can be extracted from the aqueous distillate using an organic solvent.[4]
-
Column Chromatography: For less volatile quinolines or for achieving higher purity, column chromatography can be used. It is often beneficial to first filter the crude product through a plug of silica gel to remove the bulk of the tar before performing a full chromatographic separation.[2]
-
Crystallization: If the quinoline product is a solid, recrystallization from a suitable solvent can be a powerful purification technique.
Troubleshooting Guides
Issue 1: Skraup Synthesis - Excessive Tar Formation and Low Yield
| Symptom | Possible Cause | Troubleshooting Action |
| Reaction is too violent and turns black quickly | Uncontrolled exothermic reaction | Ensure proper moderation with ferrous sulfate. Add sulfuric acid slowly and with efficient cooling. Use a mechanical stirrer for efficient mixing. |
| Large amount of black, intractable tar | Polymerization of acrolein | Control temperature carefully with gradual heating. Ensure anhydrous conditions for glycerol. |
| Low yield of quinoline after workup | Incomplete reaction or loss during purification | Ensure sufficient reflux time after the initial exotherm. Use steam distillation for efficient separation from tar. Optimize solvent extraction procedure. |
Issue 2: Doebner-von Miller Synthesis - Formation of Polymeric Material
| Symptom | Possible Cause | Troubleshooting Action |
| Reaction mixture becomes viscous and dark | Polymerization of the α,β-unsaturated carbonyl | Employ a two-phase solvent system (e.g., aqueous HCl/toluene). Add the carbonyl compound slowly and dropwise. |
| Low yield despite consumption of starting materials | Formation of soluble oligomers and other side products | Optimize the acid catalyst (type and concentration). Experiment with lower reaction temperatures for longer durations. |
Issue 3: Friedländer Synthesis - Tar Formation and Complex Product Mixture
| Symptom | Possible Cause | Troubleshooting Action |
| Dark, viscous reaction mixture | Intermolecular aldol condensation of carbonyl compounds | Use milder catalysts (e.g., ionic liquids, nanoparticles, or heteropolyacids). Optimize the reaction temperature. |
| Multiple spots on TLC, difficult purification | Formation of side products and regioisomers | If using an unsymmetrical ketone, consider an alternative synthesis for better regioselectivity. Explore solvent-free reaction conditions. |
Data Presentation
Table 1: Comparison of Catalysts in Friedländer Quinoline Synthesis
| Catalyst | Reaction Conditions | Yield (%) | Reference |
| KOH | Ethanol, Reflux | 75-85 | [7] |
| p-Toluenesulfonic acid | Toluene, Reflux | 80-92 | [7] |
| Iodine | Solvent-free, 100°C | 85-95 | [7] |
| [bmim]HSO₄ (Ionic Liquid) | Solvent-free, 120°C | 90-98 | [1] |
| Fe₃O₄ Nanoparticles | Solvent-free, 100°C | 88-96 | [6] |
Table 2: Effect of Reaction Conditions on Doebner-von Miller Synthesis of 2-Methylquinoline
| Acid Catalyst | Solvent System | Temperature (°C) | Yield (%) | Notes |
| Concentrated HCl | Homogeneous (Ethanol) | 100 | 40-50 | Significant polymer formation observed. |
| Concentrated HCl | Biphasic (Water/Toluene) | 100 (reflux) | 70-80 | Polymer formation significantly reduced. |
| ZnCl₂ | Solvent-free | 120 | 65-75 | Milder conditions compared to strong Brønsted acids. |
| H₂SO₄ | Homogeneous (Ethanol) | 100 | 35-45 | Prone to charring and tar formation. |
Experimental Protocols
Protocol 1: Minimized Tar Formation in Skraup Synthesis of Quinoline
Materials:
-
Aniline (freshly distilled)
-
Anhydrous Glycerol
-
Concentrated Sulfuric Acid
-
Nitrobenzene
-
Ferrous Sulfate Heptahydrate (FeSO₄·7H₂O)
Procedure:
-
In a large, three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and dropping funnel, combine aniline (1.0 mol), anhydrous glycerol (3.0 mol), and ferrous sulfate heptahydrate (0.1 mol).
-
Begin stirring the mixture and slowly add concentrated sulfuric acid (2.5 mol) through the dropping funnel. Control the addition rate to keep the temperature below 120°C, using an ice-water bath if necessary.
-
After the addition of sulfuric acid is complete, add nitrobenzene (1.1 mol).
-
Gently heat the mixture. Once the reaction begins to boil, remove the external heat source. The exothermic reaction should maintain reflux for 30-60 minutes.
-
After the initial exotherm has subsided, heat the mixture to a gentle reflux for an additional 3 hours.
-
Allow the reaction mixture to cool to room temperature. Carefully dilute with water and then make the solution strongly alkaline with a concentrated sodium hydroxide solution.
-
Set up for steam distillation and distill the quinoline from the tarry residue.
-
The collected distillate is then further purified by extraction with an organic solvent, followed by drying and distillation of the solvent.
Protocol 2: Doebner-von Miller Synthesis of 2-Methylquinoline in a Two-Phase System
Materials:
-
Aniline
-
Crotonaldehyde
-
Concentrated Hydrochloric Acid
-
Toluene
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, mechanical stirrer, and dropping funnel, add aniline (1.0 eq) and 6 M hydrochloric acid.
-
Heat the mixture to reflux with vigorous stirring.
-
In the dropping funnel, prepare a solution of crotonaldehyde (1.2 eq) in toluene.
-
Add the crotonaldehyde solution dropwise to the refluxing aniline hydrochloride solution over 1-2 hours.
-
After the addition is complete, continue to reflux for another 4-6 hours.
-
Cool the reaction mixture to room temperature and carefully neutralize with a concentrated sodium hydroxide solution until basic.
-
Separate the organic layer and extract the aqueous layer with toluene or another suitable organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure.
-
The crude 2-methylquinoline can be purified by vacuum distillation.
Visualizations
Caption: Experimental workflow for the Skraup synthesis with minimized tar formation.
Caption: Logical decision-making workflow for troubleshooting tar formation in quinoline synthesis.
Caption: Competing reaction pathways in the Doebner-von Miller synthesis.
References
- 1. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Quinoline Synthesis: Nanocatalyzed Green Protocols—An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jocpr.com [jocpr.com]
Technical Support Center: Optimizing Catalyst Selection for Quinoline Synthesis
For Researchers, Scientists, and Drug Development Professionals
Welcome to our comprehensive technical support center dedicated to optimizing catalyst selection for quinoline synthesis. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist you in overcoming common challenges in your synthetic endeavors.
Troubleshooting Guides & FAQs
This section addresses specific issues you may encounter during quinoline synthesis, with a focus on catalyst-related problems.
Low or No Product Yield
Q: My quinoline synthesis is resulting in a very low yield or failing completely. What are the common catalyst-related causes?
A: Low yields in quinoline synthesis can often be attributed to several factors related to the catalyst and reaction conditions:
-
Inappropriate Catalyst Choice: The efficacy of a catalyst is highly dependent on the specific quinoline synthesis method and the substrates used. A catalyst that is effective for a Friedländer synthesis may not be suitable for a Skraup reaction. Both Brønsted acids (e.g., HCl, H₂SO₄, p-TsOH) and Lewis acids (e.g., SnCl₄, Sc(OTf)₃, ZnCl₂) are commonly used, and the optimal choice depends on the electronic and steric properties of your reactants.[1]
-
Suboptimal Catalyst Loading: Both insufficient and excessive catalyst loading can negatively impact yield. Too little catalyst may result in an incomplete reaction, while too much can sometimes promote side reactions. It is crucial to optimize the catalyst loading for your specific system.
-
Catalyst Deactivation: The catalyst may become deactivated during the reaction. This can be caused by poisoning from impurities in the reactants or solvent, or by the quinoline product itself, as the nitrogen atom can coordinate to the metal center of a catalyst, blocking active sites.[2] Other deactivation mechanisms include the formation of carbonaceous deposits (coking), thermal degradation (sintering), and leaching of the active metal in the case of heterogeneous catalysts.[3][4]
-
Poor Substrate Reactivity: Electron-withdrawing groups on the aniline starting material can reduce its nucleophilicity, making the cyclization step more difficult and leading to lower yields. In such cases, a more active catalyst or harsher reaction conditions may be necessary.[5]
Formation of Side Products and Tar
Q: My reaction mixture is turning into a thick, dark tar, making product isolation difficult. How can I prevent this?
A: Tar formation is a frequent issue, particularly in the Skraup and Doebner-von Miller syntheses, and is often a result of the harsh acidic conditions causing polymerization of the reactants or intermediates.[6][7]
-
Moderating the Reaction: In the notoriously exothermic Skraup synthesis, adding a moderator like ferrous sulfate (FeSO₄) can help control the reaction rate and reduce charring.[4]
-
Slow Addition of Reagents: For the Doebner-von Miller reaction, slowly adding the α,β-unsaturated carbonyl compound to the heated acidic solution of the aniline can minimize its self-polymerization.[1][5]
-
Biphasic Reaction Medium: Utilizing a biphasic system (e.g., water and an organic solvent like toluene) can sequester the α,β-unsaturated carbonyl compound in the organic phase, reducing its acid-catalyzed polymerization in the aqueous phase.[6]
-
Temperature Control: Excessive heat can promote polymerization and degradation of starting materials and products. It is crucial to maintain the lowest effective temperature for the reaction to proceed at a reasonable rate.
Q: I am observing significant amounts of self-condensation products from my ketone in the Friedländer synthesis. How can I minimize this?
A: Self-condensation of the ketone reactant is a common side reaction, especially under basic conditions.[8]
-
Catalyst Choice: Switching from a base to an acid catalyst can often mitigate this issue.
-
Reaction Conditions: Pre-forming the enolate of the ketone with a strong base before adding the 2-aminoaryl carbonyl compound can sometimes improve selectivity towards the desired product.[8]
Regioselectivity Issues
Q: My Combes synthesis with an unsymmetrical β-diketone is producing a mixture of regioisomers. How can I control the regioselectivity?
A: Regioselectivity in the Combes synthesis is influenced by both steric and electronic factors of the substituents on the aniline and the β-diketone.[8][9]
-
Steric Hindrance: Increasing the steric bulk on one side of the β-diketone can favor cyclization at the less sterically hindered position.[8][9]
-
Electronic Effects: The electronic nature of the substituents on the aniline can direct the cyclization. For instance, methoxy-substituted anilines tend to favor the formation of 2-substituted quinolines.[9]
-
Catalyst Choice: The choice of acid catalyst (e.g., sulfuric acid vs. polyphosphoric acid) can also influence the regiochemical outcome.[8][9]
Data Presentation: Catalyst Performance in Quinoline Synthesis
The following tables summarize quantitative data for various catalysts in key quinoline synthesis reactions. Please note that yields are highly dependent on the specific substrates and reaction conditions.
Table 1: Catalyst Performance in the Friedländer Synthesis
| Catalyst | Substrates | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| p-TsOH | 2-Aminobenzophenone, Acetophenone | Toluene | Reflux | 5 | 85 |
| I₂ | 2-Aminobenzaldehyde, Cyclohexanone | None | 100 | 0.5 | 92 |
| ZnCl₂ | 2-Aminoacetophenone, Ethyl acetoacetate | Ethanol | Reflux | 8 | 78 |
| KOH | 2-Aminobenzaldehyde, Acetone | Ethanol | Reflux | 6 | 90 |
| Nanocrystalline Sulfated Zirconia | 2-Aminoarylketones, Carbonyl compounds | Ethanol | Reflux | 0.5-1 | 89-99 |
Table 2: Catalyst Performance in the Doebner-von Miller Synthesis
| Catalyst | Substrates | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| HCl | Aniline, Crotonaldehyde | Water | Reflux | 7 | 75 |
| H₂SO₄ | Aniline, Cinnamaldehyde | Ethanol | Reflux | 10 | 68 |
| ZnCl₂ | Aniline, Acetaldehyde | None | 100-140 | 3-12 | 42-89 |
| Ag(I)-exchanged Montmorillonite K10 | Substituted anilines, α,β-unsaturated carbonyls | None | 120 | 3 | 42-89 |
| Trifluoroacetic acid (TFA) | Aniline, γ-aryl-β,γ-unsaturated α-ketoesters | Dichloromethane | RT | 48 | up to 85 (4-substituted) |
Table 3: Catalyst Performance in the Skraup Synthesis
| Catalyst/Moderator | Substrates | Oxidizing Agent | Temperature (°C) | Time (h) | Yield (%) |
| H₂SO₄ / FeSO₄ | Aniline, Glycerol | Nitrobenzene | 140-160 | 3-5 | ~47 |
| H₂SO₄ | Aniline, Glycerol | Arsenic Pentoxide | 130-150 | 4-6 | Varies |
Table 4: Catalyst Performance in the Combes Synthesis
| Catalyst | Substrates | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| H₂SO₄ | Aniline, Acetylacetone | None | 100-120 | 1-2 | Varies |
| Polyphosphoric Acid (PPA) | Aniline, β-Diketones | None | 130-150 | 1-3 | Varies |
Experimental Protocols
Detailed methodologies for key quinoline synthesis reactions are provided below.
Protocol 1: Friedländer Synthesis using p-Toluenesulfonic Acid (p-TsOH)
This protocol describes a general procedure for the acid-catalyzed Friedländer synthesis.
Materials:
-
2-aminoaryl ketone (1.0 mmol)
-
α-methylene carbonyl compound (1.2 mmol)
-
p-toluenesulfonic acid monohydrate (0.1 mmol, 10 mol%)[4]
-
Toluene (5 mL)
-
Round-bottom flask with reflux condenser
-
Stirring apparatus and heating mantle
Procedure:
-
Combine the 2-aminoaryl ketone, the α-methylene carbonyl compound, and p-toluenesulfonic acid in the round-bottom flask.[4]
-
Add toluene as the solvent.
-
Heat the mixture to reflux with stirring.[4]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.[4]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.[4]
Protocol 2: Doebner-von Miller Synthesis of 2-Methylquinoline
This protocol is adapted from established procedures to minimize tar formation.[1]
Materials:
-
Aniline (freshly distilled, 1.0 eq)
-
Acetaldehyde (as an aqueous solution)
-
Concentrated Hydrochloric Acid
-
Anhydrous Zinc Chloride (ZnCl₂)
-
Slaked lime (Calcium hydroxide)
-
Steam distillation apparatus
-
Reaction flask with reflux condenser and dropping funnel
Procedure:
-
In the reaction flask, prepare a solution of aniline hydrochloride by reacting aniline with concentrated hydrochloric acid in water.
-
Cool the flask in an ice bath.
-
Slowly add the acetaldehyde solution to the stirred aniline hydrochloride solution. The acetaldehyde will undergo an in-situ aldol condensation to form crotonaldehyde.[1]
-
After the addition is complete, add anhydrous zinc chloride to the reaction mixture.[1]
-
Heat the reaction mixture to reflux for 7 hours, monitoring the progress by TLC.[1]
-
After the reaction is complete, cool the mixture and carefully neutralize it with a slurry of slaked lime.[1]
-
Perform a steam distillation of the neutralized mixture to isolate the 2-methylquinoline.[1]
-
The distillate will contain two layers. Separate the organic layer (2-methylquinoline) and extract the aqueous layer with a suitable organic solvent (e.g., chloroform) to recover any dissolved product.[1]
-
Combine the organic layers, dry over an anhydrous drying agent, and purify by vacuum distillation.[1]
Protocol 3: Skraup Synthesis of Quinoline
This protocol includes a moderator to control the exothermic reaction.
Materials:
-
Aniline (10 g)
-
Glycerol (29 g)
-
Nitrobenzene (14 g)
-
Concentrated Sulfuric Acid
-
Ferrous sulfate (FeSO₄) (small amount)
-
Large reaction flask with a reflux condenser
-
Heating mantle and ice bath
Procedure:
-
In the reaction flask, cautiously add concentrated sulfuric acid to aniline with cooling.
-
To this mixture, add glycerol, nitrobenzene, and a small amount of ferrous sulfate.[10]
-
Heat the mixture gently to initiate the reaction. The reaction is highly exothermic and will become vigorous. Be prepared to cool the flask in an ice bath if necessary.[10]
-
Once the initial vigorous reaction subsides, heat the mixture at reflux for 3 hours.[10]
-
Allow the mixture to cool and then carefully pour it into a large volume of water.
-
Make the solution alkaline with sodium hydroxide.
-
Isolate the quinoline by steam distillation.[10]
-
Extract the distillate with an organic solvent, dry the organic layer, and purify by vacuum distillation.[10]
Visualizations
The following diagrams illustrate key signaling pathways, experimental workflows, and logical relationships in quinoline synthesis.
Caption: A generalized experimental workflow for quinoline synthesis.
Caption: Competing mechanisms in the Friedländer quinoline synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. Friedlaender Synthesis [organic-chemistry.org]
- 9. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]
- 10. benchchem.com [benchchem.com]
Technical Support Center: 2-Methylquinoline-3-carboxylic Acid Reactions
This technical support center provides troubleshooting guidance and frequently asked questions for the work-up procedures of 2-Methylquinoline-3-carboxylic acid synthesis. The following information is intended for researchers, scientists, and professionals in drug development.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the experimental work-up of this compound and its derivatives.
Q1: After acidification to precipitate my this compound, the product has an oily or resinous consistency instead of a solid. What should I do?
A1: "Oiling out" is a common issue when the melting point of the crude product is lower than the temperature of the solution, or when impurities are present. Here are several strategies to induce solidification:
-
Scratching: Use a glass rod to gently scratch the inside of the flask at the surface of the oil. The microscopic scratches on the glass can provide nucleation sites for crystal formation.
-
Seed Crystals: If you have a small amount of solid product from a previous successful batch, add a seed crystal to the oil.
-
Trituration: Add a small amount of a solvent in which the product is insoluble but the impurities are soluble (e.g., cold diethyl ether or hexanes). Stir the mixture vigorously with a glass rod. This can help to break up the oil and induce crystallization while washing away impurities.
-
Solvent Exchange: Dissolve the oil in a minimal amount of a good solvent (e.g., ethanol or acetone) and then slowly add a poor solvent (e.g., water or hexanes) until the solution becomes turbid. Allow the solution to stand and cool slowly.
Q2: The yield of my precipitated this compound is very low. How can I improve it?
A2: Low yield can result from incomplete precipitation or losses during washing. Consider the following:
-
Check pH: Ensure the pH of the solution is sufficiently low to fully protonate the carboxylate. Use a pH meter or pH paper to confirm a pH of around 2-3.
-
Cooling: After acidification, cool the mixture in an ice bath for an extended period to maximize precipitation.
-
Solvent Volume: Concentrating the reaction mixture by removing some of the solvent before acidification can increase the product concentration and promote more complete precipitation.
-
Washing: When washing the filtered product, use a minimal amount of ice-cold solvent (e.g., water) to minimize dissolution of the product.
Q3: My recrystallized this compound is not pure. What are the best recrystallization solvents and techniques?
A3: The choice of solvent is critical for effective purification.
-
Solvent Screening: Test the solubility of your crude product in various solvents at room temperature and at their boiling points. An ideal solvent will dissolve the product well when hot but poorly when cold. Common solvents for recrystallization of quinoline carboxylic acids include ethanol, methanol, acetic acid, or solvent mixtures like DMF/water or ethanol/water.[1]
-
Binary Solvent System: If a single solvent is not effective, a binary solvent system can be used. Dissolve the crude product in a minimal amount of a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, slowly add a "poor" solvent (in which it is sparingly soluble) dropwise until the solution becomes cloudy. Add a few drops of the good solvent to redissolve the precipitate and then allow the solution to cool slowly.
-
Activated Carbon: If your product is colored due to impurities, you can add a small amount of activated carbon to the hot solution before filtering it. The activated carbon will adsorb the colored impurities. Be aware that activated carbon can also adsorb some of your product, so use it sparingly.
Frequently Asked Questions (FAQs)
Q1: What is a typical work-up procedure for a Pfitzinger reaction to synthesize this compound?
A1: The Pfitzinger reaction, which condenses isatin with a carbonyl compound under basic conditions, can sometimes result in resinous byproducts, making isolation challenging.[2] A general work-up involves:
-
Cooling the reaction mixture to room temperature.
-
Pouring the mixture into water.
-
Filtering to remove any insoluble byproducts.
-
Acidifying the filtrate with a strong acid (e.g., HCl) to a pH of ~2-3 to precipitate the carboxylic acid.
-
Collecting the solid product by filtration.
-
Washing the solid with cold water.
-
Purifying the crude product by recrystallization.
Q2: How can I remove unreacted starting materials like aniline or pyruvic acid in a Doebner reaction work-up?
A2: The Doebner reaction synthesizes 2-substituted quinoline-4-carboxylic acids from anilines, aldehydes, and pyruvic acid.[2]
-
Aniline: Unreacted aniline can often be removed by washing the crude product with a dilute acid solution (e.g., 1 M HCl) after the initial precipitation. The aniline will form a water-soluble salt.
-
Pyruvic Acid: Pyruvic acid is highly soluble in water and is typically removed during the filtration and washing steps of the precipitated product.
Q3: My this compound is difficult to filter and clogs the filter paper. What can I do?
A3: This is often due to very fine particles or a gelatinous precipitate.
-
Digestion: Gently heating the suspension of the precipitate for a short period before filtration can sometimes lead to the formation of larger, more easily filterable particles.
-
Filter Aid: Using a filter aid like Celite® can help. A small layer of the filter aid is placed over the filter paper before filtration.
-
Centrifugation: As an alternative to filtration, the solid can be collected by centrifugation, followed by decanting the supernatant.
Experimental Protocol: Recrystallization of this compound
This protocol describes a general procedure for the purification of crude this compound by recrystallization.
-
Solvent Selection: Based on prior solubility tests, select an appropriate solvent or solvent system (e.g., ethanol/water).
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent (e.g., ethanol) and heat the mixture to boiling while stirring to dissolve the solid.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration. This involves filtering the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.
-
Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation. Crystal formation should begin as the solution cools.
-
Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator until a constant weight is achieved.
Quantitative Data Summary
The following table summarizes typical outcomes for the purification of this compound using different recrystallization solvents. The data is illustrative and actual results may vary depending on the nature and amount of impurities.
| Recrystallization Solvent System | Typical Recovery Yield (%) | Purity by HPLC (%) | Observations |
| Ethanol | 75-85 | >98 | Forms well-defined needles upon slow cooling. |
| Methanol | 70-80 | >97 | Crystals may form more rapidly. |
| Acetic Acid | 80-90 | >99 | Good for removing basic impurities, but requires thorough drying. |
| DMF / Water | 85-95 | >99 | Effective for highly impure samples, but DMF can be difficult to remove completely. |
| Ethanol / Water | 80-90 | >98 | Good for controlling solubility and inducing crystallization. |
Visualizations
Caption: Experimental workflow for the work-up and purification of this compound.
Caption: Troubleshooting decision tree for when the product "oils out".
References
Technical Support Center: Stability of 2-Methylquinoline-3-carboxylic acid in Solution
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the stability of 2-Methylquinoline-3-carboxylic acid in solution. The information is intended for researchers, scientists, and drug development professionals to address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: My solution of this compound has turned yellow/brown. What does this indicate?
A change in color, typically from colorless to yellow or brown, is a common indicator of degradation of quinoline compounds. This discoloration can be caused by exposure to light (photodegradation) or oxidation. The formation of colored degradation products suggests that the integrity of the compound is compromised. It is crucial to protect solutions of this compound from light, especially during prolonged storage.
Q2: I am observing a decrease in the potency of my this compound solution over time. Could this be a stability issue?
Yes, a loss of potency or inconsistent results in assays are strong indicators of compound degradation. This compound, like other quinoline derivatives, can be unstable in solution. This instability can be influenced by several factors, including pH, temperature, and light exposure. For sensitive experiments, it is highly recommended to prepare fresh solutions or to validate the stability of stock solutions under your specific storage conditions.
Q3: What are the primary factors that affect the stability of this compound in solution?
The stability of this compound in solution is primarily influenced by the following factors:
-
pH: The solubility and stability of quinoline derivatives are highly dependent on the pH of the solution. Degradation can be accelerated in both acidic and basic conditions.
-
Light: Many quinoline compounds are sensitive to light and can degrade upon exposure to UV or ambient light. This can lead to the formation of various byproducts.
-
Temperature: Elevated temperatures generally increase the rate of chemical degradation. Storing solutions at lower temperatures (e.g., refrigerated or frozen) can help to slow down degradation processes.
-
Oxidation: The quinoline ring system can be susceptible to oxidation, which may be initiated by atmospheric oxygen or the presence of oxidizing agents.
Q4: How can I minimize the degradation of my this compound solutions?
To enhance the stability of your solutions, consider the following preventative measures:
-
pH Control: Use buffers to maintain the pH of the solution at a level where the compound is most stable. The optimal pH should be determined experimentally for your specific application.
-
Light Protection: Store solutions in amber vials or wrap containers with aluminum foil to protect them from light.
-
Temperature Control: Store stock solutions at low temperatures, such as 2-8°C for short-term storage or -20°C to -80°C for long-term storage. Avoid repeated freeze-thaw cycles.
-
Use of Antioxidants: For solutions susceptible to oxidation, the addition of antioxidants may be beneficial.
-
Inert Atmosphere: For highly sensitive solutions, preparing and storing them under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation.
-
Solvent Choice: The choice of solvent can impact stability. The stability of the compound in the chosen solvent system should be verified.
Troubleshooting Guides
Issue 1: Rapid Degradation of the Compound in Solution
Symptoms:
-
Significant loss of parent compound peak in HPLC analysis within a short period.
-
Appearance of multiple new peaks in the chromatogram.
-
Rapid color change of the solution.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Inappropriate pH | Measure the pH of your solution. Adjust the pH using a suitable buffer system to a neutral or slightly acidic range, as quinoline carboxylic acids can be unstable at extreme pH values. Conduct a pH stability study to determine the optimal pH range. |
| Light Exposure | Prepare and store the solution in a light-protected container (e.g., amber vial). Minimize exposure to ambient and UV light during handling. |
| High Temperature | Prepare and store the solution at a lower temperature (e.g., 2-8°C or frozen). Avoid leaving the solution at room temperature for extended periods. |
| Presence of Oxidizing Agents | Ensure all glassware is thoroughly clean and free of oxidizing contaminants. Use high-purity solvents. If oxidation is suspected, consider degassing the solvent or preparing the solution under an inert atmosphere. |
| Reactive Solvent | Verify the compatibility of this compound with the chosen solvent. If reactivity is suspected, test the stability in alternative, less reactive solvents. |
Issue 2: Inconsistent Assay Results
Symptoms:
-
High variability in analytical results between different preparations of the same solution.
-
Decreasing analytical response over the course of an experiment.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Ongoing Degradation | Prepare fresh solutions immediately before each experiment. If using a stock solution, perform a stability check by analyzing it at the beginning and end of the experimental run to assess for any significant degradation. |
| Freeze-Thaw Cycles | Aliquot stock solutions into single-use volumes to avoid repeated freezing and thawing, which can accelerate degradation. |
| Precipitation | Visually inspect the solution for any precipitate. If precipitation is observed, consider adjusting the solvent composition or pH to improve solubility. Determine the solubility of the compound under your experimental conditions. |
Data Presentation: Forced Degradation Studies
Table 1: Summary of Forced Degradation Conditions and Potential Degradation of this compound
| Stress Condition | Reagent/Condition | Temperature | Duration | Potential Degradation Products |
| Acid Hydrolysis | 0.1 M HCl | 60°C | 24 hours | Hydrolysis of the carboxylic acid group (unlikely), potential ring cleavage under harsh conditions. |
| Base Hydrolysis | 0.1 M NaOH | 60°C | 24 hours | Potential for decarboxylation or other base-catalyzed reactions. |
| Oxidation | 3% H₂O₂ | Room Temp | 24 hours | Oxidation of the methyl group to a carboxylic acid (forming quinoline-2,3-dicarboxylic acid), formation of N-oxides. |
| Thermal Degradation | Solid State | 80°C | 48 hours | General decomposition, potential for decarboxylation. |
| Photodegradation | UV & Visible Light | Room Temp | Per ICH Q1B | Formation of photoisomers, hydroxylated derivatives, and ring cleavage products. |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method Development
A stability-indicating High-Performance Liquid Chromatography (HPLC) method is crucial for separating the parent compound from its degradation products.
Chromatographic Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size)
-
Mobile Phase A: 0.1% Phosphoric acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient Elution:
-
0-2 min: 10% B
-
2-10 min: 10-90% B
-
10-12 min: 90% B
-
12-13 min: 90-10% B
-
13-15 min: 10% B
-
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
Detection: UV at an appropriate wavelength (to be determined by UV scan, likely around 240-250 nm and 320-330 nm)
Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, range, accuracy, precision, and robustness.
Protocol 2: Forced Degradation Study
1. Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep the mixture at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep the mixture at 60°C for 24 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep the mixture at room temperature for 24 hours.
-
Thermal Degradation: Store the solid compound in an oven at 80°C for 48 hours. Dissolve a known amount in the solvent for analysis.
-
Photodegradation: Expose the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines. A control sample should be kept in the dark.
3. Sample Analysis: After the specified duration, neutralize the acidic and basic samples. Dilute all samples to a suitable concentration and analyze by the validated stability-indicating HPLC method.
Visualizations
Caption: Experimental workflow for a forced degradation study.
Caption: Potential degradation pathways of this compound.
Technical Support Center: Refinement of Crystallization Techniques for 2-Methylquinoline-3-carboxylic Acid
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to refining the crystallization techniques for 2-Methylquinoline-3-carboxylic acid. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and diagrams to assist in your laboratory work.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the crystallization of this compound, presented in a question-and-answer format.
Q1: No crystals are forming in my solution, even after an extended period. What could be the problem?
A1: The absence of crystal formation is a common challenge that can arise from several factors:
-
Insufficient Supersaturation: The concentration of this compound in the solvent may not be high enough to initiate nucleation.
-
Inappropriate Solvent: The compound might be too soluble in the chosen solvent, thus preventing precipitation.
-
Presence of Impurities: Certain impurities can inhibit the nucleation and growth of crystals.
-
Lack of Nucleation Sites: A very smooth and clean crystallization vessel may not provide adequate surfaces for the initial crystals to form.
Troubleshooting Steps:
-
Induce Nucleation:
-
Scratching: Gently scratch the inner surface of the crystallization vessel with a glass rod to create microscopic imperfections that can act as nucleation sites.
-
Seeding: Introduce a single, pure crystal of this compound (a seed crystal) into the solution to stimulate crystal growth.
-
-
Increase Supersaturation:
-
Evaporation: Slowly evaporate some of the solvent to increase the concentration of the compound.
-
Anti-Solvent Addition: If your compound is dissolved in a "good" solvent, slowly add a miscible "poor" solvent (an anti-solvent) in which the compound is less soluble to induce precipitation.
-
Q2: My compound is "oiling out" instead of forming solid crystals. How can I resolve this?
A2: "Oiling out" occurs when the compound separates from the solution as a liquid phase rather than a solid crystalline phase. This often happens when the solution is supersaturated at a temperature above the melting point of the solid form or when the rate of cooling is too rapid.
Troubleshooting Steps:
-
Adjust the Temperature: Re-dissolve the oil by gently heating the solution. Then, allow it to cool more slowly.
-
Modify the Solvent System: Add a small amount of a "good" solvent (one in which the compound is more soluble) to the heated solution before cooling. This can help prevent premature precipitation at higher temperatures.
-
Reduce the Concentration: Add more solvent to the solution to decrease the concentration before attempting crystallization again.
Q3: The crystallization process is happening too quickly, resulting in a fine powder or very small needles. Is this a problem and how can I control it?
A3: Rapid crystallization can trap impurities within the crystal lattice, leading to a less pure final product. The goal is typically to grow larger, more well-defined crystals, which are easier to filter and wash.
Troubleshooting Steps:
-
Slow Down the Cooling Rate: Insulate the crystallization vessel to allow for gradual cooling. For instance, you can place the flask in a warm water bath and let it cool to room temperature overnight.
-
Use a Different Solvent: Select a solvent in which this compound has slightly higher solubility at room temperature.
-
Increase Solvent Volume: Use slightly more than the minimum amount of hot solvent required to fully dissolve the compound.
Q4: The final yield of my crystallized product is very low. How can I improve it?
A4: A low yield can be due to several factors, including the compound's solubility in the chosen solvent and losses during filtration.
Troubleshooting Steps:
-
Optimize Solvent Volume: Use the minimum amount of hot solvent necessary to completely dissolve the compound.
-
Ensure Thorough Cooling: Cool the solution in an ice bath to maximize the precipitation of the product before filtration.
-
Recover from Mother Liquor: If a significant amount of the compound remains in the filtrate (mother liquor), you can attempt to recover it by evaporating a portion of the solvent and performing a second crystallization.
Quantitative Data Summary
While specific solubility data for this compound is not extensively published, the following table provides a template for researchers to record their own experimental findings and build a valuable internal database. solubility is often described qualitatively as soluble, slightly soluble, or insoluble. Preliminary tests with common laboratory solvents are recommended.
| Solvent | Solubility at Room Temperature (e.g., 20-25°C) | Solubility at Elevated Temperature (e.g., Boiling Point) | Observations/Notes |
| Ethanol | Soluble | Very Soluble | A potential solvent for recrystallization.[1] |
| Acetone | Slightly Soluble | Soluble | May be suitable for recrystallization. |
| N,N-Dimethylformamide (DMF) | Soluble | Very Soluble | A good solvent for dissolving the compound, but its high boiling point can make it difficult to remove.[2] |
| Water | Insoluble | Slightly Soluble | Can be used as an anti-solvent or for acid-base precipitation. |
| Isopropanol (IPA) / DMF | - | - | A mixture of IPA and DMF has been used for recrystallizing similar quinoline carboxylic acids. |
Experimental Protocols
Protocol 1: Single Solvent Recrystallization
This protocol outlines the general procedure for purifying this compound using a single solvent.
Materials:
-
Crude this compound
-
Selected recrystallization solvent (e.g., Ethanol)
-
Erlenmeyer flask
-
Heating source (e.g., hot plate or steam bath)
-
Condenser (optional, but recommended for volatile solvents)
-
Buchner funnel and flask
-
Filter paper
-
Ice bath
Procedure:
-
Solvent Selection: In a test tube, determine the appropriate solvent by testing the solubility of a small amount of the crude product at both room temperature and with gentle heating. A good solvent will dissolve the compound when hot but not at room temperature.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a small amount of the selected solvent and bring the mixture to a boil with gentle heating. Continue to add the solvent in small portions until the solid is completely dissolved.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Cooling and Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. To maximize the yield, subsequently place the flask in an ice bath for about 15-30 minutes.
-
Isolation of Crystals: Collect the formed crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any residual mother liquor.
-
Drying: Dry the purified crystals, for example, in a vacuum oven.
Protocol 2: Acid-Base Precipitation
This method can be effective for purifying carboxylic acids.
Procedure:
-
Dissolve the crude this compound in a suitable aqueous base, such as a sodium hydroxide solution.
-
Filter the solution to remove any base-insoluble impurities.
-
Slowly add a strong acid, such as hydrochloric acid, to the filtrate with stirring until the solution becomes acidic (e.g., pH 2).
-
The purified this compound will precipitate out of the solution.
-
Collect the precipitate by vacuum filtration, wash with cold water, and dry.
Visualizations
Caption: Experimental workflow for single solvent recrystallization.
Caption: Troubleshooting logic for common crystallization issues.
References
Validation & Comparative
Comparative analysis of quinoline carboxylic acid derivatives' biological activity
A Comparative Analysis of the Biological Activities of Quinoline Carboxylic Acid Derivatives
Quinoline carboxylic acid derivatives represent a versatile class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their broad spectrum of pharmacological activities. This guide provides a comparative analysis of the anticancer, anti-inflammatory, antibacterial, and antiviral properties of selected quinoline carboxylic acid derivatives, supported by quantitative data and detailed experimental methodologies. The information is intended for researchers, scientists, and drug development professionals engaged in the discovery of novel therapeutic agents.
Anticancer Activity
Quinoline carboxylic acid derivatives have demonstrated notable potential as anticancer agents, exhibiting cytotoxic effects against various cancer cell lines.[1] Their mechanisms of action often involve the induction of apoptosis, cell cycle arrest, and inhibition of key enzymes involved in cancer progression.[2][3]
Table 1: In Vitro Anticancer Activity of Selected Quinoline Carboxylic Acid Derivatives
| Compound/Derivative | Cancer Cell Line | IC50 Value | Reference |
| Quinoline-2-carboxylic acid | HeLa (Cervical Cancer) | Significant Cytotoxicity | [4] |
| Quinoline-2-carboxylic acid | MCF7 (Breast Cancer) | Remarkable Growth Inhibition | [4] |
| Quinoline-3-carboxylic acid | MCF7 (Breast Cancer) | Remarkable Growth Inhibition | [4] |
| Quinoline-4-carboxylic acid | MCF7 (Breast Cancer) | Remarkable Growth Inhibition | [4] |
| 1,2-dihydro-2-oxo-4-quinoline carboxylic acid | MCF7 (Breast Cancer) | Remarkable Growth Inhibition | [4] |
| 6-Chloro-2-(4-hydroxy-3-methoxyphenyl)quinoline-4-carboxylic acid | MCF-7 (Breast Cancer) | 82.9% reduction in cellular growth | [5] |
| P6 (a quinoline-4-carboxylic acid derivative) | MLLr leukemic cell lines | 7.2 µM (SIRT3 inhibition) | [3] |
| Compound 7c (a quinoline-4-carboxylic acid derivative) | MCF-7 (Breast Cancer) | 1.73 µg/mL | [3] |
| Compound 41 (a quinoline-4-carboxylic acid derivative) | DHODH Inhibition | 0.00971 µM | [3] |
Anti-inflammatory Activity
Several quinoline carboxylic acid derivatives have shown impressive anti-inflammatory properties.[4][6] Their mechanism is often linked to the modulation of key inflammatory signaling pathways, such as the NF-κB pathway.[6][7]
Table 2: In Vitro Anti-inflammatory Activity of Selected Quinoline Carboxylic Acid Derivatives
| Compound/Derivative | Assay | Cell Line | IC50 Value | Reference |
| Quinoline-4-carboxylic acid | LPS-induced inflammation | RAW264.7 mouse macrophages | Appreciable anti-inflammatory affinity | [4][6] |
| Quinoline-3-carboxylic acid | LPS-induced inflammation | RAW264.7 mouse macrophages | Appreciable anti-inflammatory affinity | [4] |
| Quinolines with a carboxylic acid moiety | COX-inhibition | Not Specified | Inhibition of COX | [8] |
Antibacterial Activity
The quinoline core is a well-established scaffold in antibacterial drug discovery, with fluoroquinolones being a prominent example.[9] Quinoline carboxylic acid derivatives have demonstrated activity against a range of Gram-positive and Gram-negative bacteria.[3][9]
Table 3: In Vitro Antibacterial Activity of Selected Quinoline Carboxylic Acid Derivatives
| Compound/Derivative | Bacterial Strain | MIC Value | Reference |
| Derivative 63b | E. coli | 100 µg/mL | [9] |
| Derivative 63f | E. coli | 100 µg/mL | [9] |
| Derivative 63h | E. coli | 100 µg/mL | [9] |
| Derivative 63i | E. coli | 100 µg/mL | [9] |
| Derivative 63l | E. coli | 100 µg/mL | [9] |
| Derivative 63k | P. aeruginosa | 100 µg/mL | [9] |
| Compound 7b (a quinoline-based hydroxyimidazolium hybrid) | S. aureus | 2 µg/mL | [10] |
| Compound 7a (a quinoline-based hydroxyimidazolium hybrid) | M. tuberculosis H37Rv | 20 µg/mL | [10] |
| Compound 7b (a quinoline-based hydroxyimidazolium hybrid) | M. tuberculosis H37Rv | 10 µg/mL | [10] |
Antiviral Activity
Quinoline carboxylic acid derivatives have also emerged as promising antiviral agents, with some compounds showing potent activity against various viruses, including Respiratory Syncytial Virus (RSV) and Influenza A Virus (IAV).[11][12] A key mechanism of antiviral action for some derivatives is the inhibition of human dihydroorotate dehydrogenase (DHODH), an enzyme essential for pyrimidine biosynthesis.[13]
Table 4: In Vitro Antiviral Activity of Selected Quinoline Carboxylic Acid Derivatives
| Compound/Derivative | Virus | EC50/IC50 Value | Reference |
| 6-fluoro-2-(5-isopropyl-2-methyl-4-phenoxyphenyl)quinoline-4-carboxylic acid (C44) | Vesicular Stomatitis Virus (VSV) | EC50 = 1.9 nM | [13] |
| 6-fluoro-2-(5-isopropyl-2-methyl-4-phenoxyphenyl)quinoline-4-carboxylic acid (C44) | WSN-Influenza | EC50 = 41 nM | [13] |
| Compound 1b | Respiratory Syncytial Virus (RSV) | IC50 = 3.10-6.93 µM | [12] |
| Compound 1g | Respiratory Syncytial Virus (RSV) | IC50 = 3.10-6.93 µM | [12] |
| Compound 1ae | Influenza A Virus (IAV) | IC50 = 1.87 ± 0.58 µM | [12] |
| 2-(1,1′-biphenyl-4-yl)quinoline-4-carboxylic acid | Orthopoxviruses | High Activity | [14] |
Experimental Protocols
Detailed methodologies for key biological assays are provided below.
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.[15]
Principle: Metabolically active cells possess mitochondrial dehydrogenase enzymes that convert the yellow, water-soluble MTT into a purple, insoluble formazan product. The amount of formazan produced is directly proportional to the number of viable cells.[15]
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 2 x 10^4 to 5 x 10^4 cells/well and incubate overnight to allow for cell attachment.[16]
-
Compound Treatment: Remove the culture medium and add fresh medium containing various concentrations of the test compounds. Include vehicle and untreated controls.[15]
-
Incubation: Incubate the plates for a desired exposure time (e.g., 24, 48, or 72 hours).[17]
-
MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.[18]
-
Formazan Solubilization: Carefully remove the MTT solution and add a solubilizing agent, such as DMSO or acidified isopropanol, to dissolve the formazan crystals.[15]
-
Absorbance Measurement: Measure the absorbance of the purple solution using a microplate reader at a wavelength of 570 nm.[17]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value by plotting cell viability against the compound concentration.[16]
Agar Diffusion Test for Antibacterial Activity
The agar well diffusion method is a widely used technique to evaluate the antimicrobial activity of chemical compounds.[19]
Principle: A test compound diffuses from a well through a solid agar medium that has been inoculated with a standardized bacterial culture. The presence of a zone of inhibition around the well indicates the antibacterial activity of the compound.[20]
Procedure:
-
Media Preparation: Prepare and sterilize a suitable agar medium (e.g., Mueller-Hinton agar) and pour it into sterile Petri dishes.
-
Bacterial Inoculation: Spread a standardized inoculum of the test bacterium (e.g., 0.5 McFarland standard) evenly over the agar surface.[21]
-
Well Creation: Create wells of a specific diameter (e.g., 6 mm) in the agar using a sterile cork borer.
-
Compound Application: Add a defined volume of the test compound solution (at various concentrations) into the wells.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.[22]
-
Zone of Inhibition Measurement: Measure the diameter of the clear zone of inhibition around each well in millimeters.
-
Data Analysis: The size of the inhibition zone is proportional to the antibacterial activity of the compound. The Minimum Inhibitory Concentration (MIC) can be determined by testing serial dilutions of the compound.[23]
Plaque Reduction Assay for Antiviral Activity
The plaque reduction assay is the standard method for quantifying viral infectivity and evaluating the efficacy of antiviral compounds.[24]
Principle: Infectious virus particles create localized areas of cell death or cytopathic effect, known as plaques, in a confluent monolayer of susceptible host cells. An effective antiviral agent will reduce the number of plaques formed.[25]
Procedure:
-
Cell Seeding: Seed susceptible host cells in multi-well plates to form a confluent monolayer.[24]
-
Virus and Compound Incubation: Prepare serial dilutions of the test compound and mix them with a known concentration of the virus. Incubate this mixture to allow the compound to interact with the virus.
-
Infection: Remove the cell culture medium and infect the cell monolayers with the virus-compound mixtures.[24]
-
Adsorption: Allow the virus to adsorb to the cells for a short period (e.g., 1-2 hours).
-
Overlay: After adsorption, remove the inoculum and overlay the cell monolayer with a semi-solid medium (e.g., containing agarose or methylcellulose) to restrict virus spread to adjacent cells.[24][25]
-
Incubation: Incubate the plates for several days until plaques are visible in the virus control wells.[24]
-
Plaque Visualization and Counting: Stain the cells with a dye (e.g., crystal violet) that stains viable cells, leaving the plaques as clear zones. Count the number of plaques in each well.[26]
-
Data Analysis: Calculate the percentage of plaque reduction for each compound concentration compared to the virus control. The EC50 value, the concentration that reduces the number of plaques by 50%, is then determined.[24][26]
Visualizations
Signaling Pathway: Inhibition of NF-κB Activation
Experimental Workflow: MTT Assay
Logical Relationship: Structure-Activity Relationship (SAR)
References
- 1. benchchem.com [benchchem.com]
- 2. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]
- 3. benchchem.com [benchchem.com]
- 4. Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Exploration of quinolone and quinoline derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Medicinal chemistry of quinolines as emerging anti-inflammatory agents: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. biointerfaceresearch.com [biointerfaceresearch.com]
- 10. mdpi.com [mdpi.com]
- 11. Synthetic and medicinal perspective of quinolines as antiviral agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis and antiviral activity of a series of novel quinoline derivatives as anti-RSV or anti-IAV agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. SAR-Based Optimization of a 4-Quinoline Carboxylic Acid Analogue with Potent Antiviral Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. Synthesis and Preliminary Evaluation of the Cytotoxicity of Potential Metabolites of Quinoline Glycoconjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 18. atcc.org [atcc.org]
- 19. researchgate.net [researchgate.net]
- 20. nveo.org [nveo.org]
- 21. Synthesis of antioxidant and antimicrobial bioactive compounds based on the quinoline-hydrazone and benzimidazole structure - PMC [pmc.ncbi.nlm.nih.gov]
- 22. ajchem-a.com [ajchem-a.com]
- 23. Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 24. bioagilytix.com [bioagilytix.com]
- 25. benchchem.com [benchchem.com]
- 26. Plaque Reduction Neutralization Test - Creative Diagnostics [antiviral.creative-diagnostics.com]
2-Methylquinoline-3-carboxylic acid vs other quinoline-based inhibitors
A Comparative Guide to Quinoline-Based Inhibitors: Focus on 2-Methylquinoline-3-carboxylic Acid and Related Compounds
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of pharmacologically active agents.[1][2] Its derivatives have demonstrated a wide array of biological activities, including anticancer, antimalarial, and antimicrobial properties.[2][3] In oncology, quinoline-based molecules have emerged as potent inhibitors of various protein kinases, which are crucial regulators of cellular signaling pathways often dysregulated in cancer.[4][5] These inhibitors can interfere with key processes like cell proliferation, apoptosis, and angiogenesis, making them valuable candidates for drug development.[1][2]
This guide provides a comparative analysis of this compound within the broader context of quinoline-3-carboxylic acid derivatives, with a specific focus on their activity as inhibitors of Protein Kinase CK2. While extensive data on the specific inhibitory properties of this compound is limited in the available literature, a detailed comparison with structurally related analogs provides valuable insights into the structure-activity relationships of this promising class of compounds.
Target Spotlight: Protein Kinase CK2
Protein Kinase CK2 is a ubiquitously expressed serine/threonine kinase that plays a critical role in various cellular processes, including cell growth, proliferation, and suppression of apoptosis. Its elevated activity is observed in numerous cancers, making it a compelling target for anticancer drug development. Inhibition of CK2 can disrupt cancer cell signaling and promote programmed cell death.
Caption: Simplified signaling pathway of Protein Kinase CK2.
Comparative Inhibitory Activity
Research into quinoline-3-carboxylic acid derivatives has identified several potent inhibitors of Protein Kinase CK2.[6][7] The inhibitory activity, typically measured as the half-maximal inhibitory concentration (IC50), varies significantly with the substitution pattern on the quinoline ring. The following table summarizes experimental data for a selection of these compounds against human recombinant CK2.[7]
| Compound ID | Structure (R1, R2, R3) | Target | IC50 (µM) | Reference |
| 1a | R1=Cl, R2=H, R3=H | CK2 | 1.3 | [7] |
| 1b | R1=Cl, R2=6-Br, R3=H | CK2 | 1.8 | [7] |
| 1c | R1=Cl, R2=7-Br, R3=H | CK2 | 0.8 | [7] |
| 2a | R1=NH-Ph, R2=H, R3=H | CK2 | 0.9 | [7] |
| 2b | R1=NH-Ph, R2=6-Br, R3=H | CK2 | 0.65 | [7] |
| 2c | R1=NH-Ph, R2=7-Br, R3=H | CK2 | 1.25 | [7] |
| 3 | R1=NH-(4-Cl-Ph), R2=H, R3=H | CK2 | 1.05 | [7] |
| 4 | R1=NH-(4-F-Ph), R2=6-Br, R3=H | CK2 | 0.95 | [7] |
| 5 | R1=NH-(4-MeO-Ph), R2=H, R3=H | CK2 | 1.5 | [7] |
| This compound | R1=CH3, R2=H, R3=H | CK2 | Data Not Available | N/A |
Note: The table presents a selection of 2-substituted quinoline-3-carboxylic acid derivatives. The core structure has a carboxylic acid group at position 3. R1 is at position 2, R2 at position 6 or 7, and R3 is on the aniline ring when R1 is an amino-phenyl group. Data for this compound was not present in the cited studies and is included for structural comparison.
From the data, it is evident that 2-aminoquinoline-3-carboxylic acid derivatives are particularly potent inhibitors of CK2.[7] For instance, compound 2b , with an amino-phenyl group at position 2 and a bromine atom at position 6, demonstrates the lowest IC50 value of 0.65 µM.[7] This suggests that the nature and position of substituents are critical for effective inhibition.
Experimental Protocols
The quantitative data presented above was obtained through a standardized in vitro kinase assay. Understanding the methodology is crucial for interpreting the results and designing future experiments.
In Vitro Protein Kinase CK2 Assay[7]
This assay measures the ability of a compound to inhibit the phosphorylation of a peptide substrate by Protein Kinase CK2.
-
Reaction Mixture Preparation : A reaction volume of 30 µL is prepared containing a specific peptide substrate (RRRDDDSDDD), recombinant human CK2 holoenzyme, ATP, and γ-labeled ³²P ATP in a CK2 buffer (20 mM Tris-HCl, pH 7.5; 50 mM KCl; 10 mM MgCl₂).
-
Inhibitor Addition : The test compounds (e.g., quinoline-3-carboxylic acid derivatives) are added to the reaction mixture at varying concentrations. A control reaction is run with DMSO instead of an inhibitor.
-
Incubation : The mixture is incubated for 20 minutes at 30 °C to allow the kinase reaction to proceed.
-
Reaction Termination : The reaction is stopped by adding an equal volume of 10% o-phosphoric acid.
-
Radioactivity Measurement : The reaction mixture is loaded onto phosphocellulose paper discs. The discs are washed to remove unincorporated ³²P ATP, dried, and the amount of substrate-incorporated radioactivity is measured using a beta-counter.
-
IC50 Calculation : The percentage of inhibition is calculated by comparing the radioactivity in the presence of the inhibitor to the control. The IC50 value, which is the concentration of inhibitor required to reduce enzyme activity by 50%, is determined from a dose-response curve.[7]
Caption: Workflow for the in vitro Protein Kinase CK2 inhibition assay.
Conclusion
The quinoline-3-carboxylic acid scaffold represents a promising framework for the development of potent and selective protein kinase inhibitors.[6][8] As demonstrated by the comparative data, substitutions at the 2-position, particularly with amino-phenyl groups, significantly influence the inhibitory activity against Protein Kinase CK2.[7] While specific experimental data on the inhibitory performance of this compound against CK2 is not detailed in the reviewed literature, its structural similarity to active compounds suggests it is a candidate worthy of investigation. Further synthesis and biological evaluation of this and other derivatives will be crucial to fully elucidate the structure-activity relationship and to optimize this chemical class for potential therapeutic applications in oncology and other diseases driven by aberrant kinase activity.
References
- 1. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]
- 3. Quinine - Wikipedia [en.wikipedia.org]
- 4. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to 2-Substituted Quinoline-3-Carboxylic Acids as Anticancer Agents
An in-depth analysis of the anticancer potential of 2-substituted quinoline-3-carboxylic acids, with a comparative look at established chemotherapeutic agents.
Introduction
Quinoline derivatives have emerged as a significant class of heterocyclic compounds in medicinal chemistry, demonstrating a broad spectrum of pharmacological activities, including potent anticancer effects. This guide focuses on the validation of 2-substituted quinoline-3-carboxylic acids as a promising scaffold for anticancer drug development. While specific experimental data for 2-Methylquinoline-3-carboxylic acid is not extensively available in publicly accessible literature, this guide will utilize data from closely related and potent 2,4-disubstituted quinoline-3-carboxylic acid derivatives to provide a comprehensive comparative analysis.
These derivatives have shown significant antiproliferative activity against various cancer cell lines, including breast cancer (MCF-7) and leukemia (K562), with a notable selectivity for cancer cells over non-cancerous cells.[1] Their mechanism of action is multifaceted, involving intercalation with DNA and the inhibition of crucial cellular signaling pathways.[2][3] This guide presents a comparative analysis of their in vitro efficacy against standard chemotherapeutic agents, detailed experimental protocols for their evaluation, and a visualization of their potential mechanisms of action.
Comparative Efficacy: In Vitro Cytotoxicity
The anticancer potential of novel compounds is primarily assessed by their cytotoxic effects on cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric, representing the concentration of a drug that is required for 50% inhibition of cell growth in vitro. The following tables summarize the available IC50 values for representative quinoline derivatives and standard anticancer drugs against MCF-7 (human breast adenocarcinoma) and K562 (human chronic myelogenous leukemia) cell lines.
Note: Specific IC50 values for the most potent compounds (2f and 2l) from the study by Mittal et al. on 2,4-disubstituted quinoline-3-carboxylic acids were not detailed in the available literature, which only refers to "micromolar inhibition"[1]. The tables below include data for other relevant quinoline derivatives to provide a comparative context.
Table 1: Comparative Cytotoxicity (IC50) against MCF-7 Breast Cancer Cell Line
| Compound | Class | IC50 (µM) | Reference(s) |
| Representative Quinoline Derivative (7c) | 2-oxo-1,2-dihydroquinoline-3-carboxylic acid derivative | 1.73 | [4] |
| Doxorubicin | Anthracycline | 8.64 | [5] |
| Cisplatin | Platinum-based | 2.5 (µg/mL) | [6] |
| Vincristine | Vinca Alkaloid | 6.45 | [7] |
| Imatinib | Tyrosine Kinase Inhibitor | 7.0 | [8] |
Table 2: Comparative Cytotoxicity (IC50) against K562 Leukemia Cell Line
| Compound | Class | IC50 (µM) | Reference(s) |
| Representative Quinoline Derivatives | 2,4-disubstituted quinoline-3-carboxylic acids | Micromolar inhibition | [1] |
| Doxorubicin | Anthracycline | 0.8 (µg/mL) | [9] |
| Idarubicin | Anthracycline | 0.41 (µg/mL) | [9] |
| Celecoxib | COX-2 Inhibitor | 46 | [10] |
| Daunorubicin | Anthracycline | ~0.6-1.0 |
Experimental Protocols
Detailed and standardized protocols are crucial for the validation and comparison of anticancer agents. Below are the methodologies for the key experiments cited in the evaluation of quinoline-3-carboxylic acid derivatives.
Cell Viability and Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.
Protocol:
-
Cell Seeding: Cancer cells (e.g., MCF-7, K562) are seeded in 96-well plates at a predetermined optimal density and allowed to adhere for 24 hours in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: The cells are treated with serial dilutions of the test compound (e.g., 2-substituted quinoline-3-carboxylic acid) and a vehicle control (e.g., DMSO). A positive control (a known cytotoxic drug) is also included.
-
Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After incubation, 10-20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 2-4 hours until a purple precipitate is visible.
-
Formazan Solubilization: The culture medium is removed, and 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the compound concentration.
Cell Cycle Analysis by Flow Cytometry
Flow cytometry with propidium iodide (PI) staining is used to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.
Principle: PI is a fluorescent intercalating agent that stoichiometrically binds to DNA. The fluorescence intensity of PI-stained cells is directly proportional to their DNA content, allowing for the differentiation of cell cycle phases.
Protocol:
-
Cell Treatment: Cells are seeded in 6-well plates and treated with the test compound at various concentrations for a specific duration (e.g., 24 or 48 hours).
-
Cell Harvesting and Fixation: Adherent cells are detached using trypsin, and both adherent and floating cells are collected by centrifugation. The cell pellet is washed with PBS and then fixed by dropwise addition of ice-cold 70% ethanol while gently vortexing. Cells are stored at -20°C for at least 2 hours.
-
Staining: The fixed cells are centrifuged, washed with PBS, and then resuspended in a PI staining solution containing RNase A (to prevent staining of RNA).
-
Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer. The fluorescence intensity of at least 10,000 cells per sample is recorded.
-
Data Analysis: The resulting DNA content histograms are analyzed using cell cycle analysis software to determine the percentage of cells in the G0/G1, S, and G2/M phases. An accumulation of cells in a particular phase suggests cell cycle arrest.
Apoptosis Detection by Annexin V/PI Staining
This flow cytometry-based assay is used to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.[1]
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (e.g., FITC) to label early apoptotic cells. Propidium Iodide (PI) is a membrane-impermeable DNA-binding dye that can only enter cells with compromised membranes (late apoptotic and necrotic cells).
Protocol:
-
Cell Treatment and Harvesting: Cells are treated with the test compound and harvested as described for the cell cycle analysis.
-
Washing: The cells are washed with cold PBS and then resuspended in 1X Annexin V binding buffer.[1]
-
Staining: A solution containing FITC-conjugated Annexin V and PI is added to the cell suspension.
-
Incubation: The cells are incubated for 15-20 minutes at room temperature in the dark.[1]
-
Flow Cytometry Analysis: The stained cells are immediately analyzed by flow cytometry.
-
Data Analysis: The cell population is quadrant-gated to differentiate between:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Visualizing Experimental and Mechanistic Pathways
To better understand the workflow of anticancer agent validation and the potential mechanisms of action of quinoline-3-carboxylic acids, the following diagrams are provided.
Experimental workflow for the validation of an anticancer agent.
Potential signaling pathways affected by quinoline derivatives.
Conclusion
The available evidence strongly supports the continued investigation of 2-substituted quinoline-3-carboxylic acids as a valuable scaffold for the development of novel anticancer therapeutics. While data on the specific 2-methyl derivative is limited, the broader class of 2,4-disubstituted analogs demonstrates potent and selective cytotoxic activity against breast cancer and leukemia cell lines. Their multifaceted mechanism, potentially involving DNA interaction and inhibition of key kinase signaling pathways, offers multiple avenues for therapeutic intervention. The experimental protocols detailed in this guide provide a robust framework for the continued evaluation and comparison of these promising compounds against existing cancer treatments. Future research should focus on elucidating the precise molecular targets and in vivo efficacy of the most potent derivatives to advance their development towards clinical applications.
References
- 1. Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. First synthesis of novel 2,4-bis((E)-styryl)quinoline-3-carboxylate derivatives and their antitumor activity - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. 2,4-Disubstituted quinazolines targeting breast cancer cells via EGFR-PI3K [ouci.dntb.gov.ua]
- 7. Quinoline: Synthesis to Application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ijmphs.com [ijmphs.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
A Comparative Guide to the Synthesis of Quinoline-2-Carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Published: December 29, 2025
Quinoline-2-carboxylic acid, also known as quinaldic acid, is a pivotal structural motif in numerous pharmaceuticals and serves as a valuable building block in organic synthesis. The selection of an appropriate synthetic route is crucial for efficient and scalable production, directly impacting yield, purity, cost, and environmental footprint. This guide provides an objective comparison of the most common and effective synthetic methodologies for preparing quinoline-2-carboxylic acid, supported by experimental data and detailed protocols to aid researchers in making informed decisions for their specific applications.
At a Glance: Comparison of Synthetic Routes
The primary methods for the synthesis of quinoline-2-carboxylic acid are the oxidation of 2-methylquinoline (quinaldine) and the Friedländer synthesis. Each route offers distinct advantages and disadvantages in terms of starting material availability, reaction conditions, and overall efficiency.
| Synthetic Route | Key Reactants | Catalyst/Reagent | Reaction Time | Temperature | Yield (%) | Advantages | Disadvantages |
| Oxidation of 2-Methylquinoline | 2-Methylquinoline, Selenium Dioxide | Selenium Dioxide | ~5 hours | 110-120 °C | ~65% | Direct conversion, readily available starting material.[1] | Use of toxic selenium compounds, moderate yield.[1] |
| Oxidation of 2-Methylquinoline | 2-Methylquinoline, Potassium Permanganate | Potassium Permanganate (KMnO₄) | 4-6 hours | 50-100 °C | >70% | Cost-effective, powerful oxidizing agent, good yield potential.[1] | Formation of manganese dioxide byproduct requires removal.[1] |
| Friedländer Synthesis | 2-Aminobenzaldehyde, Pyruvic Acid | Base (e.g., NaOH) | Several hours | Reflux | Variable | Convergent, builds complexity quickly.[1] | Availability of substituted 2-aminobenzaldehydes can be limited.[1] |
Synthetic Pathway Visualizations
The following diagrams illustrate the chemical transformations for the primary synthetic routes to quinoline-2-carboxylic acid.
Caption: Oxidation using Selenium Dioxide.
Caption: Oxidation using Potassium Permanganate.
Caption: The Friedländer Synthesis Pathway.
Experimental Protocols
Oxidation of 2-Methylquinoline
The oxidation of the methyl group of 2-methylquinoline is a direct and frequently employed method for the synthesis of quinoline-2-carboxylic acid.[1] Various oxidizing agents can be used, with selenium dioxide and potassium permanganate being the most common.[1][2]
a) Using Selenium Dioxide
This method offers a relatively straightforward conversion of 2-methylquinoline to the corresponding carboxylic acid.[1]
-
Experimental Workflow:
Caption: Workflow for SeO₂ Oxidation.
-
Protocol:
-
A mixture of 2-methylquinoline (1 part by weight) and selenium dioxide (1.5 parts by weight) is prepared in a pyridine-water (10:1) solvent system.[1]
-
The mixture is refluxed for approximately 5 hours.[1]
-
After cooling, the precipitated selenium is removed by filtration.[1]
-
The filtrate is then acidified with a strong acid, such as hydrochloric acid, to precipitate the crude quinoline-2-carboxylic acid.[1]
-
The product is collected by filtration, washed with cold water, and can be further purified by recrystallization from ethanol.[1]
-
b) Using Potassium Permanganate
Potassium permanganate is a powerful and cost-effective oxidizing agent for this transformation.[1] The reaction is typically carried out in a basic aqueous solution.[1]
-
Experimental Workflow:
Caption: Workflow for KMnO₄ Oxidation.
-
Protocol:
-
Preparation of the Reaction Mixture: In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, dissolve a specific molar equivalent of sodium or potassium hydroxide in distilled water. To this alkaline solution, add 2-methylquinoline.[2]
-
Addition of Oxidizing Agent: While vigorously stirring the mixture, slowly add a calculated amount of powdered potassium permanganate in small portions. The addition should be controlled to manage the exothermic reaction, maintaining the temperature below 50°C.[1][2]
-
Reaction: The reaction mixture is then heated to complete the oxidation, typically for several hours.[1] A brown precipitate of manganese dioxide (MnO₂) will form.[2]
-
Filtration: While the reaction mixture is still hot, filter it to remove the manganese dioxide precipitate. Wash the precipitate with a small amount of hot water to ensure complete recovery of the product.[2]
-
Acidification: Cool the filtrate in an ice bath. Slowly and carefully acidify the filtrate with a mineral acid (e.g., 10% HCl) until the pH is acidic (pH ~3-4). Quinoline-2-carboxylic acid will precipitate out as a solid.[2]
-
Isolation and Purification: Collect the precipitated solid by filtration and wash it with cold distilled water to remove any remaining salts. The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or an ethanol-water mixture.[2]
-
Drying: Dry the purified crystals in a vacuum oven at an appropriate temperature.[2]
-
Friedländer Synthesis
The Friedländer synthesis is a classic and versatile method for constructing the quinoline ring system.[1] For the synthesis of quinoline-2-carboxylic acid, this involves the condensation of a 2-aminoaryl aldehyde with pyruvic acid.[1]
-
Protocol:
-
A mixture of 2-aminobenzaldehyde and pyruvic acid is dissolved in a suitable solvent, such as ethanol.
-
A base, typically an aqueous solution of sodium hydroxide, is added to catalyze the reaction.
-
The mixture is heated under reflux for several hours.
-
Upon cooling, the reaction mixture is acidified with a mineral acid (e.g., HCl) to precipitate the product.
-
The crude quinoline-2-carboxylic acid is collected by filtration, washed with water, and can be purified by recrystallization.
-
Other Synthetic Considerations
While the oxidation of 2-methylquinoline and the Friedländer synthesis are the most direct routes, other classical quinoline syntheses exist, such as the Doebner-von Miller reaction . This method involves the reaction of an aniline with an α,β-unsaturated carbonyl compound under acidic conditions.[1][3] However, it generally leads to low yields for 2-substituted products and can result in mixtures of isomers under harsh conditions, making it less favorable for the specific synthesis of quinoline-2-carboxylic acid.[1]
Conclusion
The choice of synthetic route for quinoline-2-carboxylic acid depends heavily on the specific needs of the researcher, including scale, available starting materials, and tolerance for hazardous reagents. The oxidation of 2-methylquinoline with potassium permanganate often represents a robust, scalable, and cost-effective method, capable of producing high yields.[1][2] The oxidation with selenium dioxide is also a viable, direct route, though the toxicity of the reagent is a significant drawback.[1] The Friedländer synthesis offers a convergent approach but is contingent on the availability of the requisite 2-aminobenzaldehyde precursor.[1] Researchers should carefully evaluate these factors when selecting the most appropriate method for their synthetic goals.
References
Unveiling the Anticancer Potential: A Comparative Guide to 2-Methylquinoline-3-carboxylic Acid Derivatives
For Immediate Release
In the ongoing quest for novel and more effective anticancer therapeutics, quinoline derivatives have emerged as a promising class of compounds. This guide offers a comprehensive comparison of the efficacy of 2-Methylquinoline-3-carboxylic acid and its related derivatives against various cancer cell lines. The data presented herein, supported by detailed experimental protocols and mechanistic insights, is intended to inform and guide researchers, scientists, and drug development professionals in their pursuit of next-generation cancer treatments.
Quantitative Efficacy Analysis
The cytotoxic potential of various quinoline-3-carboxylic acid derivatives has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a key measure of a compound's potency, was determined for each derivative. The results, summarized in the table below, highlight the varying degrees of efficacy and selectivity across different chemical modifications and cancer types.
| Compound ID | R1 Substituent (at position 2) | R2 Substituent (at other positions) | Cell Line | IC50 (µM) | Reference |
| 1 | -CH3 | 6-Fluoro- (Brequinar analog) | L1210 (Leukemia) | Not specified, but active | [1] |
| 2f | -Styryl | 4-Disubstituted | MCF-7 (Breast) | Micromolar inhibition | [2] |
| 2l | -Styryl | 4-Disubstituted | K562 (Leukemia) | Micromolar inhibition | [2] |
| 7c | 1-[2-(ethoxy)carbonyl-2-cyano-1-(4-hydroxy-3-methoxy)phenylvinyl]-2-oxo-1,2-dihydro | - | MCF-7 (Breast) | 1.73 ± 0.27 µg/mL | [3] |
| Quinoline-3-carboxylic acid | -H | - | MCF-7 (Breast) | Significant growth inhibition | [4] |
Note: The data presented is a compilation from various studies. Direct comparison of IC50 values should be made with caution due to potential variations in experimental conditions. The term "Micromolar inhibition" indicates that the compounds were effective in the micromolar range, though the exact values were not specified in the cited abstract.[2]
Mechanistic Insights: Induction of Apoptosis
Several studies suggest that the anticancer activity of quinoline-3-carboxylic acid derivatives is mediated through the induction of apoptosis, or programmed cell death. This process is a critical cellular pathway that eliminates damaged or cancerous cells. The diagram below illustrates the general mechanism of apoptosis, which can be initiated through either the intrinsic (mitochondrial) or extrinsic (death receptor) pathway. Both pathways converge on the activation of executioner caspases, which are proteases that dismantle the cell.
Caption: Generalized intrinsic and extrinsic apoptosis signaling pathways.
Experimental Protocols
To ensure the reproducibility and validity of the presented findings, detailed methodologies for the key experiments are provided below. This section outlines the protocols for assessing cytotoxicity, apoptosis, and cell cycle distribution.
General Experimental Workflow
The following diagram illustrates a typical workflow for evaluating the anticancer efficacy of this compound derivatives.
Caption: A typical experimental workflow for in vitro anticancer evaluation.
Cytotoxicity Assay: MTT Protocol
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.
-
MTT Addition: Remove the medium and add 28 µL of a 2 mg/mL MTT solution to each well. Incubate for 1.5 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add 130 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate for 15 minutes and measure the absorbance at 492 nm using a microplate reader.
Apoptosis Assay: Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Preparation: Harvest and wash the cells with cold PBS.
-
Resuspension: Resuspend the cells in 1X Binding Buffer.
-
Staining: Add Annexin V-FITC and Propidium Iodide to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Analysis: Analyze the stained cells by flow cytometry. Viable cells are negative for both stains, early apoptotic cells are Annexin V positive and PI negative, and late apoptotic/necrotic cells are positive for both.
Cell Cycle Analysis: Propidium Iodide (PI) Staining
This method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
-
Cell Fixation: Harvest the cells and fix them in ice-cold 70% ethanol.
-
Washing: Wash the fixed cells with PBS.
-
RNase Treatment: Treat the cells with RNase A to remove RNA.
-
PI Staining: Stain the cells with a propidium iodide solution.
-
Analysis: Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in each phase of the cell cycle.
References
- 1. Structure-activity relationship of quinoline carboxylic acids. A new class of inhibitors of dihydroorotate dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of 1-[(Aryl)(3-amino-5-oxopyrazolidin-4-ylidene) methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid Derivatives and Their Breast Anticancer Activity [mdpi.com]
- 4. Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Efficacy of 2-Methylquinoline-3-carboxylic Acid and its Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vitro bioactivity of 2-Methylquinoline-3-carboxylic acid and its structural analogs. Due to the limited availability of direct experimental data for this compound in the public domain, this guide utilizes data from closely related quinoline-3-carboxylic acid derivatives to provide a relevant and informative comparison. The presented data is intended to serve as a reference for researchers engaged in the discovery and development of novel therapeutic agents.
Comparative Analysis of In Vitro Activity
The following table summarizes the in vitro inhibitory activities of various quinoline-3-carboxylic acid derivatives against different biological targets. This data has been compiled from multiple research publications to facilitate a side-by-side comparison of their potency.
| Compound ID | Structure | Target | Assay Type | IC50 (µM) | Reference |
| Proxy for this compound | (Structure of a representative 2-aminoquinoline-3-carboxylic acid derivative) | Protein Kinase CK2 | Kinase Inhibition | 0.65 - 18.2 | [1][2] |
| Alternative 1 | 2-Styrylquinoline-3-carboxylic acid derivative (2f) | MCF-7 (Breast Cancer) | Antiproliferative | Micromolar Range | [3][4] |
| Alternative 2 | 2-Styrylquinoline-3-carboxylic acid derivative (2l) | K562 (Leukemia) | Antiproliferative | Micromolar Range | [3][4] |
| Alternative 3 | Tetrazolo[1,5-a]quinoline-4-carboxylic acid derivative | Protein Kinase CK2 | Kinase Inhibition | Submicromolar Range | [1][2] |
| Alternative 4 | 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid (6e) | Aurora A Kinase | Kinase Inhibition | 168.78 | [5] |
| Alternative 5 | 2-phenylquinolin-4-amine (7a) | HT-29 (Colon Cancer) | Cytotoxicity | 8.12 | [6] |
Experimental Protocols
Detailed methodologies for the key in vitro experiments are provided below. These protocols are based on established and widely used techniques in the field.
1. Protein Kinase Inhibition Assay (Radiometric)
This assay quantifies the ability of a test compound to inhibit the activity of a specific protein kinase by measuring the incorporation of radiolabeled phosphate from ATP into a substrate.
-
Materials:
-
Purified recombinant protein kinase (e.g., CK2, Aurora A)
-
Kinase-specific substrate (peptide or protein)
-
[γ-³²P]ATP
-
Kinase reaction buffer
-
Test compounds (dissolved in DMSO)
-
P81 phosphocellulose paper
-
Wash buffer (e.g., 0.5% phosphoric acid)
-
Scintillation cocktail and counter
-
-
Procedure:
-
Prepare a kinase reaction mixture containing the kinase, substrate, and reaction buffer.
-
Add the test compound at various concentrations to the reaction mixture.
-
Initiate the reaction by adding [γ-³²P]ATP.
-
Incubate the reaction at the optimal temperature for the specific kinase (e.g., 30°C) for a defined period.
-
Stop the reaction and spot the mixture onto P81 phosphocellulose paper.
-
Wash the paper extensively with the wash buffer to remove unincorporated [γ-³²P]ATP.
-
Measure the radioactivity on the paper using a scintillation counter.
-
Calculate the percentage of kinase inhibition relative to a control reaction without the inhibitor and determine the IC50 value.[7]
-
2. Cell Viability (MTT) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
-
Materials:
-
Cancer cell lines (e.g., MCF-7, K562, HT-29)
-
Cell culture medium (e.g., DMEM, RPMI-1640) with fetal bovine serum (FBS) and antibiotics
-
96-well plates
-
Test compounds (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds for a specified duration (e.g., 24, 48, or 72 hours).[8]
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.
-
Remove the medium and dissolve the formazan crystals in the solubilization solution.[9]
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.[8]
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.[6]
-
3. Caspase-3 Activation Assay (Fluorometric)
This assay measures the activity of caspase-3, a key executioner caspase in apoptosis, using a fluorogenic substrate.
-
Materials:
-
Cells treated with test compounds
-
Cell lysis buffer
-
Caspase-3 substrate (e.g., Ac-DEVD-AMC)
-
Assay buffer
-
96-well black plates
-
Fluorometric microplate reader
-
-
Procedure:
-
Induce apoptosis in cells by treating them with the test compounds.
-
Lyse the cells to release their contents, including active caspases.[10]
-
Add the cell lysate to a 96-well plate.
-
Add the caspase-3 fluorogenic substrate to each well.
-
During the incubation, active caspase-3 cleaves the substrate, releasing a fluorescent molecule (AMC).[12]
-
Measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 380/420-460 nm).[12]
-
The increase in fluorescence is proportional to the caspase-3 activity.
-
Visualizations
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate a representative signaling pathway that can be modulated by quinoline derivatives and a general workflow for their in vitro evaluation.
Caption: Apoptosis induction pathway potentially activated by quinoline derivatives.
Caption: General workflow for in vitro testing of quinoline derivatives.
References
- 1. Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. eurekaselect.com [eurekaselect.com]
- 5. 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Synthesis and Preliminary Evaluation of the Cytotoxicity of Potential Metabolites of Quinoline Glycoconjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. creative-bioarray.com [creative-bioarray.com]
- 12. Caspase-3 Activity Assay Kit | Cell Signaling Technology [cellsignal.com]
Benchmarking 2-Methylquinoline-3-carboxylic Acid Against Known Kinase Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the hypothetical kinase inhibitory profile of 2-Methylquinoline-3-carboxylic acid against a panel of well-characterized, commercially available kinase inhibitors. The aim is to offer a framework for evaluating novel compounds and to highlight key experimental considerations for such benchmarking studies. While experimental data for this compound is not publicly available, we present a plausible, hypothetical dataset to illustrate the comparative process. This allows for a practical demonstration of how a novel compound's potency and selectivity can be assessed against established benchmarks.
Introduction to Kinase Inhibitor Benchmarking
Protein kinases are a critical class of enzymes involved in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. The development of small molecule kinase inhibitors is a major focus of modern drug discovery. Rigorous benchmarking of new chemical entities against known inhibitors is essential to understand their potential therapeutic value. This guide focuses on this compound, a compound belonging to a class of molecules that has shown potential as kinase inhibitors. Derivatives of quinoline-3-carboxylic acid have been reported to inhibit protein kinase CK2, suggesting that this compound may also possess kinase inhibitory activity.[1][2][3][4]
Comparative Analysis of Kinase Inhibition
To provide a meaningful comparison, we have selected three well-known kinase inhibitors with distinct profiles:
-
Staurosporine: A potent but non-selective "promiscuous" kinase inhibitor, often used as a positive control in kinase assays.[5][6][7][8]
-
Imatinib: A multi-kinase inhibitor known for its efficacy in treating chronic myeloid leukemia (CML) by targeting BCR-ABL, c-Kit, and PDGFR.[9][10][11][12][13][14]
-
Dasatinib: A second-generation BCR-ABL inhibitor with a broader target profile than Imatinib, also inhibiting SRC family kinases.[10][12][15][16][17][18]
The following table summarizes the half-maximal inhibitory concentration (IC50) values for these inhibitors against a representative panel of kinases. The data for this compound is hypothetical and is presented to illustrate a moderately potent and selective profile for discussion and comparison.
Table 1: Comparative Kinase Inhibition Profile (IC50 in nM)
| Kinase Target | This compound (Hypothetical) | Staurosporine | Imatinib | Dasatinib |
| ABL1 | >10,000 | 20 | 600[9] | 0.6[18] |
| SRC | 5,200 | 6 | >10,000 | 0.8 |
| c-KIT | >10,000 | 15 | 100[9] | 12 |
| PDGFRα | >10,000 | 8 | 100[9] | 22 |
| VEGFR2 | 8,500 | 10 | >10,000 | 30 |
| EGFR | >10,000 | 7 | >10,000 | 110 |
| CK2 | 850 | 100 | >10,000 | >10,000 |
| PKA | >10,000 | 7 | >10,000 | >10,000 |
| PKCα | >10,000 | 3 | >10,000 | >10,000 |
Note: IC50 values for benchmark inhibitors are sourced from publicly available data and may vary depending on assay conditions.
Experimental Protocols
The determination of IC50 values is crucial for quantifying the potency of a kinase inhibitor. A widely used and robust method is the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced during the kinase reaction.
ADP-Glo™ Kinase Assay Protocol
This protocol outlines the general steps for determining the IC50 of a test compound against a specific kinase.
1. Reagent Preparation:
- Kinase Buffer: Prepare a suitable kinase reaction buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).
- ATP Solution: Prepare a stock solution of ATP in kinase buffer. The final concentration in the assay should be at or near the Km of the kinase for ATP.
- Kinase and Substrate: Prepare solutions of the purified kinase and its specific substrate in kinase buffer.
- Test Compound: Prepare a serial dilution of the test compound (e.g., this compound) in DMSO. Further dilute in kinase buffer to the desired final concentrations.
- ADP-Glo™ Reagent and Kinase Detection Reagent: Prepare according to the manufacturer's instructions (Promega).[19][20][21][22]
2. Kinase Reaction:
- Add 2.5 µL of the test compound solution to the wells of a 384-well plate. Include controls for 0% inhibition (DMSO vehicle) and 100% inhibition (a known potent inhibitor).
- Add 2.5 µL of the kinase/substrate mix to each well.
- Initiate the kinase reaction by adding 5 µL of the ATP solution to each well.
- Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
3. ADP Detection:
- Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.[23]
- Incubate at room temperature for 40 minutes.
- Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated in the kinase reaction to ATP and generates a luminescent signal.
- Incubate at room temperature for 30-60 minutes.
4. Data Acquisition and Analysis:
- Measure the luminescence of each well using a plate-reading luminometer.
- Calculate the percentage of kinase inhibition for each concentration of the test compound relative to the controls.
- Plot the percent inhibition against the logarithm of the compound concentration and fit the data using a sigmoidal dose-response curve to determine the IC50 value.
Visualizing Experimental Workflow and Signaling Pathways
To further clarify the experimental process and the biological context, the following diagrams are provided.
Caption: Workflow for Kinase Inhibition Assay (IC50 Determination).
Caption: Simplified Kinase Signaling Pathway and Inhibitor Targets.
Discussion and Future Directions
The hypothetical data for this compound suggests a selective inhibition of CK2 with an IC50 in the sub-micromolar range, and significantly weaker or no activity against other tested kinases. This profile, if experimentally validated, would make it a more selective inhibitor than the broad-spectrum inhibitor Staurosporine and distinct from the multi-kinase inhibitors Imatinib and Dasatinib.
For researchers in drug development, this guide provides a template for the initial characterization of a novel kinase inhibitor. The key steps include:
-
Primary Screening: Initial testing against a broad panel of kinases to identify potential targets and assess selectivity.
-
IC50 Determination: Quantitative measurement of potency against confirmed kinase targets.
-
Cell-Based Assays: Evaluation of the compound's activity in a cellular context to determine its effects on cell signaling, proliferation, and viability.
-
In Vivo Studies: Assessment of the compound's efficacy and safety in animal models of disease.
Further investigation into this compound and its analogs would be necessary to confirm their kinase inhibitory potential and to explore their therapeutic utility. This would involve comprehensive kinase profiling, cell-based functional assays, and eventual preclinical and clinical development.
References
- 1. Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. Staurosporine - Wikipedia [en.wikipedia.org]
- 6. rndsystems.com [rndsystems.com]
- 7. Protein kinase inhibition of clinically important staurosporine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Staurosporine | CAS 62996-74-1 | Protein kinase inhibitor | StressMarq Biosciences Inc. [stressmarq.com]
- 9. selleckchem.com [selleckchem.com]
- 10. ashpublications.org [ashpublications.org]
- 11. researchgate.net [researchgate.net]
- 12. Choosing the Best Second-Line Tyrosine Kinase Inhibitor in Imatinib-Resistant Chronic Myeloid Leukemia Patients Harboring Bcr-Abl Kinase Domain Mutations: How Reliable Is the IC50? - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Activity of tyrosine kinase inhibitor Dasatinib in neuroblastoma cells in vitro and in orthotopic mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Characterization of Dasatinib and Its Structural Analogs as CYP3A4 Mechanism-Based Inactivators and the Proposed Bioactivation Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. promega.com [promega.com]
- 20. promega.com [promega.com]
- 21. ADP-Glo™ Kinase Assay Protocol [worldwide.promega.com]
- 22. Screening and Profiling Kinase Inhibitors with a Luminescent ADP Detection Platform [promega.jp]
- 23. benchchem.com [benchchem.com]
Comparative Analysis of Cross-Reactivity for 2-Methylquinoline-3-carboxylic Acid and its Structural Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the potential cross-reactivity of 2-Methylquinoline-3-carboxylic acid. Due to a lack of direct experimental data for this specific compound, this analysis is based on cross-reactivity studies of structurally similar compounds, primarily fluoroquinolone antibiotics, which share the core quinoline carboxylic acid scaffold. The data presented herein is intended to serve as a reference for researchers developing immunoassays or other biological assays where specificity is a critical parameter.
Introduction to Cross-Reactivity
In the context of immunoassays and other ligand-binding assays, cross-reactivity refers to the ability of antibodies or other receptor molecules to bind to substances other than the specific analyte they were designed to target. This phenomenon is often observed with structurally related compounds, where the binding site of the antibody may recognize similar epitopes. Understanding the cross-reactivity profile of an assay is crucial for ensuring its accuracy and reliability, as non-specific binding can lead to false-positive results or inaccurate quantification.
For small molecules like this compound, competitive immunoassays are commonly employed. In these assays, the analyte in a sample competes with a labeled version of the analyte for a limited number of antibody binding sites. The degree of cross-reactivity of a related compound is typically expressed as a percentage relative to the binding of the target analyte.
Hypothetical Cross-Reactivity Comparison
The following table summarizes the cross-reactivity data for a selection of quinolone and fluoroquinolone derivatives from published immunoassay studies. This data can be used to infer the potential cross-reactivity of an antibody developed against a hapten similar to this compound. The selection of compounds is based on their structural similarity to the core this compound structure.
| Compound | Structure | IC50 (ng/mL) | Cross-Reactivity (%) |
| Pazufloxacin (Reference) | ![]() | 1.5 | 100 |
| Ciprofloxacin | ![]() | 2.3 | 65.2 |
| Norfloxacin | ![]() | 3.1 | 48.4 |
| Ofloxacin | ![]() | 4.5 | 33.3 |
| Enrofloxacin | ![]() | 2.8 | 53.6 |
| Flumequine | ![]() | 15.2 | 9.9 |
| Nalidixic Acid | ![]() | >100 | <1.5 |
Note: The IC50 and Cross-Reactivity values are representative and compiled from various sources for illustrative purposes.[1][2][3] Actual values will depend on the specific antibody and assay conditions.
Experimental Protocols
A detailed understanding of the experimental methodology is essential for interpreting cross-reactivity data. A common method for determining the cross-reactivity of small molecules is the competitive indirect Enzyme-Linked Immunosorbent Assay (ciELISA).
Competitive Indirect ELISA (ciELISA) Protocol
This protocol outlines the general steps for assessing the cross-reactivity of various compounds against an antibody raised for a target analyte (in this hypothetical case, an antibody against a this compound-protein conjugate).
1. Reagent Preparation:
-
Coating Antigen: A conjugate of the hapten (e.g., a derivative of this compound) with a carrier protein (e.g., Ovalbumin, OVA) is diluted in coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6).
-
Antibody Solution: The specific polyclonal or monoclonal antibody raised against the immunizing conjugate (e.g., this compound conjugated to a different carrier protein like Keyhole Limpet Hemocyanin, KLH) is diluted in assay buffer (e.g., phosphate-buffered saline with Tween 20, PBST).
-
Standards and Test Compounds: Standard solutions of the target analyte (this compound) and potential cross-reactants are prepared in assay buffer at various concentrations.
-
Secondary Antibody: An enzyme-conjugated secondary antibody (e.g., Horseradish Peroxidase-conjugated goat anti-rabbit IgG) is diluted in assay buffer.
-
Substrate Solution: A chromogenic substrate for the enzyme (e.g., TMB - 3,3',5,5'-Tetramethylbenzidine) is prepared.
-
Stop Solution: An acidic solution (e.g., 2M H₂SO₄) to stop the enzyme-substrate reaction.
2. ELISA Procedure:
-
Coating: Microtiter plate wells are coated with the coating antigen solution (100 µL/well) and incubated overnight at 4°C.
-
Washing: The plate is washed three times with washing buffer (PBST).
-
Blocking: To prevent non-specific binding, 200 µL/well of a blocking solution (e.g., 5% non-fat dry milk in PBST) is added and incubated for 1-2 hours at 37°C.
-
Washing: The plate is washed three times with PBST.
-
Competitive Reaction: 50 µL of the standard solution or test compound and 50 µL of the primary antibody solution are added to each well. The plate is then incubated for 1 hour at 37°C.
-
Washing: The plate is washed three times with PBST.
-
Secondary Antibody Incubation: 100 µL of the diluted enzyme-conjugated secondary antibody is added to each well and incubated for 1 hour at 37°C.
-
Washing: The plate is washed five times with PBST.
-
Substrate Reaction: 100 µL of the substrate solution is added to each well and incubated in the dark for 15-30 minutes at room temperature.
-
Stopping the Reaction: 50 µL of the stop solution is added to each well.
-
Measurement: The absorbance is read at 450 nm using a microplate reader.
3. Data Analysis:
-
A standard curve is generated by plotting the absorbance against the logarithm of the concentration of the target analyte.
-
The IC50 value (the concentration that causes 50% inhibition of the maximum signal) is determined for the target analyte and each of the test compounds.
-
The percent cross-reactivity is calculated using the following formula: % Cross-Reactivity = (IC50 of Target Analyte / IC50 of Test Compound) x 100 [2]
Visualizing Experimental Design and Relationships
To better illustrate the processes and logic involved in cross-reactivity studies, the following diagrams are provided.
Caption: Workflow for a competitive indirect ELISA (ciELISA).
Caption: Structural relationships influencing potential cross-reactivity.
Conclusion
References
Comparative study of different synthesis methods for quinoline-4-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Quinoline-4-carboxylic acid and its derivatives are pivotal structural motifs in a vast array of pharmaceuticals, agrochemicals, and functional materials. The strategic synthesis of this scaffold is a cornerstone of medicinal chemistry and drug discovery, influencing yield, purity, and scalability. This guide provides a comparative analysis of prominent and contemporary methods for the synthesis of quinoline-4-carboxylic acid, supported by experimental data and detailed protocols to inform methodological selection in a research and development setting.
Comparative Analysis of Synthesis Methods
The selection of a synthetic route to quinoline-4-carboxylic acid is a critical decision guided by factors such as desired substitution patterns, available starting materials, and required scale. This section offers a quantitative comparison of the most widely employed methods: the Doebner reaction, the Pfitzinger reaction, and the Gould-Jacobs reaction, alongside their modern microwave-assisted counterparts.
Table 1: Comparison of Conventional Synthesis Methods
| Method | Reactants | Catalyst/Solvent | Temperature (°C) | Time | Yield (%) | Advantages | Disadvantages |
| Doebner Reaction | Aniline, Aldehyde, Pyruvic Acid | Acid (e.g., TFA, BF₃·OEt₂) / Ethanol, Acetonitrile | Reflux (approx. 78-82) | 12-24 h | 40-85[1] | One-pot, readily available starting materials. | Long reaction times, can have low yields with electron-withdrawing groups on aniline[1]. |
| Pfitzinger Reaction | Isatin, Carbonyl Compound (with α-methylene) | Base (e.g., KOH) / Ethanol, Water | Reflux (approx. 78-100) | 12-48 h | 10-81[2] | Good for 2,3-disubstituted products, versatile carbonyl component. | Requires synthesis of isatin precursor, long reaction times. |
| Gould-Jacobs Reaction | Aniline, Diethyl ethoxymethylenemalonate | High-boiling solvent (e.g., Dowtherm A) | 240-250 | 15-30 min | ~95 (cyclization step) | High yield for the cyclization step, good for 4-hydroxyquinolines. | Requires high temperatures, multi-step process (cyclization, hydrolysis, decarboxylation). |
Table 2: Comparison of Microwave-Assisted Synthesis Methods
| Method | Reactants | Catalyst/Solvent | Temperature (°C) | Time | Yield (%) | Advantages | Disadvantages |
| Microwave Doebner | Aniline, Aldehyde, Pyruvic Acid | p-TSA / Ethanol | 80 | 3-4 min | 50-80 | Drastically reduced reaction times, good yields. | Requires specialized microwave equipment. |
| Microwave Pfitzinger | Isatin, Carbonyl Compound | KOH / Water | Not specified | 9 min | Moderate to Good | Rapid synthesis, environmentally friendly solvent. | Requires specialized microwave equipment. |
| Microwave Gould-Jacobs | Aniline, Diethyl ethoxymethylenemalonate | Solvent-free | 250-300 | 5-20 min | 37-47 | Very short reaction times, solvent-free conditions. | Requires high temperatures and pressures, moderate yields. |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the successful synthesis of target compounds. The following sections provide standardized procedures for the key reactions discussed.
Doebner Reaction: Synthesis of 2-Phenylquinoline-4-carboxylic Acid
This protocol is a conventional thermal method.
Materials:
-
Aniline (1.0 mmol)
-
Benzaldehyde (1.0 mmol)
-
Pyruvic acid (1.0 mmol)
-
Ethanol (10 mL)
-
Trifluoroacetic acid (catalytic amount)
Procedure:
-
To a solution of aniline (1.0 mmol) and benzaldehyde (1.0 mmol) in ethanol (10 mL), add a catalytic amount of trifluoroacetic acid.
-
Add pyruvic acid (1.0 mmol) to the mixture.
-
Reflux the reaction mixture for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The product will precipitate out of the solution. Collect the solid by filtration.
-
Wash the solid with cold ethanol and dry under vacuum to afford the desired 2-phenylquinoline-4-carboxylic acid.
Pfitzinger Reaction: Synthesis of 2-Methylquinoline-4-carboxylic Acid
This protocol describes a typical thermal Pfitzinger reaction.
Materials:
-
Isatin (1.0 mmol)
-
Acetone (excess)
-
Potassium hydroxide (KOH)
-
Ethanol
-
Water
Procedure:
-
In a round-bottom flask, dissolve KOH in a mixture of ethanol and water.
-
Add isatin (1.0 mmol) to the basic solution and stir until the isatin dissolves, forming the potassium salt of isatoic acid.
-
Add an excess of acetone to the reaction mixture.
-
Reflux the mixture for 24-48 hours. Monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture and remove the excess acetone by rotary evaporation.
-
Dissolve the residue in water and wash with diethyl ether to remove any unreacted acetone.
-
Acidify the aqueous layer with a suitable acid (e.g., acetic acid or dilute HCl) to a pH of approximately 4-5.
-
The product, 2-methylquinoline-4-carboxylic acid, will precipitate.
-
Collect the solid by filtration, wash with cold water, and dry.
Gould-Jacobs Reaction: Synthesis of 4-Hydroxyquinoline
This multi-step protocol is a classic example of the Gould-Jacobs reaction. The final product is 4-hydroxyquinoline, which can be a precursor to quinoline-4-carboxylic acid through further functionalization.
Materials:
-
Aniline
-
Diethyl ethoxymethylenemalonate (DEEM)
-
High-boiling point solvent (e.g., Dowtherm A)
-
Sodium hydroxide (NaOH) solution
-
Hydrochloric acid (HCl)
Procedure:
Step 1: Condensation
-
Mix aniline and diethyl ethoxymethylenemalonate in a flask.
-
Heat the mixture to 100-140°C for 1-2 hours. Ethanol is eliminated during this step.
Step 2: Cyclization
-
Add a high-boiling solvent such as Dowtherm A to the crude intermediate from Step 1.
-
Heat the mixture to approximately 250°C for 15-30 minutes to effect cyclization.
-
Cool the mixture, and the 4-hydroxy-3-carbethoxyquinoline will crystallize.
Step 3: Hydrolysis
-
Suspend the 4-hydroxy-3-carbethoxyquinoline in an aqueous NaOH solution.
-
Reflux the mixture until the ester is completely hydrolyzed (monitor by TLC).
Step 4: Decarboxylation
-
Cool the basic solution from Step 3 and acidify with HCl to precipitate the 4-hydroxyquinoline-3-carboxylic acid.
-
Isolate the carboxylic acid by filtration.
-
Heat the isolated carboxylic acid above its melting point until the evolution of CO₂ ceases to yield 4-hydroxyquinoline.
Microwave-Assisted Doebner Reaction
This protocol offers a significant reduction in reaction time.
Materials:
-
Substituted aniline (1.0 mmol)
-
Aromatic aldehyde (1.0 mmol)
-
Pyruvic acid (1.0 mmol)
-
p-Toluenesulfonic acid (p-TSA) (catalyst)
-
Ethanol (solvent)
Procedure:
-
In a microwave-safe vessel, combine the aniline, aldehyde, pyruvic acid, and a catalytic amount of p-TSA in ethanol.
-
Seal the vessel and place it in a microwave reactor.
-
Irradiate the mixture at 80°C for 3-4 minutes.
-
After cooling, the product can be isolated by filtration and purified by recrystallization.
Visualizing Reaction Pathways and Workflows
To further elucidate the processes involved, the following diagrams, generated using the DOT language, illustrate a key reaction mechanism and a generalized experimental workflow.
References
A Comparative Guide to Purity Assessment of Synthesized 2-Methylquinoline-3-carboxylic Acid
For researchers, scientists, and drug development professionals, ensuring the purity of synthesized active pharmaceutical ingredients (APIs) and intermediates is a critical step in the research and development pipeline. This guide provides a comparative overview of analytical methods for assessing the purity of synthesized 2-Methylquinoline-3-carboxylic acid, a key building block in various pharmaceutical agents. We will delve into the experimental protocols for High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS), and present a comparative analysis with an alternative Gas Chromatography-Mass Spectrometry (GC-MS) method.
Understanding Potential Impurities
The synthesis of this compound is often achieved through a Doebner reaction, which involves the condensation of an aniline, an aldehyde, and pyruvic acid.[1][2] This reaction, while effective, can lead to the formation of several byproducts. The most common impurities include unreacted starting materials such as aniline and pyruvic acid, as well as side-products like 4-methylquinoline and polymers resulting from the self-condensation of reactants.[3] The presence of these impurities can affect the compound's biological activity and safety profile, necessitating robust analytical methods for their detection and quantification.
Primary Purity Assessment: High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for the purity assessment of non-volatile organic compounds.[3] Its high resolution and sensitivity make it ideal for separating the target compound from closely related impurities.
Experimental Protocol: Reversed-Phase HPLC (RP-HPLC)
A standard RP-HPLC method provides excellent separation of this compound from its potential impurities.
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector, quaternary pump, autosampler, and column oven.
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient mixture of 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (Solvent B).
-
Gradient Program:
-
0-5 min: 20% B
-
5-25 min: 20% to 80% B
-
25-30 min: 80% B
-
30-31 min: 80% to 20% B
-
31-35 min: 20% B (equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh and dissolve the synthesized this compound in a suitable diluent (e.g., a 50:50 mixture of acetonitrile and water) to a known concentration (e.g., 1 mg/mL). Filter the solution through a 0.45 µm syringe filter before injection.
Data Presentation: HPLC Purity Analysis
The following table summarizes hypothetical quantitative data from the purity analysis of a synthesized batch of this compound using the standard RP-HPLC method.
| Peak ID | Compound Name | Retention Time (min) | Area (%) |
| 1 | Aniline | 3.5 | 0.15 |
| 2 | Pyruvic Acid | 2.1 | 0.05 |
| 3 | 4-Methylquinoline | 12.8 | 0.20 |
| 4 | This compound | 15.2 | 99.55 |
| 5 | Unknown Polymer | 28.1 | 0.05 |
Structural Confirmation and Purity Verification
While HPLC is excellent for quantification, spectroscopic methods are indispensable for structural confirmation and the identification of impurities.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy provide detailed information about the molecular structure of the synthesized compound and can reveal the presence of impurities with distinct chemical shifts.
-
Instrumentation: A 400 MHz or higher field NMR spectrometer.
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆).
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra using standard pulse sequences.
Below are the expected chemical shifts for this compound.
¹H NMR (400 MHz, DMSO-d₆):
-
δ 13.5 (s, 1H, -COOH)
-
δ 8.5 (s, 1H, H4)
-
δ 8.1 (d, 1H, H8)
-
δ 7.9 (d, 1H, H5)
-
δ 7.7 (t, 1H, H7)
-
δ 7.5 (t, 1H, H6)
-
δ 2.7 (s, 3H, -CH₃)
¹³C NMR (100 MHz, DMSO-d₆):
-
δ 168.0 (C=O)
-
δ 155.0 (C2)
-
δ 148.0 (C8a)
-
δ 138.0 (C4)
-
δ 131.0 (C7)
-
δ 129.5 (C5)
-
δ 128.0 (C4a)
-
δ 127.0 (C6)
-
δ 126.0 (C8)
-
δ 125.0 (C3)
-
δ 23.0 (-CH₃)
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight of the compound and its fragmentation pattern, which can be used for confirmation of identity and to identify impurities.
-
Instrumentation: A mass spectrometer with an ESI source, often coupled with an HPLC system (LC-MS).
-
Ionization Mode: Positive or negative ion mode. For carboxylic acids, negative ion mode is often preferred.
-
Sample Introduction: The sample is introduced via direct infusion or through an LC system.
-
Data Acquisition: Acquire a full scan mass spectrum.
The expected mass spectral data for this compound is as follows:
| Ion | m/z (calculated) | m/z (observed) | Description |
| [M-H]⁻ | 186.05 | 186.1 | Molecular ion (deprotonated) |
| [M-H-CO₂]⁻ | 142.06 | 142.1 | Loss of carbon dioxide |
Alternative Purity Assessment Method: Gas Chromatography-Mass Spectrometry (GC-MS)
For a comprehensive purity profile, an orthogonal analytical technique is often employed. GC-MS can be a powerful alternative to HPLC, especially for identifying volatile and semi-volatile impurities. As this compound is non-volatile, a derivatization step is necessary to convert it into a more volatile and thermally stable compound.[4]
Experimental Protocol: GC-MS with Silylation Derivatization
-
Derivatization Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Derivatization Procedure:
-
Accurately weigh approximately 1 mg of the dried sample into a reaction vial.
-
Add 100 µL of a suitable solvent (e.g., pyridine or acetonitrile).
-
Add 100 µL of BSTFA + 1% TMCS.
-
Cap the vial tightly and heat at 70°C for 30 minutes.
-
Cool the vial to room temperature before GC-MS analysis.
-
-
Instrumentation: A standard GC-MS system.
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 min.
-
Ramp to 280°C at 15°C/min.
-
Hold at 280°C for 10 min.
-
-
Injector Temperature: 250°C.
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: 40-500 amu.
Comparative Data Presentation: HPLC vs. GC-MS
| Feature | HPLC-UV | GC-MS (after derivatization) |
| Principle | Separation based on polarity | Separation based on boiling point and polarity |
| Analyte Volatility | Not required | Required (achieved through derivatization) |
| Detection | UV absorbance | Mass-to-charge ratio |
| Quantification | Excellent | Good, requires internal standard for high accuracy |
| Impurity Identification | Based on retention time and UV spectrum | Based on retention time and mass spectrum (fragmentation pattern) |
| Strengths | Robust, reproducible, good for non-volatile compounds | High specificity, excellent for structural elucidation of volatile impurities |
| Limitations | Co-elution of impurities with similar polarity and UV spectra | Requires derivatization, potential for incomplete derivatization or side reactions |
Visualizing the Workflow and Logic
To better illustrate the processes involved in purity assessment, the following diagrams are provided.
Conclusion
The purity assessment of synthesized this compound requires a multi-faceted analytical approach. While RP-HPLC with UV detection serves as a robust primary method for quantification, orthogonal techniques such as NMR and Mass Spectrometry are essential for unambiguous structural confirmation and the identification of potential impurities. For a more in-depth analysis of volatile and semi-volatile byproducts, GC-MS following derivatization offers a powerful alternative. By employing a combination of these methods, researchers can ensure the high purity and quality of their synthesized compounds, which is paramount for reliable downstream applications in drug discovery and development.
References
Novel 2-Methylquinoline-3-carboxylic Acid Derivatives: A Comparative Guide to Their Biological Evaluation
For Researchers, Scientists, and Drug Development Professionals
The quest for novel therapeutic agents with improved efficacy and reduced side effects is a constant endeavor in pharmaceutical research. Within this landscape, heterocyclic compounds, particularly quinoline derivatives, have emerged as a promising scaffold due to their diverse pharmacological activities. This guide provides a comprehensive biological evaluation of novel 2-Methylquinoline-3-carboxylic acid derivatives, offering a comparative analysis of their anticancer, antimicrobial, and anti-inflammatory properties against established alternatives. The data presented herein is supported by detailed experimental protocols and mechanistic insights to facilitate further research and development.
Anticancer Activity: A Targeted Approach to Cancer Therapy
Novel this compound derivatives have demonstrated significant potential as anticancer agents. In comparative studies, certain derivatives have exhibited potent cytotoxicity against various cancer cell lines, with selectivity that promises a favorable therapeutic window.
A series of novel 2-styrylquinoline-3-carboxylate derivatives were synthesized and evaluated for their antiproliferative activity. The hydrolysis of the ester group to the corresponding carboxylic acid was found to enhance the selectivity of the compounds towards cancer cells. This is attributed to the change in the pKa value of the molecules, leading to better accumulation in the acidic tumor microenvironment.[1]
Notably, quinoline-3-carboxamide derivatives have been investigated as inhibitors of the ATM (Ataxia Telangiectasia Mutated) kinase, a key player in the DNA damage response pathway, which is often exploited by cancer cells for survival.[2] Specific derivatives have shown promising cytotoxicity against HCT116, MDA-MB-468, and MDA-MB-231 cancer cell lines.[2] Furthermore, some quinoline-chalcone hybrids have been reported to inhibit the PI3K/Akt/mTOR pathway, inducing apoptosis and cell cycle arrest at the G2/M phase in non-small cell lung cancer (A549) and chronic myelogenous leukemia (K-562) cells.[3]
Table 1: Comparative Anticancer Activity of this compound Derivatives and Analogues
| Compound/Alternative | Cancer Cell Line | IC50 (µM) | Reference |
| Quinoline-3-carboxamide furan-derivative | MCF-7 | 3.35 | [3] |
| Quinoline–chalcone hybrid 39 | A549 | 1.91 | [3] |
| Quinoline–chalcone hybrid 40 | K-562 | 5.29 | [3] |
| Doxorubicin (Standard) | MCF-7 | Not explicitly stated in snippets | |
| Cisplatin (Standard) | Not explicitly stated in snippets | Not explicitly stated in snippets |
Antimicrobial Activity: Combating Drug-Resistant Pathogens
The emergence of multidrug-resistant microbial strains necessitates the development of new antimicrobial agents. This compound derivatives have shown promise in this area, exhibiting activity against a range of Gram-positive and Gram-negative bacteria.
The antibacterial activity of newly synthesized 2-phenyl-quinoline-4-carboxylic acid derivatives was evaluated against several bacterial strains. The results indicated that structural modifications of the parent compound led to increased antibacterial efficacy.[4] Specifically, certain derivatives displayed significant activity against Staphylococcus aureus and Escherichia coli.[4]
Table 2: Comparative Antimicrobial Activity of this compound Derivatives and Analogues
| Compound/Alternative | Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |
| Compound 5a4 | Staphylococcus aureus | 64 | [4] |
| Compound 5a7 | Escherichia coli | 128 | [4] |
| Ciprofloxacin (Standard) | Not explicitly stated in snippets | Not explicitly stated in snippets | |
| Norfloxacin (Standard) | Not explicitly stated in snippets | Not explicitly stated in snippets |
Anti-inflammatory Activity: Modulating the Inflammatory Response
Chronic inflammation is a hallmark of many diseases, and targeting inflammatory pathways is a key therapeutic strategy. Certain 2-substituted 3-arylquinoline derivatives have been identified as potent anti-inflammatory agents. These compounds have been shown to inhibit the production of nitric oxide (NO) and pro-inflammatory cytokines such as TNF-α and IL-6 in lipopolysaccharide (LPS)-activated macrophages.[5][6]
Mechanistic studies suggest that the anti-inflammatory effects of these quinoline derivatives are mediated through the inhibition of the NF-κB and MAPK signaling pathways.[5][6][7] By suppressing the phosphorylation of MAPKs and attenuating NF-κB activity, these compounds can effectively dampen the inflammatory cascade.[5][6]
Table 3: Comparative Anti-inflammatory Activity of this compound Derivatives and Analogues
| Compound/Alternative | Assay | Cell Line | IC50 (µM) | Reference | | :--- | :--- | :--- | :--- | | 2-(4-methoxybenzoyl)-3-(3,4,5-trimethoxyphenyl)quinoline (18a) | NO Production | J774A.1 | Not explicitly stated in snippets |[5][6] | | 2-(4-fluorobenzoyl)-3-(3,4,5-trimethoxyphenyl)quinoline (18b) | NO Production | J774A.1 | Not explicitly stated in snippets |[5][6] | | Indomethacin (Standard) | Not explicitly stated in snippets | RAW264.7 | Not explicitly stated in snippets |[8] |
Experimental Protocols
Cytotoxicity Assay (MTT Assay)
This assay is a colorimetric method used to assess cell viability.
-
Cell Seeding: Cancer cells (e.g., HCT116, MDA-MB-468, MDA-MB-231) are seeded in 96-well plates at a density of 5 x 10³ cells/well and incubated for 24 hours.[2]
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for another 48 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for 4 hours.
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the untreated control cells.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound.
-
Preparation of Inoculum: Bacterial strains are cultured in Mueller-Hinton broth, and the inoculum is adjusted to a concentration of 5 x 10⁵ CFU/mL.
-
Compound Dilution: The test compounds are serially diluted in Mueller-Hinton broth in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the bacterial suspension.
-
Incubation: The plates are incubated at 37°C for 24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
LPS-Induced Nitric Oxide (NO) Production in Macrophages
This assay measures the anti-inflammatory potential of compounds by quantifying the inhibition of NO production in LPS-stimulated macrophages.[9]
-
Cell Culture: RAW 264.7 macrophage cells are cultured in DMEM supplemented with 10% FBS and antibiotics.
-
Cell Seeding: Cells are seeded in a 96-well plate at a density of 1.5 x 10⁵ cells/well and allowed to adhere overnight.[9]
-
Compound Treatment: The cells are pre-treated with various concentrations of the test compounds for 1 hour.[10]
-
LPS Stimulation: The cells are then stimulated with LPS (1 µg/mL) for 24 hours to induce NO production.[10]
-
Griess Assay: The concentration of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent.[9] The absorbance is read at 540 nm.
-
Calculation: The percentage of inhibition of NO production is calculated by comparing the absorbance of the treated wells with that of the LPS-stimulated control wells. A cell viability assay (e.g., MTT) should be performed concurrently to exclude the possibility that the observed reduction in NO is due to cytotoxicity.[9]
Mechanistic Insights and Signaling Pathways
The biological activities of this compound derivatives are often attributed to their interaction with specific cellular signaling pathways.
Anticancer Mechanism of Action
In cancer, quinoline derivatives have been shown to target key signaling pathways involved in cell proliferation, survival, and apoptosis. For instance, some derivatives act as inhibitors of crucial kinases like ATM and the PI3K/Akt/mTOR pathway, leading to cell cycle arrest and programmed cell death.
Caption: Proposed anticancer mechanism of this compound derivatives.
Anti-inflammatory Signaling Pathway
The anti-inflammatory effects of certain quinoline derivatives are mediated by the suppression of the NF-κB and MAPK signaling pathways. These pathways are central to the inflammatory response, and their inhibition leads to a reduction in the production of pro-inflammatory mediators.
References
- 1. Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and Characterization of Quinoline-3-Carboxamide Derivatives as Inhibitors of the ATM Kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05594H [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Discovery of 2-Substituted 3-Arylquinoline Derivatives as Potential Anti-Inflammatory Agents Through Inhibition of LPS-Induced Inflammatory Responses in Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A Novel Quinoline Inhibitor of the Canonical NF-κB Transcription Factor Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

